2-(2-Propoxyethoxy)phenylboronic acid
Description
Properties
IUPAC Name |
[2-(2-propoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-2-7-15-8-9-16-11-6-4-3-5-10(11)12(13)14/h3-6,13-14H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHALCPBCKBNLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCOCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Propoxyethoxy)phenylboronic acid
This guide provides a comprehensive technical overview of 2-(2-Propoxyethoxy)phenylboronic acid (CAS No. 279262-53-2), a specialized organoboron compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, core applications, mechanistic rationale, and essential handling protocols, grounding all claims in authoritative references.
Introduction: The Strategic Value of a Specialized Boronic Acid
Boronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These compounds are generally stable, easy to handle, and exhibit low toxicity, making them indispensable building blocks for creating carbon-carbon bonds, particularly in the synthesis of complex biaryl structures found in pharmaceuticals and advanced materials.[3][4][5]
This compound distinguishes itself through its unique ortho-alkoxy substituent. This structural feature is not merely incidental; it is a deliberate design element intended to modulate the reagent's physicochemical properties and reactivity. The presence of the flexible and polar 2-propoxyethoxy group can significantly enhance solubility in a range of organic solvents compared to simpler analogs, a critical factor for achieving homogeneous reaction conditions and improving reaction kinetics.[6] Furthermore, the ortho-ether linkage can play a crucial role in the catalytic cycle of cross-coupling reactions through potential coordination with the metal center, influencing reaction rates and selectivity.[6][7][8]
This guide will explore the practical implications of this unique structure, providing field-proven insights into its application.
Physicochemical Properties and Characterization
A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 279262-53-2 | [9][10] |
| Molecular Formula | C11H17BO4 | [11] |
| Molecular Weight | 224.06 g/mol | [9] |
| Appearance | White to off-white powder/solid | Inferred from general boronic acid properties |
| Purity | Typically ≥95% | [9] |
| Solubility | Soluble in polar organic solvents like diethyl ether and ethanol.[12] The alkoxy group enhances solubility in various solvents.[6] | Inferred from general boronic acid properties and substituent effects. |
Synthesis of Arylboronic Acids: General Pathways
Plausible Synthetic Workflow
The logical precursor would be 1-bromo-2-(2-propoxyethoxy)benzene. The synthesis would proceed via the formation of a Grignard or organolithium reagent, followed by electrophilic trapping with a borate ester.
Step-by-Step Conceptual Protocol:
-
Formation of the Organometallic Reagent: 1-bromo-2-(2-propoxyethoxy)benzene is reacted with magnesium turnings (to form a Grignard reagent) or an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) in an anhydrous ether solvent (e.g., THF, Diethyl Ether). Causality: This step creates a potent carbon nucleophile at the desired position on the aromatic ring.
-
Borylation: The resulting organometallic species is slowly added to a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.[5] Causality: The highly electrophilic boron atom of the borate ester is attacked by the aryl nucleophile, forming a boronate ester intermediate.
-
Hydrolysis: The reaction mixture is carefully quenched with an aqueous acid (e.g., HCl or H2SO4). Causality: The acidic workup hydrolyzes the boronate ester to the final boronic acid product, this compound.
-
Purification: The crude product is then purified, typically by extraction and recrystallization, to yield the final product.
Caption: Conceptual workflow for the synthesis of the target boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a new C-C bond between the boronic acid's phenyl group and an aryl, vinyl, or alkyl halide or triflate.[2][13][14]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst.[1][13][14]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.[1][13][14]
-
Transmetalation: The organic moiety from the boronic acid (R²) is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][13][14]
-
Reductive Elimination: The two organic partners (R¹ and R²) are expelled from the palladium complex as the final coupled product (R¹-R²), regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][13][14]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for a Suzuki-Miyaura coupling using this compound.
Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling.
Materials:
-
Aryl Halide (e.g., 4-bromotoluene) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[13]
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)[13]
-
Solvent System (e.g., Toluene/Water, Dioxane/Water)[13]
Procedure:
-
Inert Atmosphere Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser is charged with the aryl halide, this compound, and the base. Causality: The use of a dried flask under an inert atmosphere (Argon or Nitrogen) is critical to prevent the deactivation of the palladium catalyst and potential side reactions.
-
Solvent Degassing: The chosen solvent system is added. The mixture is then thoroughly degassed by bubbling argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles. Causality: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. Degassing removes dissolved oxygen.
-
Catalyst Addition: The palladium catalyst is added under a positive pressure of inert gas. Causality: Adding the catalyst last and under inert gas ensures it is introduced into an oxygen-free environment, maximizing its catalytic lifetime.
-
Reaction Execution: The reaction mixture is heated (typically 80-110 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS). Causality: Heating provides the necessary activation energy for the reaction steps, particularly the oxidative addition. Vigorous stirring ensures efficient mixing in biphasic systems.
-
Workup: Upon completion, the reaction is cooled to room temperature. Water is added, and the product is extracted into an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[13]
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Safety, Handling, and Storage
Proper handling of boronic acids is essential for user safety and to maintain the integrity of the reagent.
Safety Precautions:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[15][17]
-
Hazards: Boronic acids may be harmful if swallowed or inhaled and can cause skin and eye irritation.[16] Some arylboronic acids are considered potential genotoxic impurities (PGIs) in pharmaceutical manufacturing, requiring careful control of residual levels.[18]
Storage and Stability:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16] Refrigeration is often recommended.[15][16] Storing under an inert atmosphere (e.g., argon) is best practice to prevent degradation.[15]
-
Decomposition Pathways: Boronic acids are susceptible to two primary decomposition pathways:
-
Protodeboronation: The C-B bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom. This is often accelerated under strongly acidic or basic conditions.[18][19]
-
Oxidation: The C-B bond can be oxidized to a C-O bond, yielding a phenol.
-
Boroxine Formation: Boronic acids can undergo thermal dehydration to form cyclic trimeric anhydrides called boroxines. This is a reversible equilibrium.[4][19] Keeping the reagent dry is key to minimizing boroxine formation.
-
Caption: Reversible equilibrium between a boronic acid and its boroxine anhydride.
Conclusion
This compound is a highly valuable, specialized reagent for synthetic organic chemistry. Its defining feature—the ortho-propoxyethoxy group—provides tangible benefits in solubility and can influence reactivity in Suzuki-Miyaura cross-coupling reactions. By understanding its synthesis, applying robust experimental protocols, and adhering to proper handling procedures, researchers can effectively leverage this compound to construct complex molecular architectures essential for drug discovery and materials science.
References
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- Arylboronic acid or boron
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- (2-(2-Propoxyethoxy)phenyl)boronic acid. CymitQuimica.
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synthesis route for 2-(2-Propoxyethoxy)phenylboronic acid
An In-depth Technical Guide for the Synthesis of 2-(2-Propoxyethoxy)phenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive, technically detailed methodology for the synthesis of this compound, a valuable building block in contemporary organic synthesis, particularly for drug discovery and materials science. We move beyond a simple recitation of steps to deliver an in-depth analysis of a preferred synthetic route: ortho-directed lithiation of a commercially available precursor followed by borylation. This document elucidates the critical experimental parameters, the underlying chemical principles, and the causality behind each procedural choice. It is designed for researchers, medicinal chemists, and process development scientists who require a robust and well-understood protocol for accessing this and structurally related arylboronic acids. Safety considerations, particularly concerning the handling of pyrophoric reagents, are thoroughly addressed to ensure a self-validating and secure experimental design.
Introduction: The Strategic Value of Arylboronic Acids
Arylboronic acids and their corresponding esters are among the most versatile and indispensable intermediates in modern synthetic chemistry. Their prominence is largely due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1][2] These compounds are generally stable, crystalline solids with low toxicity, making them ideal for broad application.[3]
The target molecule, this compound, is of particular interest. The ortho-alkoxyether moiety can influence the electronic properties of the boronic acid and engage in hydrogen bonding or coordination, providing unique steric and electronic handles for subsequent transformations in complex molecule synthesis. Its preparation is therefore a key enabling step for various research and development programs.
Synthetic Strategy: A Deliberate Choice of Method
A retrosynthetic analysis of this compound identifies the primary disconnection at the Carbon-Boron bond. This points to an aryl anion or its equivalent as the key synthetic precursor. Several established methods exist for forging this bond:
-
Grignard-based Borylation: Reaction of an aryl Grignard reagent with a trialkyl borate. While effective, Grignard formation can sometimes be sluggish or incompatible with certain functional groups.[4][5]
-
Palladium-Catalyzed Miyaura Borylation: Cross-coupling of an aryl halide with a diboron reagent (e.g., B₂pin₂). This method offers excellent functional group tolerance but requires careful selection and handling of expensive palladium catalysts and ligands.[6]
-
Directed Lithiation-Borylation: Halogen-metal exchange or direct deprotonation of an activated aromatic ring using an organolithium reagent, followed by quenching with a borate ester.[7][8]
For this specific target, we select the lithiation-borylation of 1-bromo-2-(2-propoxyethoxy)benzene. This choice is deliberate. It is a highly efficient, high-yielding transformation that leverages common laboratory reagents. Critically, it provides an excellent platform to discuss the rigorous techniques required for handling pyrophoric and moisture-sensitive reagents, a core competency in advanced organic synthesis.
Mechanistic Rationale
The chosen synthesis proceeds via a two-step sequence following the generation of an aryllithium intermediate:
-
Halogen-Metal Exchange (Lithiation): The process begins with the reaction of 1-bromo-2-(2-propoxyethoxy)benzene with n-butyllithium (n-BuLi). This is not a simple nucleophilic substitution but a halogen-metal exchange, where the more electropositive lithium atom swaps with the bromine atom. This reaction is typically very fast, even at cryogenic temperatures (-78 °C). The extremely low temperature is crucial to prevent the highly reactive aryllithium intermediate from undergoing side reactions, such as reacting with the solvent (THF) or other electrophilic sites.[9]
-
Electrophilic Quench (Borylation): The newly formed 2-(2-propoxyethoxy)phenyllithium is a potent nucleophile and base. It is subsequently treated with a trialkyl borate, such as triisopropyl borate [B(OiPr)₃]. The boron atom in the borate ester is electrophilic and is attacked by the carbanion of the aryllithium, forming a tetracoordinate boronate "ate" complex.
-
Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl). This protonolysis step serves two purposes: it neutralizes any remaining organolithium species and hydrolyzes the boronate ester to the desired this compound.[10]
The workflow is visualized in the diagram below.
Caption: Overall synthetic workflow from starting material to final product.
Detailed Experimental Protocol
This protocol assumes adherence to standard laboratory safety practices and the use of personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate gloves. All operations involving n-butyllithium must be performed in a certified chemical fume hood.
Reagents and Equipment
| Reagent/Material | Grade | M.W. | Supplier | Notes |
| 1-Bromo-2-(2-propoxyethoxy)benzene | >97% | 259.14 | Commercial | |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | 64.06 | Commercial | Pyrophoric; handle under inert gas.[11] |
| Triisopropyl borate | >98% | 188.08 | Commercial | Moisture sensitive. |
| Tetrahydrofuran (THF) | Anhydrous | 72.11 | Commercial | Use from a solvent purification system or freshly distilled. |
| Hydrochloric Acid (HCl) | 2 M aqueous | 36.46 | Commercial | |
| Diethyl Ether (Et₂O) | ACS Grade | 74.12 | Commercial | For extraction. |
| Brine (Saturated NaCl) | N/A | Lab Prepared | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Commercial | For drying. | |
| Argon or Nitrogen Gas | High Purity | For inert atmosphere. | ||
| Schlenk Flasks / 3-Neck Flask | Must be flame- or oven-dried. | |||
| Magnetic Stirrer & Stir Bar | ||||
| Syringes and Needles | For transfer of air-sensitive reagents. | |||
| Dry Ice / Acetone Bath | To achieve -78 °C. |
Step-by-Step Synthesis Procedure
-
Apparatus Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature. Maintaining a positive pressure of inert gas is critical throughout the reaction.[12]
-
Initial Setup: To the cooled flask, add 1-bromo-2-(2-propoxyethoxy)benzene (5.18 g, 20.0 mmol, 1.0 equiv). Using a syringe, add 80 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Place the flask in a dry ice/acetone bath and cool the internal reaction temperature to -78 °C with stirring.
-
Lithiation: Once the temperature is stable, slowly add n-butyllithium (2.5 M in hexanes, 8.8 mL, 22.0 mmol, 1.1 equiv) dropwise via syringe over 15 minutes. The key is to maintain the internal temperature below -70 °C. A slight yellow color may develop, indicating the formation of the aryllithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.
-
Borylation: After 1 hour, add triisopropyl borate (5.5 mL, 4.52 g, 24.0 mmol, 1.2 equiv) dropwise via syringe, again ensuring the internal temperature remains below -70 °C. A white precipitate may form.
-
Warming: Once the addition is complete, remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature overnight with continued stirring.
-
Quenching and Hydrolysis: Carefully quench the reaction by slowly adding 50 mL of 2 M aqueous HCl. Stir vigorously for 30 minutes. The mixture should become a clear biphasic solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by trituration with cold pentane to yield this compound as a white solid. An expected yield is typically in the range of 75-90%.
Critical Parameters and Scientific Rationale
The success of this synthesis hinges on meticulous attention to detail. The rationale behind key steps is outlined below.
| Parameter | Rationale & Justification |
| Anhydrous Conditions | n-Butyllithium is a potent base that reacts violently and exothermically with water.[13] Any moisture will quench the reagent, reduce the yield, and create a safety hazard. Flame-drying glassware removes adsorbed water, and anhydrous solvents are essential. |
| Inert Atmosphere | n-BuLi is pyrophoric and will ignite upon contact with air.[11][14] The aryllithium intermediate is also readily oxidized. A positive pressure of an inert gas (argon or nitrogen) is mandatory to prevent reagent degradation and ensure safety. |
| Cryogenic Temperature (-78°C) | This is arguably the most critical parameter. It ensures the stability of the aryllithium intermediate, preventing it from deprotonating the THF solvent (a known side reaction at higher temperatures) and minimizing other undesired pathways.[9] |
| Stoichiometry (Equivalents) | A slight excess of n-BuLi (1.1 equiv) ensures complete consumption of the starting aryl bromide. An excess of the borate ester (1.2 equiv) is used to maximize the capture of the aryllithium and minimize the formation of borinic acid byproducts, which can arise from the addition of two aryllithium molecules to one borate.[15] |
| Slow, Dropwise Addition | Both the n-BuLi and triisopropyl borate additions are exothermic. Slow, controlled addition is vital for maintaining the low reaction temperature and preventing localized "hot spots" that could lead to side reactions and decomposition. |
| Acidic Workup | The initial product of borylation is a boronate ester complex. Acidic hydrolysis is required to convert this intermediate into the final, stable boronic acid.[16] |
Safety and Handling of Pyrophoric Reagents
Working with n-butyllithium requires specific training and adherence to strict safety protocols.
-
Never work alone. Ensure a colleague is aware of the procedure being performed.
-
Use appropriate PPE: A flame-resistant lab coat, safety goggles, and nitrile gloves are minimum requirements. Some protocols recommend specialized gloves.
-
Inert Atmosphere Transfer: Use well-established syringe or cannula techniques for transferring n-BuLi from its Sure/Seal™ bottle.[11] Never draw air into a syringe containing n-BuLi.
-
Quenching: Any excess n-BuLi and the residual reagent in syringes/needles must be quenched safely. This is typically done by slowly adding the residue to a beaker of an unreactive solvent like hexane, followed by the slow addition of a less reactive alcohol like isopropanol, and finally methanol or water.[14] This should be done in a fume hood and preferably in a cooling bath.
The following diagram illustrates the decision-making process for handling pyrophoric reagents.
Caption: Safety decision workflow for handling n-butyllithium.
Conclusion
The lithiation-borylation route presented herein is a robust, reliable, and scalable method for the synthesis of this compound. By understanding the underlying mechanistic principles and adhering strictly to the outlined experimental and safety protocols, researchers can confidently produce this valuable synthetic intermediate. The detailed rationale provided for each step empowers the scientist not only to replicate the procedure but also to troubleshoot and adapt it for the synthesis of other functionalized arylboronic acids, thereby accelerating research and development in medicinal chemistry and materials science.
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Scott, J. P., & Aggarwal, V. K. (2018). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Chemistry – A European Journal, 24(57), 15255-15262. Retrieved from [Link]
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Aggarwal, V. K., & Leonori, D. (2014). Lithiation- Borylation in Synthesis. University of Bristol. Retrieved from [Link]
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Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports, 39(3), 517-545. Retrieved from [Link]
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Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. UC Santa Cruz Electronic Theses and Dissertations. Retrieved from [Link]
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Semantic Scholar. (n.d.). Lithiation-borylation methodology and its application in synthesis. Retrieved from [Link]
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Butters, M., et al. (2010). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, 14(6), 1414-1417. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
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MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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Organic Chemistry Portal. (2014). Aerobic Photooxidative Synthesis of Phenols from Arylboronic Acids Using 2-Propanol as Solvent. Retrieved from [Link]
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ResearchGate. (2020). Preparation of phenylboronic acid based hypercrosslinked polymers for effective adsorption of chlorophenols. Retrieved from [Link]
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Wu, Q., et al. (2020). Preparation of phenylboronic acid based hypercrosslinked polymers for effective adsorption of chlorophenols. Journal of Chromatography A, 1628, 461470. Retrieved from [Link]
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Hernandez-Mancera, J. P., et al. (2021). One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. Molecules, 26(15), 4487. Retrieved from [Link]
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Roberts, A. M., et al. (2017). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 114(28), 7272-7277. Retrieved from [Link]
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An In-depth Technical Guide to 2-(2-Propoxyethoxy)phenylboronic Acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(2-Propoxyethoxy)phenylboronic acid, a versatile organoboron compound increasingly utilized in organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, molecular structure, and spectroscopic signatures. A detailed, field-proven protocol for its synthesis via palladium-catalyzed borylation is presented, with an emphasis on the rationale behind procedural choices. Furthermore, this guide explores the compound's primary application in Suzuki-Miyaura cross-coupling reactions and discusses its potential as a valuable building block in drug discovery programs, owing to the unique modulatory effects of its ether side-chain. Safety, handling, and storage protocols are also detailed to ensure best laboratory practices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their work.
Introduction to this compound
Organoboron compounds, particularly boronic acids, have become indispensable tools in modern synthetic chemistry.[1][2] Their stability, low toxicity, and versatile reactivity make them ideal intermediates and building blocks.[1] this compound (CAS No. 279262-53-2) is a member of the arylboronic acid family, distinguished by an ortho-substituted 2-propoxyethoxy group. This structural feature imparts specific solubility and conformational characteristics that can be strategically exploited.
The boronic acid moiety, B(OH)₂, is a mild Lewis acid, allowing the compound to participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][3] The ether side-chain (propoxyethoxy) enhances solubility in organic solvents and can influence the pharmacokinetic profile of derivative molecules, making it a building block of significant interest for medicinal chemists.[4][5] This guide serves to consolidate the essential technical knowledge required to effectively utilize this compound in a research and development setting.
Physicochemical Properties and Specifications
A clear understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key specifications for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | [2-(2-propoxyethoxy)phenyl]boronic acid | [6] |
| CAS Number | 279262-53-2 | [6][7][8] |
| Molecular Formula | C₁₁H₁₇BO₄ | [6] |
| Molecular Weight | 224.06 g/mol | [7] |
| Canonical SMILES | CCCOCCOC1=CC=CC=C1B(O)O | [6] |
| Purity (Typical) | ≥95% | [7] |
| Appearance | White to off-white powder or solid | Inferred from related compounds[3] |
Molecular Structure and Analysis
Structural Elucidation
The molecular architecture of this compound consists of three key components:
-
A Phenyl Ring: The aromatic core provides a rigid scaffold for its substituents.
-
A Boronic Acid Group [-B(OH)₂]: Attached to the phenyl ring at the C1 position, this functional group is the site of reactivity. The boron atom is sp²-hybridized with a vacant p-orbital, conferring its Lewis acidic character.[3][9]
-
A 2-Propoxyethoxy Side-Chain [-OCH₂CH₂OCH₂CH₂CH₃]: This flexible ether chain is positioned ortho to the boronic acid. Its presence can influence the orientation of the boronic acid group through steric effects and potential intramolecular hydrogen bonding, which can modulate reactivity. It also significantly increases the molecule's lipophilicity compared to unsubstituted phenylboronic acid.
Figure 1: 2D Molecular Structure of the Topic Compound.
Spectroscopic Characterization
To confirm the identity and purity of this compound, a combination of spectroscopic techniques is employed. Below are the expected spectral characteristics for a validated sample.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Expect complex multiplets in the range of δ 7.0-7.8 ppm. The ortho-substitution pattern will lead to a distinct splitting pattern for the four protons on the phenyl ring.
-
Ether Methylene Protons (-OCH₂CH₂O-): Look for two distinct triplets or multiplets around δ 3.8-4.2 ppm, corresponding to the four protons adjacent to the oxygen atoms.
-
Propoxy Methylene Protons (-OCH₂CH₂CH₃): A triplet around δ 3.5 ppm and a sextet around δ 1.6 ppm are expected.
-
Terminal Methyl Protons (-CH₃): A characteristic triplet should appear upfield, around δ 0.9 ppm.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet, which is often exchangeable with D₂O, will be present. Its chemical shift can vary widely depending on the solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Six distinct signals are expected in the δ 110-160 ppm region. The carbon atom attached to the boron (C-B) will typically be found in the δ 130-140 ppm range, though its signal can be broad. The carbon attached to the ether oxygen (C-O) will be shifted downfield.
-
Aliphatic Carbons: Signals corresponding to the five carbons of the propoxyethoxy chain will appear in the upfield region (δ 10-75 ppm).
-
-
¹¹B NMR (Boron-11 Nuclear Magnetic Resonance):
-
This technique is highly diagnostic for organoboron compounds. For a trigonal planar, sp²-hybridized boronic acid, a single, potentially broad signal is expected in the range of δ 19-30 ppm.[10]
-
-
MS (Mass Spectrometry):
-
In electrospray ionization (ESI-MS), one would expect to observe the molecular ion peak [M+H]⁺ or the sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₇BO₄. Dehydration is a common fragmentation pattern for boronic acids.
-
Synthesis and Purification
A reliable and scalable synthesis is critical for the application of any chemical building block. The most common and robust method for preparing arylboronic acids is the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, known as the Miyaura borylation.[1]
Retrosynthetic Analysis and Strategy
The target molecule can be disconnected at the Carbon-Boron bond. This retrosynthetic approach points to 1-halo-2-(2-propoxyethoxy)benzene as the key precursor. The corresponding aryl bromide is often preferred due to its optimal balance of reactivity and stability. The boron atom is introduced using bis(pinacolato)diboron (B₂pin₂), a stable and easy-to-handle solid boron source. The resulting boronate ester is then hydrolyzed to the desired boronic acid.
Figure 2: Retrosynthetic approach for the target molecule.
Detailed Experimental Protocol
This protocol describes a two-step, one-pot synthesis from the corresponding aryl bromide.
Step 1: Miyaura Borylation to Form the Boronate Ester
-
Reactor Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-(2-propoxyethoxy)benzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).
-
Causality: The flask must be dry as boronic esters and the catalyst can be sensitive to moisture. B₂pin₂ is used in slight excess to ensure complete consumption of the starting halide. KOAc is the base required for the catalytic cycle, facilitating the transmetalation step.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Causality: The Palladium catalyst is sensitive to oxygen, especially at elevated temperatures, which can lead to catalyst deactivation and lower yields.
-
-
Solvent and Catalyst Addition: Add a dry, degassed solvent such as 1,4-dioxane or DMF. To this suspension, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.03 eq).
-
Causality: Dioxane is a common solvent for Suzuki-Miyaura reactions due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point. Pd(dppf)Cl₂ is a robust and highly effective catalyst for borylation reactions, known for its thermal stability and high activity.
-
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.
-
Cooling: Once complete, cool the reaction mixture to room temperature.
Step 2: Hydrolysis to the Boronic Acid
-
Work-up: To the cooled reaction mixture, add an aqueous solution of a mild acid (e.g., 2M HCl) or an oxidant followed by acid, such as sodium periodate (NaIO₄) followed by aqueous acid. Stir vigorously for 2-4 hours at room temperature.
-
Causality: This step hydrolyzes the pinacol boronate ester to the free boronic acid. The choice of hydrolysis conditions can impact the final purity.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or diethyl ether (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
Key Applications in Research and Drug Development
Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] It efficiently couples with a wide range of electrophiles, including aryl/heteroaryl halides and triflates, to form biaryl or aryl-heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
Figure 3: Role in the Suzuki-Miyaura Coupling Cycle.
The ortho-ether substituent can play a role in the reaction's efficiency. It can sterically influence the coupling and, in some cases, may act as a weakly coordinating group to the palladium center, potentially modulating the reaction rate and selectivity.
Potential in Medicinal Chemistry and Drug Development
The incorporation of boron into drug candidates is a growing field, with several FDA-approved boron-containing drugs like Bortezomib (Velcade).[1][9][11] Boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues.[9]
This compound is a valuable building block for several reasons:
-
Lipophilicity Modulation: The propoxyethoxy tail provides a handle to fine-tune the lipophilicity of a lead compound, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.
-
Solubility Enhancement: The ether linkages can improve solubility in both aqueous and organic media compared to more rigid alkyl chains.
-
Vector for Further Functionalization: The phenyl ring can be further substituted to explore structure-activity relationships (SAR).
This compound and its derivatives are being explored in the development of agents for various therapeutic areas, leveraging the unique properties of both the boronic acid warhead and the solubilizing side-chain.[4][5]
Handling, Storage, and Safety
As with all laboratory chemicals, proper handling procedures are essential.
-
Safety Precautions: Based on data for similar boronic acids, this compound may be harmful if swallowed and can cause skin and eye irritation.[12][13] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14][15]
-
Storage: Phenylboronic acids can be hygroscopic and may slowly dehydrate to form their cyclic trimeric anhydride, a boroxine.[2][13] Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to maintain its integrity over time.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a highly functionalized and valuable building block for synthetic and medicinal chemistry. Its well-defined molecular structure, predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, and beneficial physicochemical properties conferred by its ether side-chain make it a reagent of choice for constructing complex molecular architectures. The synthetic protocols outlined herein provide a reliable pathway for its preparation, enabling researchers to confidently incorporate this versatile compound into their discovery and development pipelines.
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- Phenylboronic acid - SAFETY D
- Phenylboronic Acid-polymers for Biomedical Applic
- Phenylboronic acid-polymers for biomedical applic
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
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A Technical Guide to 2-(2-Propoxyethoxy)phenylboronic Acid for Advanced Research and Development
This guide provides an in-depth technical overview of 2-(2-Propoxyethoxy)phenylboronic acid, a specialized building block for researchers, chemists, and drug development professionals. Moving beyond a simple data sheet, this document offers practical insights into sourcing, quality assessment, key applications, and detailed experimental protocols, empowering scientists to leverage this reagent with confidence and precision.
Introduction: The Strategic Value of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] These reactions are fundamental to the construction of carbon-carbon bonds, enabling the synthesis of complex molecules, including many active pharmaceutical ingredients (APIs). Boronic acids are generally stable, easy to handle, and exhibit low toxicity, making them highly valuable reagents in both academic and industrial settings.[4][5]
The subject of this guide, this compound, is distinguished by the alkoxy substitution on the phenyl ring. This structural feature can significantly influence the electronic properties of the molecule and provide a handle for further functionalization or for modulating the physicochemical properties (e.g., solubility, lipophilicity) of the final compound. Alkoxy-substituted phenylboronic acids have been utilized in the synthesis of complex molecules, including boronated amino acids for potential applications in Boron Neutron Capture Therapy (BNCT).[6] This guide will provide the necessary information to effectively source and utilize this specific reagent.
Sourcing and Quality Assessment of this compound
The reliability of experimental results begins with the quality of the starting materials. For this compound (CAS Number: 279262-53-2), several commercial suppliers are available. The choice of supplier should be based on a combination of purity, available quantities, cost, and the quality of accompanying documentation.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Highly Purified | Custom | |
| ≥95% | 100 mg, 250 mg, 1 g | |
| ≥95% | 100 mg, 250 mg, 1 g | |
| ≥95% | Custom | |
| 95% | Custom |
Expert Insight on Quality Verification:
Beyond the supplier's stated purity, it is crucial to perform in-house quality control, especially for sensitive applications. A Certificate of Analysis (CoA) should be requested from the supplier, detailing the methods used for purity assessment (e.g., NMR, LC-MS). For critical applications, it is advisable to independently verify the structure and purity via ¹H NMR and LC-MS upon receipt. The presence of significant impurities, such as the corresponding boroxine (a trimeric anhydride), can affect reaction stoichiometry and yield.[3]
Key Applications in Synthetic Chemistry
The primary application of this compound lies in its utility as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an electrophilic carbon, typically from an aryl, vinyl, or alkyl halide or triflate.[1][7][8][9]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the synthesis of biaryls, styrenes, and other conjugated systems.[1] The reaction proceeds via a catalytic cycle involving a palladium catalyst. The alkoxy substituent of this compound can influence the reaction kinetics and may require optimization of reaction conditions.
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction using this compound.
Reaction: Coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (1.0 eq)
-
4-Bromoanisole (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 224 mg), 4-bromoanisole (1.1 mmol, 206 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degassing: Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or in a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be hygroscopic and may dehydrate to form boroxines upon prolonged storage or heating.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. A general SDS for phenylboronic acid indicates that it may be harmful if swallowed.[10]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling. By understanding the principles of sourcing, quality control, and reaction optimization, researchers can effectively incorporate this reagent into their synthetic strategies to advance their research and development goals. This guide provides a solid foundation for the successful application of this compound, grounded in established chemical principles and practical laboratory experience.
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Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. ACS Publications. [Link]
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Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a... ResearchGate. [Link]
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Suzuki cross-coupling reaction. YouTube. [Link]
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Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Spectroscopic Characterization of 2-(2-Propoxyethoxy)phenylboronic Acid: A Technical Guide
Introduction
2-(2-Propoxyethoxy)phenylboronic acid is a member of the versatile class of organic compounds known as boronic acids. These compounds are widely utilized in organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] The specific structure of this compound, featuring an ortho-alkoxy substituent, makes it a potentially valuable building block in the synthesis of complex molecules in materials science and drug discovery.
Accurate and unambiguous structural confirmation of such reagents is paramount to ensure the reliability and reproducibility of synthetic outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the expected NMR and MS spectral data for this compound. As publicly available experimental spectra for this specific compound are scarce, this document leverages spectral data from analogous compounds and foundational spectroscopic principles to provide a robust prediction of its spectral characteristics. This approach serves as a valuable reference for researchers in confirming the identity and purity of this reagent.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the 2-propoxyethoxy side chain. The chemical shifts are influenced by the electronic effects of the boronic acid group and the ether linkages.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| B(OH)₂ | 8.0 - 8.2 | br s | - |
| Ar-H (ortho to B(OH)₂) | 7.8 - 7.9 | dd | J = 7.5, 1.5 |
| Ar-H (para to B(OH)₂) | 7.4 - 7.5 | dt | J = 7.5, 1.5 |
| Ar-H (ortho to OCH₂) | 7.0 - 7.1 | d | J = 8.0 |
| Ar-H (meta to B(OH)₂) | 6.9 - 7.0 | t | J = 7.5 |
| O-CH₂-CH₂-O | 4.2 - 4.3 | t | J = 5.0 |
| O-CH₂-CH₂-O | 3.8 - 3.9 | t | J = 5.0 |
| O-CH₂-CH₂-CH₃ | 3.5 - 3.6 | t | J = 6.5 |
| O-CH₂-CH₂-CH₃ | 1.6 - 1.7 | sextet | J = 7.0 |
| O-CH₂-CH₂-CH₃ | 0.9 - 1.0 | t | J = 7.5 |
Causality of Predicted Shifts:
-
Aromatic Protons: The aromatic region is expected to show a complex pattern due to the ortho-substitution. The proton ortho to the electron-withdrawing boronic acid group will be the most deshielded. The protons on the substituted phenyl ring will exhibit characteristic ortho, meta, and para couplings. The predicted shifts are based on data for 2-ethoxyphenylboronic acid and 2-methoxyphenylboronic acid.[3][4][5]
-
Aliphatic Protons: The protons of the 2-propoxyethoxy side chain will appear in the upfield region. The methylene protons adjacent to the oxygen atoms will be deshielded relative to the other methylene and methyl protons. The splitting patterns (triplets and a sextet) are due to coupling with adjacent protons.
-
Boronic Acid Protons: The protons of the B(OH)₂ group typically appear as a broad singlet that can exchange with deuterium in deuterated solvents like D₂O. Its chemical shift can be highly variable depending on the solvent and concentration.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-B | ~135 (broad) |
| C-O (aromatic) | ~158 |
| C-H (aromatic, ortho to B) | ~137 |
| C-H (aromatic, para to B) | ~132 |
| C-H (aromatic, ortho to O) | ~113 |
| C-H (aromatic, meta to B) | ~121 |
| O-CH₂-CH₂-O | ~71 |
| O-CH₂-CH₂-O | ~70 |
| O-CH₂-CH₂-CH₃ | ~72 |
| O-CH₂-CH₂-CH₃ | ~23 |
| O-CH₂-CH₂-CH₃ | ~11 |
Causality of Predicted Shifts:
-
Aromatic Carbons: The carbon attached to the boron atom (ipso-carbon) is expected to be broad due to quadrupolar relaxation of the boron nucleus.[6] The carbon attached to the oxygen of the ether will be significantly downfield. The remaining aromatic carbons will have shifts consistent with an ortho-disubstituted benzene ring, with reference to data for similar alkoxy-substituted phenylboronic acids.[4]
-
Aliphatic Carbons: The chemical shifts of the carbons in the 2-propoxyethoxy chain are predicted based on standard values for ethers.
Predicted Mass Spectrometry Data
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 224 | [M]⁺ (Molecular Ion) |
| 206 | [M - H₂O]⁺ |
| 179 | [M - C₂H₅O]⁺ |
| 163 | [M - C₃H₇O]⁺ |
| 135 | [C₆H₄B(OH)₂O]⁺ |
| 105 | [C₆H₅BO]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation of Fragmentation:
-
The molecular ion peak at m/z 224 is expected, corresponding to the molecular weight of the compound.[7]
-
Common losses for boronic acids include the loss of water (18 Da) from the B(OH)₂ group.
-
Fragmentation of the ether side chain is anticipated, with cleavage at the C-O bonds leading to characteristic fragment ions.
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment of protons and carbons, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
-
2. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method:
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules and will likely yield the protonated molecule [M+H]⁺ or adducts with solvent or salts.
-
Electron Ionization (EI): This is a higher-energy technique that will produce the molecular ion [M]⁺ and a more extensive fragmentation pattern, which is useful for structural elucidation.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which provides further confirmation of the elemental composition.
-
Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the NMR and mass spectrometry data for this compound. By analyzing the constituent parts of the molecule and drawing comparisons with structurally related compounds, we have established a reliable set of expected spectral data. This information, coupled with the detailed experimental protocols, should serve as a valuable resource for researchers, enabling them to confidently verify the structure and purity of this important synthetic building block. The principles outlined herein are broadly applicable to the characterization of other novel boronic acid derivatives.
References
-
Wikipedia. Phenylboronic acid. [Link]
-
ResearchGate. Some physico-chemical characteristics of the propoxylated compounds. [Link]
-
The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]
-
PubChem. 2-Propoxy-1-(2-propoxyethoxy)propane. [Link]
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Mol-Instincts. 2-ethoxyphenylboronic acid - 213211-69-9 - Structure, Synthesis, Properties. [Link]
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ResearchGate. Synthesis and characterization of alkyl, propoxy, ethoxy-based frothers. [Link]
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ResearchGate. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. [Link]
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PubChem. 2-[2-(2-Propoxyethoxy)ethoxy]ethanol. [Link]
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PubChem. 1-(1-Methyl-2-propoxyethoxy)2-propanol. [Link]
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MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Organic Chemistry Portal. Aerobic Photooxidative Synthesis of Phenols from Arylboronic Acids Using 2-Propanol as Solvent. [Link]
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Oakwood Chemical. 4-(2-Ethoxyethoxy)phenylboronic acid, min 97%, 1 gram. [Link]
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Frontier Specialty Chemicals. Boronic Acids | High Purity, Global Shipping. [Link]
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PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]
-
ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF. [Link]
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SpectraBase. 2-Methoxyphenylboronic acid - Optional[1H NMR] - Spectrum. [Link]
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Unlocking New Therapeutic Avenues: A Technical Guide to the Medicinal Chemistry Applications of 2-(2-Propoxyethoxy)phenylboronic Acid
Abstract
This technical guide delves into the prospective applications of 2-(2-Propoxyethoxy)phenylboronic acid in the dynamic field of medicinal chemistry. While boronic acids have steadily gained prominence as versatile building blocks and pharmacophores in drug discovery, this particular derivative, with its unique ether linkage, presents untapped opportunities for researchers and scientists. This document provides a comprehensive exploration of its potential, grounded in established principles of boronic acid chemistry and its proven utility in creating novel therapeutic agents. We will navigate through its core chemical attributes, potential synthetic applications, and its promise in developing next-generation therapeutics, offering both theoretical insights and practical, actionable protocols for the drug development professional.
Introduction: The Rise of Boron in Medicinal Chemistry
The incorporation of boron-containing functional groups in drug candidates has witnessed a significant surge in recent years, a testament to their unique chemical properties and therapeutic potential.[1][2] Historically viewed with caution, the perception of boron compounds has evolved dramatically, especially with the clinical success of drugs like bortezomib, a proteasome inhibitor for treating multiple myeloma.[3][4] Phenylboronic acids, in particular, have emerged as a "privileged" motif in medicinal chemistry due to their stability, ease of synthesis, and versatile reactivity.[1][4] They are widely recognized for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[4][5]
Beyond their synthetic utility, the inherent Lewis acidity of the boron atom allows for unique interactions with biological targets. Phenylboronic acids can form reversible covalent bonds with diols, a feature exploited in the design of sensors and drug delivery systems targeting carbohydrates.[6][7] This guide focuses on a specific, yet underexplored, derivative: This compound . Its structure, featuring a flexible propoxyethoxy side chain, suggests intriguing possibilities for modulating physicochemical properties such as solubility and lipophilicity, and for establishing unique interactions within biological binding pockets.
Physicochemical Properties and Synthetic Overview
This compound is an organoboron compound with the chemical formula C₁₁H₁₇BO₄.[8] Its structure is characterized by a phenylboronic acid moiety substituted at the ortho position with a 2-propoxyethoxy group.
| Property | Value | Source |
| CAS Number | 279262-53-2 | [8][9] |
| Molecular Formula | C₁₁H₁₇BO₄ | [8] |
| Molecular Weight | 224.06 g/mol | [9] |
| IUPAC Name | [2-(2-propoxyethoxy)phenyl]boronic acid | [8] |
The synthesis of phenylboronic acids is well-established, typically involving the reaction of a Grignard reagent with a trialkyl borate, followed by hydrolysis.[7][10] For this compound, a plausible synthetic route would involve the formation of the Grignard reagent from 1-bromo-2-(2-propoxyethoxy)benzene, followed by reaction with trimethyl borate and subsequent acidic workup.
Core Application: A Versatile Building Block in Suzuki-Miyaura Cross-Coupling
The primary and most immediate application of this compound in medicinal chemistry is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][11] This reaction is a powerful tool for constructing biaryl and heteroaryl structures, which are common motifs in a vast array of clinically significant drugs.[5]
The 2-(2-propoxyethoxy)phenyl moiety can be strategically introduced into a target molecule to probe structure-activity relationships (SAR). The ether chain can influence the compound's conformation, solubility, and metabolic stability, and may also participate in hydrogen bonding or other non-covalent interactions with the target protein.[12]
Workflow for Drug Discovery using Suzuki-Miyaura Coupling
Caption: A logical workflow for utilizing this compound in a drug discovery program.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Objective: To couple this compound with a model aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., a mixture of toluene and water, or dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.02-0.05 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene:water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Potential as a Covalent and Reversible Inhibitor
A compelling application of phenylboronic acids is their use as pharmacophores that can form covalent, yet reversible, bonds with active site residues of enzymes, particularly serine proteases.[3] The boron atom can interact with the hydroxyl group of a serine residue, forming a boronate ester. This reversible covalent inhibition can lead to high potency and prolonged duration of action.
The 2-(2-propoxyethoxy) side chain of the title compound could serve as a recognition element, guiding the boronic acid moiety to the active site of a target enzyme. This flexible chain could access and interact with hydrophobic pockets or form hydrogen bonds, thereby enhancing binding affinity and selectivity.
Hypothetical Enzyme Inhibition Pathway
Caption: A simplified diagram illustrating the reversible covalent inhibition of a serine-containing enzyme.
Applications in pH-Responsive Drug Delivery
Phenylboronic acids are known to form boronate esters with diols, and this interaction is pH-dependent.[13] At physiological pH, the equilibrium favors the boronate ester, while under acidic conditions, such as those found in the tumor microenvironment or within endosomes, the ester linkage is hydrolyzed. This property can be harnessed to create pH-responsive drug delivery systems.[13]
This compound could be incorporated into larger drug delivery constructs, such as nanoparticles or polymer-drug conjugates. The boronic acid moiety can act as a linker to a diol-containing drug or a targeting ligand. Upon reaching an acidic environment, the drug would be released in a controlled manner.
Considerations for Metabolic Stability
A historical concern with boronic acids has been their potential for oxidative instability.[3][14] However, recent research has shown that the metabolic stability of boronic acids can be significantly enhanced through structural modifications.[3][14] The electronic and steric environment around the boron atom plays a crucial role. The ortho-alkoxy substituent in this compound may influence its stability, a factor that should be evaluated in early drug discovery.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, tool for medicinal chemists. Its primary utility as a versatile building block in Suzuki-Miyaura cross-coupling allows for the systematic exploration of chemical space and the fine-tuning of drug-like properties. Furthermore, its potential as a covalent, reversible inhibitor and its applicability in pH-responsive drug delivery systems open up exciting avenues for the development of novel therapeutics. As the field of medicinal chemistry continues to embrace the unique properties of boron, compounds like this compound are poised to play a significant role in the design of the next generation of medicines. Further research into its specific applications and biological activities is highly encouraged.
References
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- Wikipedia (n.d.). Phenylboronic acid. Wikipedia.
- MIT Technology Licensing Office (n.d.). Boron-Containing Pharmacophore. MIT TLO.
- ACS Publications (2021-03-18). Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity. ACS Omega.
- ResearchGate (n.d.). Application in medicinal chemistry and comparison studies. ResearchGate.
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- MDPI (2023-01-29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
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- Benchchem (n.d.). Application Notes and Protocols: 2-Ethoxy-5-methoxyphenylboronic Acid in Medicinal Chemistry. Benchchem.
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- National Center for Biotechnology Information (2020-09-21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed.
- MDPI (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
- ChemOrgChem (2024-03-22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- UniMiB (n.d.). Suzuki-Miyaura micellar Cross-Coupling in water, at room tempera. UniMiB.
- United States Biological (n.d.). 413239 this compound CAS: 279262-53-2. United States Biological.
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- RSC Publishing (n.d.). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Polymer Chemistry.
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An In-depth Technical Guide to Ortho-Substituted Phenylboronic Acids: Navigating Steric Challenges in Modern Synthesis
Foreword: Embracing the Challenge of Steric Hindrance
In the landscape of synthetic organic chemistry, ortho-substituted phenylboronic acids represent both a significant challenge and a gateway to novel molecular architectures. Their unique steric and electronic properties, stemming from the proximity of a substituent to the boronic acid moiety, demand a nuanced understanding and specialized methodologies. This guide is intended for researchers, scientists, and drug development professionals who seek to harness the potential of these versatile reagents. We will delve into the core principles governing their reactivity, explore state-of-the-art synthetic strategies, and provide practical insights to overcome the hurdles associated with their use, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.
The Unique Character of Ortho-Substituted Phenylboronic Acids
The defining feature of an ortho-substituted phenylboronic acid is the placement of a functional group adjacent to the C1 carbon bearing the boronic acid. This seemingly simple structural modification has profound consequences on the molecule's physical and chemical properties when compared to its meta- and para-isomers.
Steric and Electronic Effects
The close proximity of the ortho-substituent to the boronic acid group introduces significant steric hindrance. This steric bulk can impede the approach of reagents, particularly the large transition metal complexes involved in cross-coupling reactions.[1][2] Furthermore, the nature of the ortho-substituent can exert strong electronic effects, influencing the Lewis acidity of the boron atom. For instance, electron-withdrawing groups in the ortho position can increase the Lewis acidity, which may enhance the formation of stable complexes.[3] Conversely, bulky ortho-substituents can sterically inhibit the formation of the tetrahedral boronate ion, thereby decreasing the acid strength.[4]
Altered Physical Properties
The presence of an ortho-substituent can also lead to distinct physical properties. For example, the solubility of ortho-isobutoxyphenylboronic acid is significantly higher in various solvents compared to its meta and para counterparts, a phenomenon attributed to differences in their crystal packing and intermolecular interactions.[5] Acidity constants (pKa) of ortho-substituted phenylboronic acids often do not follow the same correlation with Hammett parameters as their meta- and para-isomers, again highlighting the dominant role of steric and intramolecular effects.[5]
Synthesis of Ortho-Substituted Phenylboronic Acids
The preparation of ortho-substituted phenylboronic acids can be achieved through several synthetic routes. The choice of method often depends on the nature of the substituent and the availability of starting materials.
A common and versatile method involves the reaction of an ortho-substituted aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. This approach is widely applicable but can be sensitive to functional groups that are incompatible with Grignard reagents.
An alternative strategy is the directed ortho-metalation (DoM) of a substituted arene, where a directing group guides the deprotonation and subsequent borylation at the ortho position. This method offers excellent regiocontrol. For substrates where direct borylation is challenging, in situ trapping of unstable lithio intermediates can provide access to the desired ortho-substituted arylboronic esters.[6]
The Suzuki-Miyaura Coupling: Overcoming Steric Hurdles
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[7][8] However, when employing ortho-substituted phenylboronic acids, the inherent steric hindrance presents a significant challenge to the standard reaction conditions. Low yields are often observed with di-ortho-substituted arylboronic acids due to the sterically hindered transmetalation step.[2]
Mechanistic Considerations in Hindered Couplings
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9] For sterically hindered substrates, both the transmetalation and reductive elimination steps can be significantly slowed down.
Diagram: The Suzuki-Miyaura Catalytic Cycle
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- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: A Robust Protocol for Suzuki-Miyaura Coupling Using 2-(2-Propoxyethoxy)phenylboronic Acid
Introduction: The Strategic Advantage of Ether-Functionalized Boronic Acids in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability in constructing carbon-carbon bonds, particularly in the synthesis of biaryl and poly-aryl systems.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acids have cemented its role in pharmaceutical and materials science research.
This application note provides a detailed protocol and mechanistic rationale for the use of 2-(2-Propoxyethoxy)phenylboronic acid , a uniquely functionalized nucleophilic partner. The presence of the propoxyethoxy side chain introduces distinct physicochemical properties, such as modified solubility in organic solvents, which can be leveraged to optimize reaction conditions and product isolation. While electronically similar to other alkyl-ether substituted phenylboronic acids, its specific steric and solubility profile necessitates a well-defined and robust protocol for achieving high-yield couplings.
This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the reaction's execution, from setup to purification, and explaining the causality behind critical experimental choices.
The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism
The efficacy of any Suzuki-Miyaura protocol is rooted in a fundamental understanding of its catalytic cycle. The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states to orchestrate the coupling of the organoboron nucleophile and the organohalide electrophile.[4][5] The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a square-planar Pd(II) complex.[4] This step is often rate-limiting, especially for less reactive aryl chlorides.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base.[6] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which readily participates in the ligand exchange on the palladium complex.[7][8]
-
Reductive Elimination: The two organic partners, now bound to the Pd(II) center, couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Coupling of this compound with 4-Bromoanisole
This section provides a self-validating, step-by-step methodology for a model coupling reaction. The choices of catalyst, base, and solvent have been selected for their broad applicability and robust performance.
Materials and Reagents
| Reagent | Role | M.Wt. ( g/mol ) | Purity | Supplier (Example) |
| This compound | Nucleophile | 224.06 | >95% | Apollo Scientific |
| 4-Bromoanisole | Electrophile | 187.04 | >98% | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst | 1155.56 | >98% | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | Base | 138.21 | >99% | Fisher Scientific |
| 1,4-Dioxane | Solvent | 88.11 | Anhydrous | Acros Organics |
| Deionized Water | Co-solvent | 18.02 | - | - |
| Ethyl Acetate | Extraction Solvent | 88.11 | ACS Grade | - |
| Brine (Saturated NaCl) | Washing Agent | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | 120.37 | - | - |
| Celite® 545 | Filtration Aid | - | - | - |
Stoichiometry and Quantities (for a 1.0 mmol scale reaction)
| Reagent | Equivalents | Amount (mg) | Amount (mmol) |
| 4-Bromoanisole | 1.0 | 187 | 1.0 |
| This compound | 1.2 | 269 | 1.2 |
| Pd(PPh₃)₄ | 0.03 (3 mol%) | 34.7 | 0.03 |
| K₂CO₃ | 2.0 | 276 | 2.0 |
| 1,4-Dioxane | - | 4.0 mL | - |
| Deionized Water | - | 1.0 mL | - |
Step-by-Step Procedure
A. Reaction Setup & Inert Atmosphere
-
Place a magnetic stir bar into a 25 mL flame-dried Schlenk flask.
-
Add 4-bromoanisole (187 mg, 1.0 mmol), this compound (269 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol) to the flask.
-
Expert Insight: Using a slight excess (1.2 eq.) of the boronic acid is standard practice to compensate for potential protodeboronation or homocoupling side reactions, driving the reaction to completion.[9]
-
-
Add the palladium catalyst, Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), to the flask.
-
Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]
-
Causality: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive and halt the catalytic cycle.
-
B. Solvent Addition and Degassing
-
Using syringes, add anhydrous 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) to the flask. The biphasic mixture should be a yellowish suspension.
-
With the inert gas flowing, gently bubble the gas through the reaction mixture via a long needle for 10-15 minutes to thoroughly degas the solvents.
C. Reaction Execution and Monitoring
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting aryl bromide and the reaction mixture. The reaction is complete upon the disappearance of the aryl bromide spot. Typical reaction time is 4-12 hours.
D. Work-up and Product Isolation
-
Once complete, cool the reaction mixture to room temperature.
-
Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 25 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
E. Purification
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
A gradient elution system, starting with 100% hexanes and gradually increasing to 95:5 hexanes:ethyl acetate, is typically effective for separating the biaryl product from nonpolar impurities (like triphenylphosphine oxide) and baseline impurities.
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure product, which should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Optimization
Even robust protocols can encounter issues. The following table provides guidance on common problems and their solutions.
| Problem Observed | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality or wet reagents/solvents. | 1. Use a fresh bottle of catalyst or a more air-stable precatalyst (e.g., a palladacycle).[4]2. Ensure thorough degassing.3. Use anhydrous solvents and dry reagents thoroughly. |
| Significant Protodeboronation | 1. Reaction temperature too high.2. Prolonged reaction time.3. Base is too strong or reaction medium too aqueous. | 1. Lower the reaction temperature to 80 °C.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Consider a milder base like K₃PO₄ or CsF.[12] |
| Homocoupling of Boronic Acid | Presence of oxygen, which can facilitate oxidative homocoupling. | Rigorously exclude oxygen during setup and execution. Ensure proper inert gas technique. |
| Difficult Purification | Contamination with triphenylphosphine oxide (from catalyst). | Use a different catalyst system with more easily separable ligands (e.g., Pd(dppf)Cl₂) or perform a filtration through a small plug of Celite before extraction.[13] |
Safety and Handling
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood. Avoid inhalation of dust and skin contact.
-
Boronic Acids: Generally stable, but can be irritants. Phenylboronic acid and its derivatives are harmful if ingested.[14][15]
-
Solvents: 1,4-Dioxane is a suspected carcinogen and is flammable. Ethyl acetate is flammable. All solvent manipulations should be performed in a well-ventilated fume hood.
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This application note details a reliable and optimized protocol for the Suzuki-Miyaura cross-coupling of this compound. By understanding the underlying mechanism and the critical role of each component—catalyst, base, and solvent—researchers can confidently apply this methodology to synthesize a wide range of functionalized biaryl compounds. The provided troubleshooting guide further empowers scientists to adapt and refine the conditions for their specific substrates, ensuring successful and high-yielding outcomes in their synthetic endeavors.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Castañeda, I., et al. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Neufeldt, S. R., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
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García-Melchor, M., et al. (2013). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]
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Lebrasse, B., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
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Castañeda, I., et al. (2002). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Winegar, P. H., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. ACS Publications. [Link]
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Singh, R., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
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Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
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ResearchGate. (2016). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
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Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. [Link]
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Wiley Online Library. (2021). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
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Chegrouni, S., et al. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]
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ResearchGate. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
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Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
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Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
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Blakemore, D. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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Wikipedia. Phenylboronic acid. [Link]
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Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? [Link]
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National Institutes of Health. (2019). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
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PubChem. Phenylboronic Acid. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling with 2-(2-Propoxyethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The reaction's versatility stems from the stability, low toxicity, and commercial availability of its organoboron reagents.[4]
This guide focuses on the practical application of 2-(2-Propoxyethoxy)phenylboronic acid in Suzuki-Miyaura coupling reactions. The unique structural features of this boronic acid, including its ether functionalities, can influence the physicochemical properties of the resulting biaryl products, such as solubility and lipophilicity, making it a valuable building block in medicinal chemistry.[5] We will delve into the mechanistic underpinnings of the catalytic cycle, provide guidance on the selection of appropriate palladium catalysts and ligands, and offer detailed experimental protocols to empower researchers in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][2][6] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the organic halide (or triflate), forming a Pd(II) intermediate.[1][2]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][4]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]
Selecting the Optimal Palladium Catalyst and Ligand
The choice of the palladium source and, critically, the supporting ligand is paramount for a successful Suzuki-Miyaura coupling. The ligand influences both the stability and reactivity of the palladium catalyst, impacting oxidative addition and reductive elimination steps.[7][8][9]
Palladium Precatalysts: Commonly used palladium precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[2] These Pd(II) or Pd(0) sources are reduced in situ to the active Pd(0) species.[6][9] For challenging couplings, particularly with sterically hindered substrates or less reactive aryl chlorides, preformed catalysts or palladacycles can offer enhanced stability and activity.[2][10]
The Crucial Role of Ligands: Ligands modulate the electronic and steric properties of the palladium center. Electron-rich and bulky ligands generally enhance the rate of oxidative addition and reductive elimination, which is often beneficial for coupling sterically demanding partners or unreactive aryl chlorides.[8][10]
| Ligand Type | Key Characteristics | Recommended For | Examples |
| Trialkylphosphines | Strongly electron-donating, bulky. | General purpose, good for a wide range of substrates. | P(t-Bu)₃, PCy₃ |
| Biarylphosphines | Bulky, electron-rich, provide steric hindrance that promotes reductive elimination. | Sterically hindered substrates, challenging couplings. | SPhos, XPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable complexes. | Aryl chlorides, thermally robust reactions. | IMes, IPr |
| Bidentate Phosphines | Form stable chelate complexes with varying bite angles. | Can influence selectivity and catalyst stability. | dppf, Xantphos |
Table 1: Common Ligand Classes for Suzuki-Miyaura Coupling.
For the coupling of this compound, which possesses some steric bulk, ligands from the biarylphosphine class, such as SPhos or XPhos, are often excellent starting points, especially when coupled with aryl bromides or chlorides.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound. Reaction conditions should be optimized for each specific substrate combination.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos; 1.1-1.2 equiv relative to Pd)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF, often with water)
-
Reaction vessel (e.g., round-bottom flask or microwave vial) with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2-3 equiv).
-
Solvent Addition: Add the degassed solvent system. A common choice is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst and the ligand in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1] Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting and Considerations
-
Low Yields: If the reaction gives a low yield, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. For sterically hindered substrates, using a more active catalyst system or a different palladium precatalyst might be necessary.[11][12]
-
Protodeborylation: A common side reaction is the cleavage of the C-B bond of the boronic acid. This can be minimized by using milder bases (e.g., K₂CO₃ instead of stronger bases), shorter reaction times, and lower temperatures.[6] For particularly sensitive boronic acids, specialized precatalysts that allow for rapid coupling at low temperatures can be advantageous.[13][14]
-
Homocoupling: Dimerization of the boronic acid or the aryl halide can occur. This is often a sign of non-optimal reaction conditions or catalyst decomposition. Adjusting the ligand-to-palladium ratio or using a more robust catalyst can help mitigate this issue.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds. The successful application of this compound in these reactions hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. By understanding the underlying mechanism and following the detailed protocols provided, researchers can effectively utilize this versatile building block to construct complex molecules with applications in drug discovery and materials science.
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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SpringerLink. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
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ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
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RSC Publishing. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
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PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
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RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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HAL Open Science. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
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MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
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RSC Publishing. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. [Link]
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PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
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PubMed. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]
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ResearchGate. Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates. [Link]
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NIH. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
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White Rose eTheses Online. Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions. [Link]
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ResearchGate. Application in medicinal chemistry and comparison studies. [Link]
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ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
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PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Application Notes and Protocols: Optimal Base Selection for Suzuki Reactions with 2-(2-Propoxyethoxy)phenylboronic acid
Introduction: The Critical Role of the Base in Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and remarkable functional group tolerance.[1][2] At the heart of this palladium-catalyzed transformation is a catalytic cycle composed of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] While the palladium catalyst and phosphine ligand often receive the most attention, the choice of base is a critical, and often decisive, parameter that governs the reaction's success.[1]
The base plays a multifaceted role, but its principal function is to activate the boronic acid for the crucial transmetalation step.[1][6] It is widely accepted that the base interacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium center.[7][8][9] The selection of an appropriate base can profoundly influence reaction yield, kinetics, and selectivity.[1] Common bases utilized in Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides, and fluorides.[1][2]
This guide provides an in-depth analysis of base selection for Suzuki reactions involving the sterically demanding and potentially chelating substrate, 2-(2-Propoxyethoxy)phenylboronic acid. We will explore the mechanistic nuances that guide base selection and provide detailed protocols for empirical optimization.
Understanding the Substrate: this compound
The structure of this compound presents unique challenges and considerations for base selection in Suzuki-Miyaura couplings. The ortho-substituted propoxyethoxy group introduces significant steric hindrance around the boronic acid moiety.[10][11] This steric bulk can impede the approach of the palladium complex during the transmetalation step.
Furthermore, the ether oxygen atoms in the propoxyethoxy side chain introduce the potential for intramolecular coordination or chelation to the boron atom or the palladium center. This can alter the electronic properties and reactivity of the boronic acid, influencing how it interacts with the base and the palladium catalyst. Therefore, a "one-size-fits-all" approach to base selection is unlikely to be optimal for this substrate.
The Multifaceted Role of the Base in the Catalytic Cycle
The base is integral to the success of the Suzuki-Miyaura reaction, with its influence extending across multiple stages of the catalytic cycle.[7]
Key Functions of the Base:
-
Activation of the Boronic Acid: The primary role of the base is to react with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[8][9] This increases the electron density on the boron-bound carbon, facilitating its transfer to the electrophilic palladium(II) center during transmetalation.[6]
-
Formation of Palladium Complexes: Some studies suggest the base can also interact with the palladium(II) intermediate formed after oxidative addition, for instance, by replacing the halide ligand to form a palladium-hydroxide or -alkoxide complex. This can influence the subsequent transmetalation step.[7]
-
Acceleration of Reductive Elimination: There is evidence to suggest that the base can also play a role in accelerating the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[7]
The interplay of these roles underscores the importance of a carefully considered choice of base.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the role of the base.
A Comparative Analysis of Common Bases
The choice of base is highly dependent on the specific substrates, catalyst, and solvent system. For a sterically hindered substrate like this compound, a systematic screening of bases is highly recommended.[12][13]
Inorganic Bases
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃):
-
Potassium Carbonate (K₂CO₃): Often a first choice for many Suzuki reactions due to its moderate basicity, low cost, and effectiveness in aqueous-organic solvent mixtures.[12]
-
Sodium Carbonate (Na₂CO₃): Similar to K₂CO₃ but can sometimes offer different solubility and reactivity profiles.[14][15]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base in organic solvents compared to K₂CO₃ and Na₂CO₃.[16][17] It is often effective in challenging couplings, including those with sterically hindered substrates, a phenomenon sometimes referred to as the "cesium effect."[18][19][20]
Phosphates (K₃PO₄):
-
Potassium Phosphate (K₃PO₄): A strong base that is particularly effective in anhydrous conditions and for couplings involving heteroaryl compounds or sterically demanding substrates.[21] It can be advantageous in reactions where carbonate bases are less effective.[21][22]
Fluorides (KF, CsF):
-
Potassium Fluoride (KF) and Cesium Fluoride (CsF): These are weaker bases that can be useful when base-sensitive functional groups are present in the substrates.[6] The fluoride ion is thought to form a hypervalent fluoroborate species, which enhances the nucleophilicity of the organic group. CsF, in particular, has been shown to be effective in certain systems.[23]
Organic Bases
Amines (e.g., Triethylamine - TEA):
-
While generally less effective than inorganic bases for many standard Suzuki couplings, organic bases can be advantageous in specific applications, particularly when anhydrous, non-polar conditions are required.[1][24]
Data Presentation: Comparative Performance of Bases
The following table illustrates hypothetical data from a screening study on the Suzuki coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole).
| Base (2.0 equiv) | Solvent System | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Toluene/H₂O (4:1) | Pd(OAc)₂/SPhos | 100 | 12 | 65 |
| Na₂CO₃ | Toluene/H₂O (4:1) | Pd(OAc)₂/SPhos | 100 | 12 | 62 |
| K₃PO₄ | Toluene | Pd(OAc)₂/SPhos | 100 | 12 | 92 |
| Cs₂CO₃ | Toluene/H₂O (4:1) | Pd(OAc)₂/SPhos | 100 | 12 | 88 |
| CsF | Dioxane | Pd(OAc)₂/SPhos | 100 | 16 | 75 |
| TEA | Toluene | Pd(OAc)₂/SPhos | 100 | 24 | 35 |
Note: This data is illustrative and actual results will vary based on the specific aryl halide and reaction conditions.
Based on this hypothetical data, K₃PO₄ in anhydrous toluene provided the highest yield, suggesting that for this sterically hindered substrate, a strong, non-aqueous base is preferable. Cs₂CO₃ also showed high efficacy.
Decision Workflow for Base Selection
Caption: A decision-making workflow for selecting a base.
Experimental Protocols: Screening for the Optimal Base
To ensure the selection of the most effective base for your specific Suzuki-Miyaura coupling involving this compound, a systematic screening protocol is essential.[25][26]
General Protocol for Base Screening
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF, 2.0 mmol each)
-
Solvents (e.g., Toluene, Dioxane, THF, and degassed H₂O)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a series of flame-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).
-
To each vial, add one of the selected bases (2.0 mmol). For anhydrous reactions (e.g., with K₃PO₄), ensure all reagents and the solvent are dry.
-
Add the appropriate solvent system to each vial via syringe. For aqueous systems, use a degassed water component.
-
Seal the vials and place them in a preheated reaction block or oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set period (e.g., 12-16 hours).
-
Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reactions to room temperature.
-
Dilute each reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield for each reaction to identify the optimal base.
Conclusion and Recommendations
The selection of an appropriate base is paramount for the success of Suzuki-Miyaura cross-coupling reactions, especially when dealing with challenging substrates like this compound. The steric hindrance and potential for intramolecular coordination necessitate a careful and empirical approach to optimization.
For this particular substrate, stronger inorganic bases such as K₃PO₄ (under anhydrous conditions) and Cs₂CO₃ are excellent starting points for screening, as they are often effective for sterically demanding couplings.[17][21] However, the presence of base-sensitive functional groups may require the use of milder bases like K₂CO₃ or CsF.[6][12]
Ultimately, the detailed experimental screening protocol provided in this guide will enable researchers to confidently identify the optimal base and conditions to achieve high yields and purity for their specific synthetic targets.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. Retrieved from [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem. Retrieved from [Link]
-
Quora. (2018, June 28). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NRO Reagents. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ResearchGate. (2015, August 5). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cesium Carbonate in Modern Organic Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Dent, T. J. (n.d.). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Chemical Society Reviews (RSC Publishing). (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of various bases in Suzuki cross-coupling reaction. Retrieved from [Link]
-
American Chemical Society. (n.d.). Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Retrieved from [Link]
-
MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]
-
Compunetics. (2020, August 1). Exploring and Quantifying the Caesium Effect I. Retrieved from [Link]
-
Semantic Scholar. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
ACS Publications. (2018, April 24). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
ACS Publications. (n.d.). Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). NHC-Pd(II)-Azole Complexes Catalyzed Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides with Arylboronic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
-
YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]
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Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
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Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 2-(2-Propoxyethoxy)phenylboronic Acid with Heteroaryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Bi-aryl and Hetero-biaryl Moieties
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their pioneering work in palladium-catalyzed cross-couplings.[1]
At the heart of many biologically active compounds are bi-aryl and particularly hetero-biaryl scaffolds. The coupling of arylboronic acids, such as 2-(2-propoxyethoxy)phenylboronic acid, with heteroaryl halides provides a powerful and versatile route to these crucial molecular architectures.[5] The resulting products are integral to the development of new therapeutics, agrochemicals, and functional organic materials.[6]
However, the coupling of heteroaryl halides can present unique challenges. The Lewis basicity of heteroatoms can lead to catalyst deactivation, and the electronic properties of the heterocyclic ring can influence reactivity and site-selectivity.[5][7] Furthermore, the stability of the heteroaryl boronic acid itself can be a concern, with competitive protodeboronation sometimes diminishing yields.[5]
This document provides a detailed guide to the Suzuki-Miyaura cross-coupling of this compound with a range of heteroaryl halides. It offers in-depth protocols, mechanistic insights, and practical advice to help researchers navigate the intricacies of this powerful transformation and successfully synthesize target hetero-biaryl compounds.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2] A general understanding of this cycle is crucial for rationalizing reaction conditions and troubleshooting.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the heteroaryl halide, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[8][9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][6]
Core Protocol: Coupling of this compound with a Heteroaryl Bromide
This protocol provides a general procedure that can be adapted for a variety of heteroaryl bromides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents
-
Boronic Acid: this compound
-
Heteroaryl Halide: e.g., 2-bromopyridine, 5-bromopyrimidine, 2-bromothiophene (1.0 equiv)
-
Palladium Catalyst: Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%)[10]
-
Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv)[9]
-
Solvent: Dioxane/H₂O (4:1), Toluene/H₂O (10:1), or DMF[1][3]
-
Inert Gas: Argon or Nitrogen
-
Reaction Vessel: Schlenk flask or microwave vial
-
Standard laboratory glassware, magnetic stirrer, heating mantle or oil bath, and purification supplies (silica gel, solvents for chromatography).
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent (e.g., 10 mL of a 4:1 dioxane/water mixture) via syringe. Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Key Considerations and Optimization Strategies
The success of a Suzuki-Miyaura coupling, especially with challenging heteroaryl halides, often hinges on the careful selection of reaction parameters.
Choice of Catalyst and Ligand
The palladium source and its associated ligand are critical for catalytic activity.[11]
-
Pd(PPh₃)₄: A common and effective catalyst, particularly for aryl bromides and iodides.
-
Pd(dppf)Cl₂: Often shows enhanced reactivity for a broader range of substrates, including some aryl chlorides and electron-deficient heteroaryl halides.[10]
-
Buchwald and Fu Ligands: For particularly challenging couplings, such as those involving sterically hindered substrates or unreactive chlorides, highly active and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) may be required.[12][13]
The Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction.[9] Its primary function is to activate the boronic acid for transmetalation.[8]
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most commonly used bases and are effective for a wide range of substrates. Cesium carbonate is often more soluble in organic solvents and can be beneficial for less reactive systems.[9]
-
Phosphates (K₃PO₄): A stronger base that can be advantageous for the coupling of electron-deficient boronic acids or in cases where other bases are ineffective.[9]
-
Fluorides (KF, CsF): Can be effective, particularly in anhydrous conditions.
Solvent Selection
The choice of solvent can significantly impact reaction rates and yields.[1][3]
-
Aqueous Biphasic Systems (Dioxane/H₂O, Toluene/H₂O, THF/H₂O): These are the most common solvent systems. The presence of water is often beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.[1]
-
Anhydrous Conditions: In some cases, particularly with sensitive substrates, anhydrous conditions may be preferred. Solvents like DMF or THF can be used in conjunction with a soluble base like Cs₂CO₃.[14]
Representative Data
The following table summarizes typical results for the coupling of this compound with various heteroaryl bromides under optimized conditions.
| Heteroaryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 5-Bromopyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 100 | 16 | 78 |
| 2-Bromothiophene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | DMF | 80 | 8 | 92 |
| 3-Bromoquinoline | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 95 | 14 | 81 |
Note: Yields are for isolated, purified products and are representative. Actual yields may vary depending on the specific reaction scale and conditions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst- Screen different bases and solvents- Increase the reaction temperature |
| Protodeboronation of Boronic Acid | - Presence of excess water or acid- Prolonged reaction time at high temperature | - Use anhydrous conditions if possible- Use a milder base- Optimize reaction time and temperature |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Ensure a thoroughly deoxygenated reaction mixture- Reduce the catalyst loading |
| Difficult Purification | - Formation of closely related byproducts- Unreacted starting materials | - Optimize reaction conditions to improve selectivity- Employ a different chromatographic technique (e.g., reverse-phase) |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with heteroaryl halides is a robust and highly valuable transformation for the synthesis of complex hetero-biaryl structures. A thorough understanding of the reaction mechanism, coupled with careful selection of the catalyst, base, and solvent, is paramount for achieving high yields and purity. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement and optimize these reactions in their own synthetic endeavors, ultimately accelerating the discovery and development of novel molecules with significant applications in medicine and materials science.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Chempall. Exploring Catalyst Options: Suzuki Coupling with Palladium. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]
-
ARKIVOC. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
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ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids a. [Link]
-
Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
-
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
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ACS Publications. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. [Link]
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Myers Group, Harvard University. The Suzuki Reaction. [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
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National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
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RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
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YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-(2-Propoxyethoxy)phenylboronic Acid
Introduction: The Strategic Role of Boronic Acids in Kinase Inhibitor Synthesis
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1] A common structural motif in many kinase inhibitors is a biaryl or heteroaryl-aryl scaffold, which effectively mimics the adenine region of ATP to bind to the kinase hinge region.[3] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of these crucial C-C bonds, owing to its mild reaction conditions and broad functional group tolerance.[3][4]
This application note provides a detailed guide for the use of 2-(2-Propoxyethoxy)phenylboronic acid in the synthesis of kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction. The unique substitution pattern of this boronic acid, featuring a propoxyethoxy chain, can impart favorable physicochemical properties to the resulting inhibitor, such as enhanced solubility and modified lipophilicity, which are critical for drug development.[5] We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss key considerations for reaction optimization.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Recommended Grade/Specification |
| This compound | >95% purity |
| Aryl or Heteroaryl Halide | Specific to the target kinase inhibitor |
| Palladium Catalyst | e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ |
| Ligand (if required) | e.g., SPhos, XPhos |
| Base | e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | e.g., 1,4-Dioxane, Toluene, DMF (anhydrous) |
| Water | Degassed, deionized |
| Inert Gas | Argon or Nitrogen |
| Reaction Vessel | Schlenk flask or microwave vial |
| Heating and Stirring | Magnetic stirrer with heating block or microwave reactor |
| Analytical Equipment | TLC plates, LC-MS, NMR |
| Purification Equipment | Flash chromatography system |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
-
Reaction Setup:
-
To a Schlenk flask or microwave vial, add the aryl/heteroaryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the chosen base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%) and, if necessary, the ligand (0.02-0.1 mmol, 2-10 mol%).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
-
Solvent Addition and Degassing:
-
Add the anhydrous organic solvent (e.g., 1,4-dioxane, 8 mL) and degassed water (2 mL) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
-
Reaction Execution:
-
Conventional Heating: Lower the flask into a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Microwave Irradiation: Place the vial in the microwave reactor and set the temperature (e.g., 100-150 °C) and reaction time (e.g., 15-60 minutes).[7]
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours for conventional heating).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
Optimization of Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the specific substrates and the choice of reaction conditions. The following table provides a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | 1,4-Dioxane / H₂O | Toluene / H₂O | DMF |
| Temperature | 90 °C | 110 °C | 120 °C (MW) |
Application Example: Synthesis of a Hypothetical Kinase Inhibitor Scaffold
The following reaction scheme illustrates the synthesis of a 2-aryl-aminopyridine scaffold, a common core in many kinase inhibitors, using this compound.
Reaction Scheme: 2-Bromo-4-aminopyridine + this compound --(Pd Catalyst, Base, Solvent, Heat)--> 2-(2-(2-Propoxyethoxy)phenyl)-4-aminopyridine
This scaffold can serve as a versatile intermediate for further functionalization to develop potent and selective kinase inhibitors. The propoxyethoxy moiety can potentially engage in additional interactions within the ATP-binding pocket or improve the overall pharmacokinetic profile of the molecule.
Troubleshooting
-
Low Yield: If the reaction yield is low, consider screening different catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Ensure all reagents are pure and solvents are anhydrous.
-
Deboronated Starting Material: Boronic acids can be unstable under certain conditions. If significant deboronation of this compound is observed, a milder base or lower reaction temperature might be necessary.
-
Homocoupling of Boronic Acid: The formation of a biaryl product from the boronic acid can sometimes be a competing side reaction. This can often be minimized by ensuring a strictly inert atmosphere and using the appropriate catalyst-to-ligand ratio.
Conclusion
This compound is a valuable building block for the synthesis of kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction. The protocol and guidelines presented in this application note provide a robust starting point for researchers in drug discovery and medicinal chemistry. Careful optimization of the reaction conditions will enable the efficient synthesis of a diverse range of potential kinase inhibitors incorporating the unique 2-(2-propoxyethoxy)phenyl motif, facilitating the exploration of new chemical space in the quest for novel therapeutics.
References
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
- Rossi, A., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, 4(59), 31235-31239.
-
Knapp, D. M., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 134(35), 14341–14344. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Benzyl 2-bromonicotinate with Boronic Acids.
- BenchChem. (n.d.). Application Notes and Protocols: 2-Ethoxy-5-methoxyphenylboronic Acid in Medicinal Chemistry.
-
Ayala-Aguilera, C. C., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047–1131. Retrieved from [Link]
-
Ayala-Aguilera, C. C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Rauch, N., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 12(4), 626–632. Retrieved from [Link]
-
Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3065. Retrieved from [Link]
-
Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(11), 1386. Retrieved from [Link]
-
Brunner, A., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules, 27(11), 3536. Retrieved from [Link]
-
Svatunek, D., et al. (2021). Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib. International Journal of Molecular Sciences, 22(19), 10777. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo.
-
Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Retrieved from [Link]
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- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
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- 7. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling [mdpi.com]
Application Note: Strategic Protection of 2-(2-Propoxyethoxy)phenylboronic Acid for Enhanced Synthetic Utility
For: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Arylboronic Acid Stability
2-(2-Propoxyethoxy)phenylboronic acid is a versatile building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, the boronic acid functional group, while essential for its reactivity, is also susceptible to several decomposition pathways that can compromise reaction yields and purity. Key among these are protodeboronation, the cleavage of the carbon-boron bond by a proton source, and the formation of trimeric boroxine anhydrides.[1][2][3] These undesired side reactions can be particularly problematic under the basic conditions often required for Suzuki-Miyaura couplings.[3][4]
To mitigate these stability issues and enhance the synthetic utility of this compound, the implementation of a protecting group strategy is often essential. By converting the boronic acid to a more stable boronate ester, chemists can prevent degradation, improve handling characteristics, and achieve more reliable and reproducible results in subsequent transformations.
Selecting the Optimal Protecting Group: A Strategic Decision
The choice of a protecting group is a critical decision that can significantly impact the success of a synthetic sequence. For this compound, the ideal protecting group should offer:
-
Robust Stability: The protecting group must be stable to a wide range of reaction conditions, including chromatography, yet be removable under specific and mild conditions.
-
Ease of Formation and Cleavage: The protection and deprotection steps should be high-yielding and straightforward to perform.
-
Inertness to Reaction Conditions: The protecting group should not interfere with subsequent chemical transformations.
Among the various options, the formation of a pinacol boronate ester stands out as a highly effective and widely adopted strategy for protecting arylboronic acids.[5][6]
Why Pinacol?
The use of pinacol (2,3-dimethyl-2,3-butanediol) to form a cyclic boronate ester offers several distinct advantages:
-
Enhanced Stability: Pinacol boronate esters are significantly more stable towards hydrolysis and protodeboronation compared to the free boronic acid.[6][7]
-
Suppression of Boroxine Formation: The steric bulk of the pinacol group effectively prevents the trimerization of the boronic acid to its corresponding boroxine.
-
Improved Handling: Pinacol boronate esters are often crystalline, free-flowing solids that are easier to handle, weigh, and purify than the parent boronic acids.[8]
-
Compatibility with Chromatography: The increased stability of pinacol esters allows for purification by silica gel chromatography, which can be challenging for unprotected boronic acids.[7][9]
Experimental Protocols
Protection of this compound as a Pinacol Ester
This protocol describes the efficient conversion of this compound to its corresponding pinacol boronate ester.
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., Toluene or Diethyl Ether)
-
Magnesium Sulfate (anhydrous)
-
Magnetic stirrer and stir bar
-
Appropriate glassware
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).[10]
-
Add anhydrous diethyl ether or toluene to the flask.
-
Stir the resulting suspension at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.[10]
-
Monitor the reaction by thin-layer chromatography (TLC) or an appropriate analytical technique to confirm the consumption of the starting material.
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound pinacol ester.
-
If necessary, the product can be further purified by silica gel column chromatography.
Workflow for Pinacol Protection:
Caption: A streamlined workflow for the pinacol protection of this compound.
Deprotection of the Pinacol Boronate Ester
While pinacol esters are stable, they can be readily converted back to the free boronic acid when required for a subsequent reaction. Several methods exist for the deprotection of pinacol boronate esters.[11][12][13]
Method A: Hydrolysis with Acid
-
Dissolve the pinacol boronate ester in a suitable solvent mixture (e.g., THF/water).
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid and extract the product with an organic solvent.
Method B: Transesterification with a Sacrificial Boronic Acid
-
This method involves reacting the pinacol boronate ester with an excess of a simple, water-soluble boronic acid (e.g., phenylboronic acid).[14]
-
The equilibrium shifts to form the pinacol ester of the sacrificial boronic acid, liberating the desired boronic acid.
Method C: Conversion to Trifluoroborate Salt followed by Hydrolysis
-
Treatment of the pinacol boronate ester with KHF2 can form a stable trifluoroborate salt.[15]
-
Subsequent hydrolysis of the trifluoroborate salt under acidic conditions yields the free boronic acid.[15]
Advanced Protecting Group Strategies: MIDA Boronate Esters
For applications requiring exceptional stability and controlled release of the boronic acid, N-methyliminodiacetic acid (MIDA) boronate esters offer a powerful alternative.[8][16]
| Protecting Group | Key Features | Deprotection Conditions |
| Pinacol | Good stability, compatible with chromatography, widely used. | Acidic or basic hydrolysis, transesterification.[5][17] |
| MIDA | Exceptionally stable, allows for slow release of boronic acid in cross-coupling reactions.[16][18] | Mild aqueous base (e.g., NaHCO3).[16] |
Logical Relationship of Protecting Group Choice:
Caption: Decision matrix for selecting a suitable protecting group based on the synthetic goal.
MIDA boronates are particularly advantageous in iterative cross-coupling strategies, where one boronic acid moiety needs to remain protected while another reacts.[16] The MIDA group is stable under anhydrous cross-coupling conditions but can be readily cleaved with a mild aqueous base to liberate the free boronic acid for the next coupling step.[16][19]
Conclusion
The strategic protection of this compound is a crucial consideration for its effective use in organic synthesis. The conversion to a pinacol boronate ester provides a robust and reliable method to enhance stability, suppress side reactions, and improve handling. For more demanding applications requiring exceptional stability and controlled reactivity, MIDA boronate esters present an excellent alternative. By carefully selecting and implementing the appropriate protecting group strategy, researchers can unlock the full synthetic potential of this valuable building block.
References
- Li, M., Tang, Y., Gao, J., Rao, G., & Mao, Z. (2020). A concise and practical protodeboronation of arylboronic acids. Synlett, 31(20), 2039-2042.
- Barker, G., Webster, S., Johnson, D. G., Curley, R., & M. (n.d.).
- Protodeboronation of (Hetero)
- Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermedi
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (n.d.). CORE.
- Effect of pH on the stability and reactivity of aryl boronic acids. (2025). BenchChem.
- Protecting Groups for Boronic Acids. (2016).
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.).
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society.
- Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry.
- Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. (2017).
- MIDA Boron
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. (n.d.). Organic Chemistry Portal.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). Organic Letters.
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011).
- Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymeriz
- Assessing the stability and reactivity of a new gener
- BLD Insights | MIDA Boronate: A New Organo-boron Reagent. (2021). BLDpharm.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.).
- A method for the deprotection of alkylpinacolyl boron
- Susceptibility to hydrolysis of phenylboronic pinacol esters
- Protecting groups. (n.d.).
- boronic esters. (n.d.). Organic Syntheses Procedure.
- Boronic acids protecting groups with standard deprotecting conditions. (n.d.).
- Protecting Groups. (n.d.).
- Protecting Groups. (n.d.). Organic Synthesis.
- Boronic acid pinacol ester deprotection. (2020). Reddit.
- WO1994021668A1 - Removal of boronic acid protecting groups by transesterification. (n.d.).
- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
- Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. (n.d.). Polymer Chemistry.
- Protecting Groups List. (n.d.). SynArchive.
- Protecting Groups in Organix Synthesis. (n.d.). UT Southwestern.
- Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.
- Boronic acid with high oxidative stability and utility in biological contexts. (n.d.).
- Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. (2021).
- Borinic acids as new fast-responsive triggers for hydrogen peroxide detection. (n.d.). ChemRxiv.
- Mechanism of peroxynitrite reaction with phenylboronic acids. (n.d.).
- UNIVERSITY OF CALIFORNIA SANTA CRUZ SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. (n.d.). eScholarship.org.
- Synthesis and Application of Boronic Acid Deriv
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed.
Sources
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- 7. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
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- 19. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Scale-Up Synthesis Featuring 2-(2-Propoxyethoxy)phenylboronic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] This application note provides a comprehensive guide for the scale-up synthesis of biaryl compounds utilizing 2-(2-Propoxyethoxy)phenylboronic acid, a versatile building block. We delve into the critical parameters for reaction optimization, process safety, and product purification, offering a robust protocol adaptable for multi-gram to kilogram-scale production. Our focus is on ensuring scientific integrity and providing actionable insights to overcome common scale-up challenges, thereby enhancing efficiency and reproducibility.
Introduction: The Significance of this compound in Modern Synthesis
This compound is a valuable reagent in organic synthesis, primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its unique structural motif, featuring a hydrophilic ethoxypropoxy side chain, imparts favorable solubility characteristics to both the boronic acid itself and the resulting coupled products. This property can be particularly advantageous in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where precise control over solubility and physicochemical properties is paramount.
The successful transition of a synthetic route from the laboratory bench to pilot or manufacturing scale hinges on a thorough understanding of the reaction's intricacies.[2] This guide is designed to equip researchers with the necessary knowledge and a detailed protocol to confidently scale up Suzuki-Miyaura reactions involving this compound, ensuring high yields and purity.[2]
Physicochemical Properties and Stability of this compound
A comprehensive understanding of the starting material's properties is fundamental for successful process development. This compound is a white to off-white solid. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 279262-53-2 | |
| Molecular Formula | C11H17BO4 | |
| Molecular Weight | 224.06 g/mol | |
| Appearance | White to off-white solid | N/A |
| Purity | ≥95% | |
| Solubility | Soluble in many polar organic solvents. | [3] |
Boronic acids, in general, are susceptible to dehydration to form boroxines, which are trimeric anhydrides.[3] This process is often thermally driven. It is also important to note that boronic acids can be prone to protodeborylation, especially under harsh aqueous conditions.[4] Therefore, storage in a cool, dry place is recommended to maintain the integrity of the reagent.
Detailed Protocol: Scale-Up Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide on a multi-gram scale. The specific quantities and conditions may require optimization depending on the specific aryl halide used.
Rationale for Experimental Choices
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a more active pre-catalyst, is essential for the reaction. The choice of ligand can significantly impact reaction efficiency.[5]
-
Base: A base is required to activate the boronic acid for transmetalation.[6] Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The choice of base can influence the reaction rate and selectivity.
-
Solvent System: A biphasic solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base, is frequently employed. This facilitates the separation of the product from inorganic byproducts.
-
Temperature: The reaction is typically heated to increase the reaction rate. However, excessive temperatures can lead to catalyst decomposition or side reactions.
Experimental Workflow Diagram
Caption: Experimental workflow for a typical scale-up Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 2 mol%)[1]
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: To a suitably sized reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the aryl bromide, this compound, and the organic solvent.
-
Base Solution: In a separate vessel, dissolve the base in deionized water.
-
Degassing: Sparge the reaction mixture with an inert gas (e.g., nitrogen) for at least 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Add the aqueous base solution to the reactor. Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with the organic solvent.
-
Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method such as crystallization or column chromatography.
Process Safety and Handling Considerations
Scaling up chemical reactions introduces safety challenges that must be carefully managed.[9][10]
-
Reagent Handling: Arylboronic acids and their derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] Operations should be conducted in a well-ventilated fume hood.
-
Exothermic Reactions: While Suzuki-Miyaura couplings are not typically violently exothermic, it is crucial to monitor the reaction temperature, especially during the initial heating phase. Reaction calorimetry can be used to assess the thermal hazards of the process on a small scale before scaling up.[11][12]
-
Palladium Catalysts: Palladium catalysts can be pyrophoric, especially finely divided powders. Handle them under an inert atmosphere.
-
Solvent Safety: Be aware of the flammability and toxicity of the solvents used. Ensure proper grounding of equipment to prevent static discharge.
Work-up and Purification Strategies for Large-Scale Synthesis
The choice of work-up and purification strategy is critical for obtaining a high-purity product on a large scale.
| Purification Technique | Advantages | Disadvantages | Suitability for Scale-Up |
| Crystallization | Cost-effective, can provide very high purity, scalable. | Product must be a solid, requires solvent screening and optimization. | Excellent |
| Column Chromatography | Versatile, can separate complex mixtures. | Can be expensive and time-consuming on a large scale, generates significant solvent waste. | Good for moderate scales, less ideal for very large scales. |
| Distillation | Effective for volatile products. | Product must be thermally stable. | Good, if applicable. |
| Extraction | Good for removing water-soluble impurities. | Limited by partition coefficients. | Excellent as part of the work-up. |
For many biaryl products derived from Suzuki-Miyaura couplings, crystallization is the preferred method of purification on a large scale due to its efficiency and cost-effectiveness.
Analytical Methods for Reaction Monitoring and Quality Control
Robust analytical methods are essential for monitoring reaction progress and ensuring the final product meets the required purity specifications.
| Analytical Technique | Application |
| TLC | Rapid, qualitative monitoring of reaction progress. |
| HPLC | Quantitative analysis of reaction conversion and product purity.[7] |
| GC-MS | Analysis of volatile components and identification of byproducts. |
| NMR Spectroscopy | Structural elucidation of the final product and key intermediates.[7] |
| Melting Point | A simple and effective indicator of product purity. |
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inefficient stirring- Catalyst deactivation- Insufficient base or temperature | - Increase stirring rate- Ensure proper degassing; consider a more robust catalyst- Increase equivalents of base or reaction temperature |
| Low Yield | - Protodeborylation of the boronic acid- Side reactions | - Use milder conditions if possible- Optimize reaction temperature and time |
| Product Contamination with Palladium | - Inefficient purification | - Treat the crude product with a palladium scavenger- Optimize crystallization conditions |
| Difficult Phase Separation | - Emulsion formation | - Add brine to the work-up- Filter the mixture through a pad of celite |
Conclusion
The scale-up of Suzuki-Miyaura cross-coupling reactions with this compound is a highly achievable goal with careful planning and execution. By understanding the key reaction parameters, implementing robust safety protocols, and utilizing appropriate analytical and purification techniques, researchers can efficiently produce high-quality biaryl compounds on a large scale. The protocol and insights provided in this application note serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries.
References
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Organic Process Research & Development. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. Published June 8, 2021.
- American Chemical Society. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Published June 8, 2021.
- Organic Process Research & Development. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. American Chemical Society.
- ACS Publications. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Published June 8, 2021.
- Figshare. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development.
- Vertex AI Search. Optimizing Suzuki Couplings: The Role of High-Purity Intermediates.
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Published December 27, 2022.
- Organic Process Research & Development. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
- Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Published August 9, 2023.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Published May 1, 2025.
- Wikipedia. Phenylboronic acid.
- wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- CymitQuimica. (2-(2-Propoxyethoxy)phenyl)boronic acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. vapourtec.com [vapourtec.com]
- 8. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
low yield in Suzuki coupling with 2-(2-Propoxyethoxy)phenylboronic acid
Topic: Troubleshooting Low Yield in Suzuki Coupling with 2-(2-Propoxyethoxy)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Ortho-Alkoxy Substituted Boronic Acids
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common hurdles in organic synthesis. This guide focuses on a frequently encountered challenge: low yield in Suzuki-Miyaura cross-coupling reactions involving this compound.
This particular substrate, while valuable, presents a classic case of steric and electronic challenges. The bulky ortho-alkoxy group can significantly hinder key steps in the catalytic cycle, while the electron-rich nature of the phenyl ring can impact reactivity. Furthermore, the ether linkage introduces a potential coordination site that may interact with the palladium catalyst. This guide provides a structured approach to troubleshooting, moving from common oversights to advanced optimization strategies, ensuring you can systematically diagnose and resolve issues to achieve high-yielding, reproducible results.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is designed to address the most common reasons for failure or low yield in a question-and-answer format, providing both the "what to do" and the critical "why it works."
Q1: I'm seeing very low or no conversion with standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O). What is the most likely culprit?
A1: The primary issue is almost certainly an inadequate catalyst system for this sterically demanding substrate.
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] For a substrate like this compound, the steric bulk of the ortho-substituent creates a significant energy barrier, particularly for the transmetalation and reductive elimination steps.[3][4]
-
Causality: The tetrakis(triphenylphosphine)palladium(0) catalyst (Pd(PPh₃)₄) and similar simple phosphine ligands are often too small and not electron-rich enough to effectively facilitate the coupling of hindered partners. The palladium center needs a ligand that is both bulky enough to promote the final C-C bond-forming reductive elimination and sufficiently electron-donating to facilitate the initial oxidative addition of the aryl halide.[1][3]
Core Solution: Upgrade Your Ligand. The choice of phosphine ligand is the most critical factor for sterically hindered couplings.[3][5] You must move to modern, specialized biaryl phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbene (NHC) ligands. These are designed to accelerate the rate-limiting steps for challenging substrates.
| Ligand Class | Recommended Ligands | Key Advantages for This Substrate |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly electron-rich and sterically bulky, promoting both oxidative addition and reductive elimination.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors that form very stable and highly active palladium complexes.[3] |
Actionable Steps:
-
Select a Modern Ligand: Choose a ligand from the table above, such as XPhos or SPhos.
-
Use a Pre-catalyst: For better reproducibility and ease of handling, use an air-stable Pd(II) pre-catalyst that incorporates the ligand (e.g., XPhos Pd G3). These rapidly generate the active Pd(0) species under the reaction conditions.[6]
-
Increase Catalyst Loading: For very difficult couplings, an initial increase in catalyst loading from a standard 1 mol% to 2-5 mol% may be necessary to achieve good conversion.[3]
Q2: I've switched to a Buchwald ligand, but my yield is still poor. Could my choice of base be the problem?
A2: Yes, the base is not just a stoichiometric reagent; it is a critical mechanistic component, and a weak base is often insufficient for hindered boronic acids.
The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻), which then transfers its organic group to the palladium center.[7][8] For sterically hindered or electron-rich boronic acids, this activation step is often slow and requires a stronger base to proceed efficiently.
-
Causality: Weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) may not be strong enough to generate a sufficient concentration of the active boronate species, especially when the boron center is sterically shielded. This slows the transmetalation step, allowing side reactions like protodeboronation to compete.
Core Solution: Employ a Stronger, Non-Nucleophilic Base. For challenging substrates, stronger inorganic bases are often required. Phosphate and alkoxide bases are excellent choices.
| Base | pKa (Conjugate Acid) | Typical Solvent | Comments |
| Potassium Carbonate (K₂CO₃) | 10.3 | Aqueous/Organic | Common, but often too weak for this substrate. |
| Potassium Phosphate (K₃PO₄) | 12.3 | Aqueous/Organic | An excellent first choice for optimization. Stronger than carbonates.[3] |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Aqueous/Organic | More soluble than K₂CO₃ in organic solvents, can sometimes improve results. |
| Potassium tert-butoxide (KOtBu) | 19.0 | Anhydrous Organic | Very strong base, useful in anhydrous conditions but can promote side reactions.[5] |
Actionable Steps:
-
Switch to K₃PO₄: Replace Na₂CO₃ or K₂CO₃ with 2.0-3.0 equivalents of finely powdered potassium phosphate (K₃PO₄). This is often the "sweet spot" for hindered couplings.
-
Consider Solvent: When using K₃PO₄, a mixture of an ethereal solvent like 1,4-dioxane or THF with water (e.g., 10:1 ratio) is a standard starting point. The water helps to solubilize the base and facilitate boronate formation.[9]
-
Consider Anhydrous Conditions: If protodeboronation is a major issue (see Q3), switching to anhydrous conditions with a base like KOtBu in a solvent like toluene might be necessary.[5]
Q3: My starting material is being consumed, but I'm not forming the desired product. I see a significant amount of 1-(2-propoxyethoxy)benzene. What is happening?
A3: You are observing protodeboronation, a common and destructive side reaction.
Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond.[10] This reaction is often catalyzed by base and accelerated by high temperatures and the presence of water. Electron-rich arylboronic acids can be particularly susceptible to this pathway.
-
Causality: If the desired Suzuki coupling is slow (due to steric hindrance), the competing protodeboronation side reaction has more time to occur, consuming your boronic acid and preventing product formation.[11]
Core Solution: Modify Conditions to Outpace Protodeboronation. The key is to accelerate the rate of the productive Suzuki coupling relative to the unproductive protodeboronation.
Actionable Steps:
-
Use a More Active Catalyst System: As discussed in Q1, a highly active catalyst (e.g., XPhos Pd G3) will speed up the catalytic cycle, giving less time for the side reaction to occur.[6]
-
Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol (BPin) or neopentylglycol ester. These esters are more resistant to protodeboronation and slowly hydrolyze in situ to release the boronic acid for the coupling reaction.[12]
-
Minimize Water: While some water is often beneficial, excess water can accelerate protodeboronation. Try reducing the water content in your solvent system or switching to anhydrous conditions if the problem persists.
-
Lower the Temperature: High temperatures can promote decomposition. If your catalyst system is active enough, you may be able to run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to minimize this side reaction.
Systematic Troubleshooting Workflow
When faced with a low-yield Suzuki coupling, a logical, step-by-step approach is essential. The following workflow diagram outlines a systematic process for diagnosing and solving the issue.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Frequently Asked Questions (FAQs)
Q: Could the ortho-ether group be chelating the palladium and inhibiting the catalyst? A: This is a plausible concern. The oxygen atoms in the 2-(2-propoxyethoxy) group could potentially coordinate to the palladium center, forming a stable palladacycle that is reluctant to undergo reductive elimination.[3] If you have systematically optimized your ligand, base, and other conditions without success, catalyst inhibition might be the cause. Trying a different class of ligand, such as an N-heterocyclic carbene (NHC), which has very different steric and electronic properties, can sometimes overcome this type of inhibition.[3]
Q: What is homocoupling and how can I prevent it? A: Homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl (Ar-Ar). This is often caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst in a competing catalytic cycle.[9] To prevent it, ensure your solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that your reaction is maintained under a strict inert atmosphere (N₂ or Ar) from start to finish.[9]
Q: Should I use an excess of the boronic acid? A: Yes, it is standard practice to use a slight excess of the boronic acid, typically 1.2 to 1.5 equivalents relative to the aryl halide. This helps to compensate for any homocoupling or protodeboronation and ensures the complete consumption of the (often more valuable) aryl halide.[9]
Q: How do I choose between a Pd(0) source like Pd(PPh₃)₄ and a Pd(II) precatalyst like XPhos Pd G3? A: While both ultimately generate the active Pd(0) catalyst, modern Pd(II) precatalysts are generally preferred for challenging reactions.[6] They are typically more air-stable, easier to handle and weigh, and provide a more controlled and reproducible generation of the active catalyst in the reaction mixture.[6] This leads to more consistent results, which is critical when troubleshooting.
The Suzuki Catalytic Cycle: Highlighting Key Failure Points
Understanding the mechanism is key to effective troubleshooting. The diagram below illustrates the catalytic cycle and pinpoints where a sterically hindered substrate like this compound can cause problems.
Caption: The Suzuki cycle with failure points for hindered substrates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol provides a robust starting point for optimization.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.4 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three to five times.[9]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (10:1 v/v) via syringe to achieve a final concentration of ~0.1 M with respect to the aryl halide.
-
Reaction: Place the vial in a preheated heating block set to 100 °C and stir vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS.[9] Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[9]
Protocol 2: High-Throughput Screening of Reaction Conditions
When a robust starting point is not known, a parallel screening approach can rapidly identify optimal conditions. Commercial screening kits are available, or a manual screen can be performed in vials.[2][13]
-
Array Setup: Arrange a 24-well plate or an array of reaction vials.
-
Reagent Dispensing:
-
To each vial, add the aryl halide (1.0 equiv.) and this compound (1.4 equiv.).
-
In separate rows/columns, add different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
In separate rows/columns, add different palladium precatalyst/ligand combinations (e.g., Pd(dppf)Cl₂, XPhos Pd G3, SPhos Pd G3).
-
-
Inerting: Place the entire plate or vial rack into a glovebox or use a manifold to purge all vials with an inert atmosphere.
-
Solvent Addition: Add a consistent volume of degassed solvent (e.g., Dioxane/H₂O 10:1) to each vial.
-
Reaction: Seal the plate/vials and heat to the desired temperature (e.g., 100 °C) with stirring for a set time (e.g., 18 hours).
-
Analysis: After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion or yield in each condition, identifying the most promising leads for further optimization.
References
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Cina, A., & Nolan, S. P. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Screening reaction conditions of Suzuki coupling.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Braga, A. C. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7445-7454.
- MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.). Screening of reaction conditions for the Suzuki-Miyaura cross-coupling model reaction.
- Wikipedia. (n.d.). Protodeboronation.
- CheMondis. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Technical Support Center: Navigating Steric Hindrance from the 2-(2-propoxyethoxy)ethyl Moiety
Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth, field-tested strategies for addressing a common and often frustrating challenge in modern organic synthesis: the steric hindrance imparted by the 2-(2-propoxyethoxy)ethyl group. This flexible, PEG-like chain is increasingly utilized to enhance the solubility and pharmacokinetic properties of novel therapeutics, particularly in domains like PROTACs.[][] However, its conformational flexibility and sheer bulk can significantly impede key synthetic transformations.[3][4]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may be encountering at the bench. We will explore the "why" behind these challenges and provide robust, actionable solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the 2-(2-propoxyethoxy)ethyl group, and why does it cause such significant steric hindrance?
The 2-(2-propoxyethoxy)ethyl group has the structure CH3CH2CH2-O-CH2CH2-O-CH2CH2-. While seemingly a simple ether chain, its impact on reactivity is multifaceted:
-
Conformational Flexibility and Effective Size: Unlike a rigid substituent like a tert-butyl group, this chain is highly flexible. It can adopt numerous conformations in solution, effectively sweeping out a large volume that shields the reactive center of the molecule.[5][6] This dynamic "steric cloud" can block the trajectory of incoming reagents.[7]
-
Chelation and Catalyst Inhibition: The two ether oxygen atoms are Lewis basic. They can coordinate to metal catalysts (e.g., Palladium, Nickel, Copper) used in cross-coupling or other transformations.[8][9] This intramolecular chelation can either inhibit the catalyst by occupying a coordination site or alter its electronic properties, leading to reduced reactivity or undesired side reactions.
-
Solvent Shell Interactions: The group's amphiphilic nature influences the local solvent environment, which can affect transition state energies. In aqueous or polar protic solvents, it can organize water molecules, further increasing its effective bulk.[6]
Q2: My reaction yield is low. How can I confirm if steric hindrance from this group is the primary cause?
Attributing low yield solely to steric hindrance requires ruling out other factors. A logical diagnostic workflow is essential.
Experimental Protocol: Diagnostic Control Experiment
-
Synthesize Analogue: Prepare a small quantity of your starting material where the 2-(2-propoxyethoxy)ethyl group is replaced by a much smaller group, such as a methyl ether or even a hydrogen atom, if synthetically feasible.
-
Standard Reaction: Run your original, low-yielding reaction and the control reaction in parallel, ensuring all variables (reagent stoichiometry, concentration, temperature, solvent, reaction time) are identical.
-
Analysis: Compare the conversion and isolated yields via LC-MS or ¹H NMR analysis. A dramatic improvement in the control reaction is strong evidence that steric bulk is the main problem.[4]
Section 2: Troubleshooting Guides for Common Reactions
Case Study 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Problem: "I am attempting a Suzuki coupling on an aryl halide bearing the 2-(2-propoxyethoxy)ethyl group ortho to the halide. I'm observing low conversion, significant proto-dehalogenation, or catalyst decomposition."
This is a classic steric hindrance challenge where the bulky group impedes the oxidative addition and/or reductive elimination steps of the catalytic cycle.[10]
Solution Matrix for Hindered Cross-Coupling
| Strategy | Rationale | Recommended Reagents/Conditions | Potential Pitfalls |
| Ligand Modification | Bulky, electron-rich phosphine ligands create a more open coordination sphere around the palladium, facilitating the approach of the hindered substrate. They also accelerate reductive elimination.[10][11] | Buchwald Ligands: SPhos, XPhos, RuPhos. NHC Ligands: IPr, IMes. | High cost of ligands. Overly bulky ligands can sometimes slow down the reaction.[10] |
| Catalyst & Pre-catalyst Choice | Pre-catalysts are designed to generate the active Pd(0) species cleanly and efficiently, which is critical when substrates are challenging.[12] | Use Pd(II) pre-catalysts like PdCl₂(SPhos)₂ or Pd(OAc)₂ with the chosen ligand. | In situ generation from Pd(II) salts can be sensitive to the reduction conditions.[12] |
| Base & Solvent Optimization | A weaker, non-coordinating base can be beneficial if the substrate is base-sensitive. Aprotic polar solvents are generally effective. | Base: K₃PO₄, CsF, K₂CO₃. Solvent: Toluene, Dioxane, 2-MeTHF. | Stronger bases like t-BuONa can promote side reactions.[13] |
| Temperature Control | Increasing the temperature provides the activation energy to overcome the steric barrier.[11][14] | Start at 80 °C and incrementally increase to 110 °C. Consider microwave irradiation for rapid heating. | Higher temperatures can increase the rate of side reactions like deboronation or catalyst decomposition. |
Detailed Protocol: Optimized Suzuki Coupling for a Hindered Substrate
-
Glovebox Setup: To a dry vial, add the aryl halide (1.0 equiv), the boronic acid/ester (1.5 equiv), K₃PO₄ (3.0 equiv), and the catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).
-
Solvent Addition: Add anhydrous toluene or 2-MeTHF to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
Degassing: Seal the vial, remove it from the glovebox, and sparge the solution with argon for 10-15 minutes.
-
Heating: Heat the reaction mixture in a pre-heated block at 100 °C.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via LC-MS or TLC. Reactions with hindered substrates may require 12-24 hours.
-
Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Purify by column chromatography.
Case Study 2: Nucleophilic Acyl Substitution (Amide Bond Formation)
Problem: "My amide coupling between a carboxylic acid and an amine is extremely slow or fails completely when the 2-(2-propoxyethoxy)ethyl group is near the reactive center of either component."
Steric hindrance around the carbonyl carbon or the amine nitrogen can prevent the formation of the key tetrahedral intermediate.[15] Standard coupling reagents like DCC may not be potent enough.[16]
Solution Matrix for Hindered Amide Coupling
| Strategy | Rationale | Recommended Reagents | Relative Potency |
| High-Potency Reagents | Urionium/Guanidinium salt-based reagents are more powerful activators of the carboxylic acid, forming highly reactive intermediates that are less sensitive to steric bulk.[17] | HATU, HBTU, TBTU, COMU | High |
| Acyl Halide Conversion | Converting the carboxylic acid to a more electrophilic acyl fluoride or chloride intermediate dramatically increases its reactivity towards even hindered amines.[16][18] | Acyl Fluoride: (PyFluor, XtalFluor-E). Acyl Chloride: (COCl)₂, SOCl₂. | Very High |
| Alternative Activation | Carbodiimides are a standard choice but may require additives for hindered cases. | EDC/DIC with additives like HOAt or HOBt . | Moderate |
Detailed Protocol: HATU-Mediated Coupling for a Hindered Amide
-
Initial Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 10-15 minutes at room temperature to allow for the formation of the activated ester.
-
Amine Addition: Add the sterically hindered amine (1.2 equiv) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor by LC-MS. For very hindered substrates, gentle heating (40-50 °C) may be required.
-
Work-up: Once the reaction is complete, dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine to remove excess reagents and byproducts. Dry the organic layer and purify by column chromatography.
Section 3: Advanced Strategies & Prophylactic Design
Q3: How can I design my synthesis to avoid this problem from the outset?
The most effective strategy is often to redesign the synthetic route to install the bulky 2-(2-propoxyethoxy)ethyl group after the sterically demanding step has been completed. This is a core principle of convergent synthesis design.
Sources
- 3. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. The conformation of the poly(ethylene glycol) chain in mono-PEGylated lysozyme and mono-PEGylated human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
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- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hepatochem.com [hepatochem.com]
- 17. peptide.com [peptide.com]
- 18. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Purification of Products from 2-(2-Propoxyethoxy)phenylboronic Acid Reactions
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying products derived from reactions involving 2-(2-propoxyethoxy)phenylboronic acid. The unique physicochemical properties imparted by the 2-propoxyethoxy substituent can present specific challenges in downstream processing. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to ensure the successful isolation of your target compounds.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of products from reactions utilizing this compound, with a primary focus on the widely used Suzuki-Miyaura cross-coupling reaction.
Q1: My Suzuki-Miyaura reaction with this compound is complete, but the crude product is a complex mixture. What are the likely impurities?
A1: Beyond unreacted starting materials, several side products are common in Suzuki-Miyaura couplings. With this compound, you should be particularly aware of:
-
Homocoupled Boronic Acid: This is a frequent side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl.[1][2][3] This can be exacerbated by the presence of oxygen or if the palladium catalyst is not in the active Pd(0) state.[4][5]
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is a known issue with boronic acids in general.[2][6]
-
Residual Palladium Catalyst: The palladium catalyst and its phosphine ligands can contaminate the product. These are often colored and can interfere with subsequent steps.
-
Boronic Acid Anhydrides (Boroxines): Phenylboronic acids can dehydrate to form cyclic trimers known as boroxines.[7] While these are generally in equilibrium with the monomeric acid in the presence of water, they can complicate chromatographic purification.
Q2: I'm observing a significant amount of the homocoupled product of this compound. How can I minimize its formation?
A2: The formation of the homocoupled biaryl is a common challenge.[1][2][8] Here are several strategies to mitigate this side reaction:
-
Rigorous Degassing: Oxygen is a known culprit in promoting homocoupling.[4][5] Ensure your solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.[5]
-
Use of High-Quality Reagents: Ensure your this compound is of high purity. Impurities can sometimes initiate side reactions.
-
Proper Catalyst Activation: If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Incomplete reduction can lead to side reactions.[4] Consider using a pre-formed Pd(0) catalyst or a modern precatalyst that activates readily.
-
Ligand Choice: The choice of phosphine ligand can significantly influence the reaction outcome. For sterically hindered or electron-rich boronic acids, specialized ligands like SPhos may be beneficial in promoting the desired cross-coupling over homocoupling.[2][8]
-
Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help suppress homocoupling by ensuring the palladium remains in its active Pd(0) state.[5]
Q3: Standard workup procedures are not effectively removing unreacted this compound. What is a more robust method?
A3: The propoxyethoxy chain on the boronic acid can increase its solubility in organic solvents, making a simple aqueous wash less effective. A basic aqueous wash is a highly effective method to remove unreacted boronic acid.[9]
-
Mechanism: Boronic acids are Lewis acids and will react with a base (e.g., NaOH, KOH, Na2CO3) to form a water-soluble boronate salt.[9][10][11] This salt will then partition into the aqueous layer during a liquid-liquid extraction.
-
Protocol: During your workup, after diluting the reaction mixture with an organic solvent (like ethyl acetate), wash the organic layer with a 1M aqueous solution of NaOH or K2CO3.[9] This will convert the boronic acid to its salt, which is then extracted into the aqueous phase. Follow this with a water wash and then a brine wash to remove residual base and water.
Q4: My product, which contains the 2-(2-propoxyethoxy)phenyl moiety, is proving difficult to crystallize. What are some alternative purification strategies?
A4: The flexible and somewhat polar 2-propoxyethoxy group can indeed hinder crystallization. If recrystallization is not viable, column chromatography is the most common and effective alternative.[1][4][12]
-
Column Chromatography: Silica gel is the standard stationary phase for purifying products from Suzuki-Miyaura reactions.[4][12] The polarity of the eluent can be tuned to achieve good separation. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or diethyl ether) is often effective.[1]
-
Solvent System Selection: Start with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. Monitor the separation by Thin Layer Chromatography (TLC) to find the optimal solvent system that provides good separation between your product and any impurities.
-
Alternative Stationary Phases: If separation on silica is poor, consider using alumina or a reverse-phase C18 silica gel, although the latter is less common for primary purification of these types of compounds.
Section 2: Experimental Protocols
Here are detailed, step-by-step methodologies for the key purification techniques discussed.
Protocol 2.1: Basic Aqueous Wash for Boronic Acid Removal
This protocol is designed for the removal of unreacted this compound from the crude reaction mixture.
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Basic Wash: Add a 1M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to the separatory funnel. The volume of the basic solution should be roughly equal to the volume of the organic layer.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer (containing the boronate salt) can be drained and discarded.
-
Repeat (Optional): For stubborn cases, repeat the basic wash (steps 4-6).
-
Neutralization and Drying: Wash the organic layer with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now free of boronic acid.
Protocol 2.2: Flash Column Chromatography
This protocol outlines a general procedure for the purification of a biaryl product containing the 2-(2-propoxyethoxy)phenyl moiety.
-
TLC Analysis: Develop a TLC method to determine an appropriate solvent system. The ideal system will show good separation between your product (Rf value of ~0.3-0.4) and major impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a silica gel column. The amount of silica should be roughly 50-100 times the weight of your crude product. Pack the column using the initial, low-polarity eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and then carefully adding this to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent system.
-
Gradient Elution: Gradually increase the polarity of the eluent. For example, you might start with 100% hexanes, then move to 98:2 hexanes:ethyl acetate, then 95:5, and so on.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain your purified compound.
Section 3: Data Presentation & Visualization
Table 1: Troubleshooting Common Purification Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant homocoupled biaryl impurity | Presence of oxygen, inactive catalyst | Rigorously degas solvents, use a Pd(0) source or an efficient precatalyst, consider a different ligand.[2][4][5] |
| Unreacted boronic acid in the final product | Inefficient removal during workup | Perform a basic aqueous wash (e.g., 1M NaOH or K2CO3) during liquid-liquid extraction.[9] |
| Product appears as an oil and will not crystallize | The 2-propoxyethoxy group is hindering crystal lattice formation | Utilize flash column chromatography for purification.[1][4][12] |
| Multiple unidentified spots on TLC of the crude product | Formation of various side products (e.g., protodeboronation, boroxines) | Optimize reaction conditions to improve selectivity. For purification, a carefully executed gradient column chromatography is essential. |
| Product is contaminated with a dark, insoluble material | Palladium black formation | Filter the crude reaction mixture through a pad of Celite® before workup and purification.[13][14] |
Diagram 1: General Purification Workflow
This diagram illustrates a typical workflow for the purification of a product from a Suzuki-Miyaura reaction involving this compound.
Caption: A typical purification workflow.
Diagram 2: Troubleshooting Decision Tree for Homocoupling
This decision tree provides a logical path for addressing excessive homocoupling of this compound.
Caption: Troubleshooting homocoupling side reactions.
References
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme.[Link]
-
Sandiego, C. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego State University.[Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.[Link]
-
Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 517-524. [Link]
-
Wikipedia. (n.d.). Boronic acid. Wikipedia.[Link]
-
Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17302-17313. [Link]
-
R-Discovery. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. R Discovery.[Link]
-
The Royal Society of Chemistry. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry.[Link]
-
Silva, A. M. S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5605. [Link]
-
Buchwald, S. L., et al. (2001). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 123(32), 7727-7729. [Link]
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help! r/chemistry.[Link]
-
Waseda University. (2018). Spectroscopic and Computational Analyses of Liquid-Liquid Interfacial Reaction Mechanism of Boric Acid Esterification with 2,2,4-Trimethyl-1,3-pentanediol in Boron Extraction Processes. Waseda University.[Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.[Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.[Link]
-
Semantic Scholar. (n.d.). Internal and external catalysis in boronic ester networks. Semantic Scholar.[Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? ResearchGate.[Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]
-
Reddit. (2017). Purification of boronic acids? r/chemistry.[Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Organic Chemistry Portal.[Link]
-
ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.[Link]
-
Unknown. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Unknown.[Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.[Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis.[Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal.[Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.[Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.[Link]
-
ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction. ResearchGate.[Link]
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.[Link]
-
Unknown. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Unknown.[Link]
-
PMC. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC.[Link]
-
PubChem. (n.d.). Phenylboronic Acid. PubChem.[Link]
-
ResearchGate. (2025). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. ResearchGate.[Link]
-
PubChem. (n.d.). 2-[2-(2-Propoxyethoxy)ethoxy]ethanol. PubChem.[Link]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
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- 14. www1.udel.edu [www1.udel.edu]
Technical Support Center: Strategies for the Removal of Boronic Acid Byproducts
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with removing boronic acid and its derivatives from reaction mixtures. Boronic acids and their esters are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] However, their unique chemical properties can make their removal from reaction mixtures a significant purification challenge.[3] This guide is designed to provide you with a clear understanding of the underlying principles and practical, field-proven solutions to streamline your workflow and enhance product purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of reaction mixtures containing boronic acid byproducts.
Issue 1: Incomplete Removal of Boronic Acid with Standard Aqueous Workup
Symptoms: You've performed a standard aqueous workup, but NMR or LC-MS analysis of your organic layer still shows the presence of boronic acid or its byproducts.
Root Cause Analysis: Boronic acids are weak Lewis acids and often exist as neutral, undissociated molecules in acidic or neutral aqueous solutions.[3] This limits their solubility in the aqueous phase, leading to incomplete extraction from the organic layer.
Solutions:
-
Basic Aqueous Wash: The most effective strategy is to wash the organic layer with a basic solution (e.g., 1M NaOH or KOH).[4][5][6] This deprotonates the boronic acid to form a water-soluble boronate salt, which will then partition into the aqueous layer.
-
Expert Tip: Ensure the pH of the aqueous layer is sufficiently high (pH > 10) to drive the equilibrium towards the boronate salt. Use pH paper to check.
-
-
Complexation-Enhanced Extraction: For particularly stubborn cases, adding a polyol like sorbitol to the aqueous wash can enhance the partitioning of the boronic acid into the aqueous phase.[7] Boronic acids form stable, charged complexes with diols, increasing their water solubility.
Issue 2: Co-elution of Product and Boronic Acid Byproducts During Silica Gel Chromatography
Symptoms: Your product and the boronic acid impurities have very similar Rf values on TLC, and you are unable to achieve baseline separation during flash column chromatography.
Root Cause Analysis: The polarity of your product and the boronic acid byproducts may be too similar for effective separation on standard silica gel. Additionally, boronic acids can interact with the acidic silanol groups on the silica surface, leading to tailing and poor separation.[6]
Solutions:
-
Boric Acid-Treated Silica Gel: Impregnating the silica gel with boric acid can suppress the over-adsorption and tailing of boronic acid pinacol esters, often improving separation.[8][9][10]
-
Prepare a 5% (w/v) solution of boric acid in methanol.
-
Create a slurry of silica gel in the boric acid/methanol solution (approx. 550 mL for 100 g of silica).
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration.
-
Wash the treated silica gel with ethanol.
-
Dry the silica gel under vacuum until it is a free-flowing powder.
-
-
Change the Stationary Phase: Consider using neutral alumina as the stationary phase, which can sometimes provide different selectivity compared to silica gel.[11]
-
Modify the Mobile Phase: Adding a small amount of a modifier to your eluent, such as acetic acid or triethylamine, can alter the interactions of your compounds with the stationary phase and improve separation.[11][12]
Issue 3: Hydrolysis of Boronic Acid Pinacol Esters During Purification
Symptoms: You start with a pure boronic acid pinacol ester, but after chromatography or an aqueous workup, you observe the corresponding boronic acid in your final product.
Root Cause Analysis: Boronic acid pinacol esters are susceptible to hydrolysis, especially in the presence of water, alcohols, or on the acidic surface of silica gel.[13][14]
Solutions:
-
Anhydrous Conditions: Use rigorously dried solvents and glassware for your workup and chromatography.[13]
-
Aprotic Solvents: Whenever possible, use aprotic solvents for your purification.
-
Stationary Phase Selection: Use a stationary phase with low silanol activity or boric acid-treated silica to minimize on-column hydrolysis.[13][15]
-
Reversed-Phase HPLC: If using RP-HPLC, avoid acidic modifiers in the mobile phase if your ester is sensitive to hydrolysis.[15][16]
Workflow for Selecting a Purification Strategy
The following diagram outlines a logical workflow for choosing the most appropriate method for removing boronic acid byproducts.
Caption: A decision tree for selecting the optimal purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing boronic acid and its byproducts?
A1: The most prevalent methods include:
-
Aqueous Extraction: Using basic solutions to form water-soluble borate salts.[3]
-
Chromatography: Typically on silica gel, but sometimes on alumina or with boric acid-treated silica.[11]
-
Solid-Phase Scavenging: Using scavenger resins with functional groups that bind to boronic acids.[17][18]
-
Recrystallization: Effective if the desired product is a solid and has different solubility properties than the boronic acid byproducts.[11]
-
Derivatization: Converting the boronic acid to a derivative (e.g., with diethanolamine) that can be more easily separated.[1][7][19]
Q2: What are scavenger resins and how do they work for boronic acid removal?
A2: Scavenger resins are solid supports functionalized with chemical groups that react with and bind to specific molecules in a solution.[17] For boronic acid removal, resins functionalized with diol or amine groups, such as diethanolamine (DEAM), are particularly effective.[18][20] The boronic acid covalently binds to the resin, which can then be removed by simple filtration, leaving the purified product in solution.
Q3: Can I use my crude product containing boronic acid byproducts directly in the next step?
A3: In some cases, particularly for subsequent Suzuki-Miyaura couplings, it may be possible to use the crude product after a simple filtration to remove the catalyst.[13] However, this depends on the tolerance of the next reaction to the specific impurities. It is generally recommended to purify the intermediate to ensure the reproducibility and success of the subsequent steps.
Q4: My boronic acid is an oil and cannot be recrystallized. What is the best purification strategy?
A4: For oily boronic acids, chromatography is the most common approach.[13] If standard silica gel chromatography is problematic, consider the troubleshooting steps mentioned above, such as using boric acid-treated silica or neutral alumina.[13][11] Alternatively, derivatizing the boronic acid to a crystalline solid, such as a potassium trifluoroborate salt or a diethanolamine adduct, can facilitate purification.[1][7][19]
Comparison of Purification Techniques
| Method | Principle | Advantages | Disadvantages |
| Basic Aqueous Wash | Forms a water-soluble boronate salt.[3][4] | Simple, fast, and inexpensive. | May not be effective for all boronic acids; product must be stable to basic conditions. |
| Silica Gel Chromatography | Differential partitioning between a stationary and mobile phase. | Widely applicable and well-understood. | Can lead to product decomposition or hydrolysis; co-elution is common.[6][13] |
| Solid-Phase Scavenging | Covalent capture of boronic acid on a solid support.[17][20] | High selectivity; simple filtration-based workup. | Cost of scavenger resins can be high; optimization of binding conditions may be required. |
| Derivatization/Recrystallization | Conversion to a more easily purified form.[1][7] | Can be very effective for difficult separations. | Requires additional reaction and purification steps. |
Visualizing the Scavenging Process
The following diagram illustrates the general workflow for using a scavenger resin to remove boronic acid byproducts.
Caption: A step-by-step workflow for purification using a scavenger resin.
References
- BenchChem. (2025). Technical Support Center: Effective Removal of Boric and Acetic Acid Byproducts. BenchChem.
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Method of removing boric acid and boric acid salts from aqueous magnesium chloride solutions.
-
Amerigo Scientific. (n.d.). Scavenger Resins. Amerigo Scientific. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters. BenchChem.
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. r/chemistry. Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids?. r/chemistry. Retrieved from [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Supra Sciences. Retrieved from [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. BenchChem.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Gillis, E. P., & Burke, M. D. (2007). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Journal of Organic Chemistry. Retrieved from [Link]
-
Khlebnikov, V. (2016). Can I remove boronic acid using Work up process?. ResearchGate. Retrieved from [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2011). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Retrieved from [Link]
-
Gillis, E. P., & Burke, M. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Retrieved from [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2011). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Retrieved from [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Retrieved from [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station. Retrieved from [Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]
-
Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Retrieved from [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved from [Link]
-
VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Retrieved from [Link]
-
Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Retrieved from [Link]
-
Dickinson, J. H., & Chang, C. Y. (2008). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
-
Kumar, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Schlemmer, B., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI. Retrieved from [Link]
-
Flores, H., et al. (2023). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Wikipedia. Retrieved from [Link]
Sources
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
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- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
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- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
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- 16. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 17. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
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- 20. suprasciences.com [suprasciences.com]
Technical Support Center: The Role of Water in Suzuki-Miyaura Reactions Involving 2-(2-Propoxyethoxy)phenylboronic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the nuanced and often critical role of water in Suzuki-Miyaura cross-coupling reactions, with a specific focus on experiments utilizing 2-(2-Propoxyethoxy)phenylboronic acid. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Foundational Concepts
Q1: I'm setting up a Suzuki reaction with this compound. Is the presence of water in my solvent system a problem or a benefit?
A1: The role of water in Suzuki-Miyaura couplings is multifaceted and can be both beneficial and detrimental; the outcome is highly dependent on the specific reaction conditions and substrates.[1] For many Suzuki reactions, a small amount of water is not only tolerated but can be advantageous.[2]
-
Beneficial Effects : Water can aid in the dissolution of inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), which are commonly used in these reactions.[3] This improved solubility facilitates the formation of the boronate anion, a key step for the crucial transmetalation phase of the catalytic cycle.[4] Some studies have even shown that water can have a remarkable rate-accelerating effect on the reaction.[5]
-
Detrimental Effects : The primary drawback of water is that it can lead to a significant side reaction known as protodeboronation (or hydrolytic deboronation).[1] In this process, the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material. The susceptibility of a boronic acid to this side reaction is substrate-dependent.
For a molecule like this compound, while the ether linkage is stable, the electronic nature of the ortho-substituent can influence the rate of protodeboronation. Therefore, careful control of the water content is advisable.
Q2: Can you explain the mechanism behind water's dual role in the Suzuki reaction?
A2: Certainly. Water participates in or influences two key stages of the Suzuki-Miyaura catalytic cycle: the formation of the active boronate species (beneficial) and the potential for protodeboronation (detrimental).
The generally accepted mechanism for the Suzuki reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2][6]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the bond of the aryl halide (Ar-X).
-
Transmetalation : This is where water plays a crucial role. The boronic acid (R-B(OH)₂) reacts with the base (e.g., OH⁻, from the dissolution of a carbonate in water) to form a more nucleophilic boronate species (R-B(OH)₃⁻). This boronate then transfers its organic group to the palladium center.
-
Reductive Elimination : The two organic partners on the palladium complex are eliminated to form the new C-C bond of the product, regenerating the Pd(0) catalyst.
Below is a diagram illustrating this cycle and highlighting the influence of water.
Caption: The dual role of water in the Suzuki-Miyaura reaction.
Section 2: Troubleshooting Common Issues
Q3: My reaction is sluggish and I'm seeing a lot of my this compound starting material remaining. Could a lack of water be the issue?
A3: Yes, it is quite possible. If you are using a largely anhydrous organic solvent (e.g., dioxane, THF, toluene) with a base like potassium carbonate or cesium carbonate, the reaction can be slow due to the poor solubility of the base.[3] In such cases, the addition of a small amount of water can significantly improve the reaction rate by dissolving the base and facilitating the formation of the active boronate species.
Even in reactions that appear to be anhydrous, trace amounts of water can be generated in situ. For instance, boronic acids can undergo trimerization to form boroxines, a process that releases water.[2][7] This in situ generated water can then participate in the catalytic cycle.[7] If your boronic acid is particularly pure and anhydrous, and your solvent and other reagents are rigorously dried, you may need to intentionally add a controlled amount of water to initiate the reaction efficiently.
Q4: I'm getting a low yield of my desired product, and I suspect protodeboronation of my this compound. How can I confirm this and what steps can I take to mitigate it?
A4: Protodeboronation is a common cause of low yields in Suzuki reactions.[1]
-
Confirmation : To confirm protodeboronation, you should analyze your crude reaction mixture by GC-MS or LC-MS. Look for a byproduct with a mass corresponding to the protonated form of your boronic acid's organic group, in this case, 1-(2-propoxyethoxy)benzene.
-
Mitigation Strategies :
-
Minimize Water : While some water can be beneficial, excess water can accelerate protodeboronation.[8] If you suspect this is the issue, try reducing the amount of water in your solvent system. You may need to experiment to find the optimal balance.
-
Choice of Base : Stronger bases and higher temperatures can sometimes increase the rate of protodeboronation. Consider using a milder base like potassium bicarbonate (KHCO₃) or potassium fluoride (KF).
-
Use a Boronic Ester : Boronic esters, such as pinacol esters, are generally more resistant to protodeboronation than their corresponding boronic acids.[9] These esters are thought to act as a "slow-release" source of the boronic acid under the reaction conditions.[10]
-
Anhydrous Conditions : For particularly sensitive substrates, running the reaction under strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) might be necessary, although this is a more advanced technique.[2]
-
Q5: I am using a biphasic solvent system (e.g., toluene/water). What is the optimal ratio, and how does it affect the reaction with my specific boronic acid?
A5: Biphasic systems are very common and effective for Suzuki couplings.[6][11] The optimal ratio of the organic solvent to water is highly substrate-dependent and often needs to be determined empirically. A common starting point is a ratio between 4:1 and 10:1 (organic:water).[3]
-
Effect on Reaction : The aqueous phase dissolves the inorganic base, while the organic phase dissolves the aryl halide, the boronic acid, and the palladium catalyst. The reaction is believed to occur at the interface of the two phases or within the organic phase with species transferred from the aqueous phase.
-
For this compound : This molecule has both hydrophobic (phenyl ring, propoxy group) and hydrophilic (ethoxy group) characteristics. Its solubility in both phases might be better than that of simpler arylboronic acids. This could be an advantage, potentially allowing for more flexibility in the solvent ratio.
The following table summarizes the potential effects of varying water content:
| Water Concentration | Potential Positive Effects | Potential Negative Effects | Recommended Action |
| Anhydrous (<0.1%) | Minimizes protodeboronation. | Poor base solubility, potentially slow reaction rate. | Consider if protodeboronation is a major issue. May require specialized bases (e.g., TMSOK). |
| Low (1-5%) | Good balance for many systems. Aids base solubility. | May still allow for some protodeboronation with sensitive substrates. | A good starting point for optimization. |
| High (>20%) | Excellent base solubility. | Increased risk of significant protodeboronation.[8] May lead to catalyst decomposition in some systems. | Generally not recommended unless using water-soluble catalysts and substrates. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Controlled Water Content
This protocol provides a starting point for the coupling of an aryl halide with this compound.
-
Reagent Preparation : To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Solvent and Base Addition : Add the chosen organic solvent (e.g., Dioxane, 8 mL) and the aqueous base solution (e.g., 2M K₂CO₃, 2 mL). This creates a 4:1 organic to aqueous ratio.
-
Degassing : Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is crucial as oxygen can lead to catalyst degradation and side reactions like homocoupling.[2]
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously to ensure good mixing between the phases.
-
Monitoring : Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up : After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Protocol 2: Troubleshooting Workflow for Low Yield
If you encounter low yields, follow this systematic approach:
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
References
-
Quora. (2018). What is the prominent role of water in the Suzuki reaction?[Link]
-
ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. [Link]
-
Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. (2006). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. [Link]
-
ACS Publications. (2023). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2019). The influence of water on the solid‐phase Suzuki–Miyaura reaction. European Journal of Organic Chemistry. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. (2012). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development. [Link]
-
Reddit. (2022). Water content and suzuki reaction. r/Chempros. [Link]
-
ACS Publications. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
ChemRxiv. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
MDPI. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
-
National Institutes of Health. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
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- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Reactions with Ortho-Substituted Phenylboronic Acids
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered substrates, particularly ortho-substituted phenylboronic acids. My goal is to provide you with not just solutions, but a deeper understanding of the reaction mechanism, enabling you to rationally troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered when working with ortho-substituted phenylboronic acids and how to address them quickly.
Q1: My reaction with an ortho-substituted phenylboronic acid is giving very low to no yield. What is the most likely cause?
A: The primary culprit is almost always steric hindrance. The ortho-substituent on the phenylboronic acid sterically impedes the crucial transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to the palladium center. It can also slow down the final reductive elimination step that forms the desired biaryl product.[1][2]
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A: Homocoupling is often a result of side reactions involving the palladium catalyst.[3] To minimize this, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxygen from promoting these side reactions. Additionally, using a pre-catalyst that is less prone to side reactions and carefully selecting the base can help. In some cases, adjusting the stoichiometry of the boronic acid (using a smaller excess) can also be beneficial.
Q3: My starting material is being consumed, but I am not getting the desired product. Instead, I see a significant amount of protodeboronation. What should I do?
A: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially in the presence of water and certain bases.[3] To mitigate this, consider using anhydrous solvents and a non-aqueous base like potassium phosphate (K₃PO₄).[4] Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from protodeboronation.
Q4: Can I use the same standard Suzuki-Miyaura conditions for ortho-substituted substrates that I use for simple phenylboronic acid?
A: It is highly unlikely that standard conditions will be effective. The increased steric bulk of ortho-substituted substrates necessitates more specialized and often more "forcing" conditions. This typically involves the use of bulky, electron-rich phosphine ligands, stronger bases, and potentially higher reaction temperatures.[1]
In-Depth Troubleshooting Guide
When initial troubleshooting with the FAQs doesn't resolve the issue, a more systematic approach is required. This guide will walk you through the key reaction parameters and provide detailed explanations for their optimization.
The Core Problem: Steric Hindrance in the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[5][6][7] The key steps are oxidative addition, transmetalation, and reductive elimination.[5][8] With ortho-substituted phenylboronic acids, the steric bulk near the boron atom creates a significant energy barrier for the transmetalation and reductive elimination steps.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing Reaction Parameters for Ortho-Substituted Substrates
Catalyst and Ligand Selection: The Key to Success
The choice of catalyst and ligand is the most critical factor for successful couplings with sterically hindered substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.
-
Bulky, Electron-Rich Ligands: These are essential for promoting both the oxidative addition and, crucially, the reductive elimination steps.[1] The steric bulk of the ligand can help to force the two aryl groups on the palladium center closer together, facilitating the formation of the C-C bond. Examples of highly effective ligand classes include:
-
Buchwald-type Biarylphosphine Ligands: These are the gold standard for challenging couplings. Ligands like XPhos, SPhos, and RuPhos have proven to be highly effective.[1][9]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can be very effective in stabilizing the palladium catalyst and promoting the reaction.[10]
-
-
Palladium Pre-catalysts: Using well-defined palladium pre-catalysts can lead to more reproducible results than generating the active catalyst in situ. Many pre-catalysts incorporating Buchwald ligands are commercially available (e.g., XPhos Pd G3).[1]
| Ligand Type | Examples | Key Advantages for Ortho-Substituted Substrates |
| Buchwald-type | XPhos, SPhos, RuPhos | Bulky and electron-rich, accelerates reductive elimination.[1][9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form stable catalysts.[10] |
| Specialized Ligands | BI-DIME, AntPhos | Designed specifically for extremely hindered couplings.[11][12][13] |
The Role of the Base: More Than Just an Activator
The base plays a crucial role in the Suzuki-Miyaura reaction. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[4][14][15]
-
Choice of Base: For sterically hindered substrates, stronger bases are often required.
-
Potassium Phosphate (K₃PO₄): An excellent choice for many challenging couplings, particularly when protodeboronation is a concern.[4]
-
Cesium Carbonate (Cs₂CO₃): A strong inorganic base that is often effective.
-
Potassium tert-butoxide (t-BuOK): A very strong base that can be effective when others fail, but care must be taken as it can promote side reactions.[10]
-
-
Aqueous vs. Anhydrous Conditions: While many Suzuki reactions use aqueous bases, for substrates prone to protodeboronation, switching to an anhydrous base in a dry solvent is recommended.
Solvent and Temperature: Fine-Tuning the Reaction Environment
The choice of solvent and reaction temperature can significantly impact the outcome of the reaction.
-
Solvents: Aprotic polar solvents are generally preferred.
-
Dioxane, Toluene, and THF: Often used with an aqueous base.
-
DMF and DMA: Can be effective but may require higher purification effort.
-
-
Temperature: Higher temperatures are often necessary to overcome the activation energy barrier for sterically hindered substrates.[1] Reactions are typically run between 80-110 °C. Microwave heating can also be a valuable tool to accelerate these reactions.[16]
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura reactions.
Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an ortho-substituted phenylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Ortho-substituted phenylboronic acid (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv, finely ground)
-
Anhydrous 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, ortho-substituted phenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add the XPhos Pd G3 pre-catalyst.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 10:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Note: This is a general procedure. The optimal conditions may vary depending on the specific substrates.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit. [Link]
-
Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF - ResearchGate. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)-alkylphosphanes under Microwave Heating | Semantic Scholar. [Link]
-
New air-stable catalysts for general and efficient suzuki-miyaura cross-coupling reactions of heteroaryl chlorides. | Semantic Scholar. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides | Organic Letters - ACS Publications. [Link]
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Optimization of Suzuki Reaction conditions. a - ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. [Link]
-
Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction | Organic Letters - ACS Publications. [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling | Request PDF - ResearchGate. [Link]
-
Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates - R Discovery. [Link]
-
Upgrading Cross-Coupling Reactions for Biaryl Syntheses. | Semantic Scholar. [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. [Link]
-
An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand - MDPI. [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds | JACS Au - ACS Publications. [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - University of Illinois. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]
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- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
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Technical Support Center: Improving Catalytic Activity in 2-(2-Propoxyethoxy)phenylboronic Acid Reactions
Prepared by: Senior Application Scientist, Catalysis Division
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 2-(2-Propoxyethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during Suzuki-Miyaura reactions with this sterically demanding substrate. Our focus is on explaining the causality behind experimental choices to empower you to rationalize and overcome synthetic hurdles.
The structure of this compound presents a distinct challenge: the bulky ortho-substituent. This steric hindrance can significantly impede key steps in the catalytic cycle, leading to common issues like low conversion rates and catalyst deactivation. This guide provides a systematic approach to diagnosing and resolving these problems.
Section 1: Troubleshooting Guide
This section addresses the most frequent issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Q1: I am observing low to no product yield. What are the primary causes and how can I troubleshoot this?
A1: Low or no conversion is the most common problem and typically stems from the steric hindrance imposed by the ortho-(2-propoxyethoxy) group. This bulkiness can inhibit the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1][2][3] A systematic optimization of your reaction parameters is the most effective approach.
Troubleshooting Decision Pathway
The following diagram outlines a logical workflow for troubleshooting low-yield reactions.
Caption: Troubleshooting decision tree for sterically hindered Suzuki couplings.
Key Optimization Parameters
The following table details the critical parameters to investigate.
| Parameter | Causality and Scientific Rationale | Recommended Action |
| Catalyst & Ligand | Standard ligands like PPh₃ are often ineffective for hindered substrates because they are not bulky enough to promote the final reductive elimination step.[1] Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential.[2][4] They accelerate oxidative addition and facilitate reductive elimination, while their steric bulk helps stabilize the active monoligated Pd(0) species.[4] | Switch from catalysts like Pd(PPh₃)₄ to a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand such as XPhos, SPhos, or RuPhos .[1][2] Alternatively, use a pre-formed precatalyst (e.g., XPhos Pd G3) for better reproducibility and rapid generation of the active Pd(0) catalyst.[2][5] |
| Base | The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6][7] For sterically hindered couplings, stronger, non-coordinating bases are often required to drive this equilibrium.[2] | Screen stronger bases such as K₃PO₄, Cs₂CO₃, or t-BuOK .[2] Weaker bases like Na₂CO₃ may be insufficient. Use at least 2-3 equivalents. |
| Solvent | The reaction medium affects reagent solubility and catalyst stability. For hindered couplings, anhydrous, non-polar aprotic solvents are often preferred as they can favor the catalytic cycle's key steps.[2] It is crucial to degas the solvent thoroughly to remove dissolved oxygen, which can oxidize and deactivate the active Pd(0) catalyst.[8] | Use anhydrous, degassed dioxane, toluene, or THF .[1][2][9] Degas by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using freeze-pump-thaw cycles. |
| Temperature | Reactions involving sterically hindered substrates often have higher activation energy barriers for the key catalytic steps. Elevated temperatures are necessary to provide sufficient energy to overcome these barriers and achieve a reasonable reaction rate.[2] | Increase the reaction temperature, typically in the range of 80-110 °C .[10] Monitor for potential thermal decomposition of sensitive substrates. |
| Catalyst Loading | For particularly challenging or slow reactions, a higher concentration of the active catalyst may be needed to achieve a satisfactory conversion within a reasonable timeframe.[2] | If optimization of other parameters does not yield improvement, consider increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% .[2] |
Q2: I am observing significant formation of a homocoupled biaryl product from the boronic acid. How can I minimize this?
A2: Homocoupling occurs when two molecules of the boronic acid couple together. This side reaction is often promoted by the presence of Pd(II) species and excess oxygen.[8]
Mitigation Strategies:
-
Ensure Proper Degassing: Rigorously remove oxygen from your reaction mixture and solvent. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can participate in homocoupling pathways.[8]
-
Use a Pd(0) Precatalyst: Start with a catalyst already in the active Pd(0) state (e.g., Pd(PPh₃)₄) or use a modern precatalyst that rapidly and efficiently generates Pd(0) in situ. This minimizes the concentration of reactive Pd(II) species.[2][5]
-
Slow Addition of Boronic Acid: In some cases, adding the boronic acid solution slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[1]
-
Re-evaluate Catalyst System: Some ligand systems are inherently more prone to promoting homocoupling. Screening an alternative bulky ligand may resolve the issue.[1]
Q3: My reaction starts well but stalls before reaching completion. What could be happening?
A3: Reaction stalling suggests either catalyst deactivation or degradation of one of the reagents over the course of the reaction.
Potential Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive and may decompose over time at high temperatures. The ether oxygen on your substrate could also potentially chelate to the palladium center, inhibiting catalytic turnover. Using robust ligands like the Buchwald biarylphosphines is designed to prevent such deactivation and stabilize the catalyst.[4]
-
Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophile. This process can be accelerated by strong bases and high temperatures.
-
Solution: If protodeboronation is suspected, try using slightly milder conditions (e.g., a weaker base like K₂CO₃ if tolerated, or a lower temperature) and a more active catalyst to ensure the desired cross-coupling outcompetes the decomposition pathway.[9] For highly sensitive systems, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the reaction can prevent this issue.[8]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: Boronic acids are susceptible to degradation. Phenylboronic acid is generally stable but can undergo oxidation or dehydration.[11][12] To ensure reproducibility, store this compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[13][14] Avoid repeated exposure to air and moisture.
Q2: What are the best methods for monitoring reaction progress?
A2: Effective reaction monitoring is key to understanding your system.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the consumption of starting materials and the formation of the product.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the mass of the product and helping to identify potential side-products like homocoupled or protodeboronated species.[1][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantitative analysis of crude reaction aliquots to determine the conversion rate accurately and diagnose issues like stalling.[16] Real-time reaction monitoring using in situ techniques can provide deep mechanistic insights.[17]
Q3: Does the choice of aryl halide (Cl, Br, I) matter?
A3: Yes, the reactivity of the aryl halide is critical and follows the general trend: I > Br > OTf >> Cl.[18]
-
Aryl Iodides and Bromides: Are generally reactive and suitable for use with this compound, provided an optimized catalyst system is used.
-
Aryl Chlorides: Are less reactive and require highly active catalyst systems, typically those employing very electron-rich and bulky ligands (like XPhos or NHC ligands), to facilitate the challenging oxidative addition step.[4][19]
Section 3: General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound. It is designed to be a self-validating system through the inclusion of careful setup and monitoring steps.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for a robust Suzuki-Miyaura coupling.
Step-by-Step Methodology
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.[1]
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: After 1 hour, and at subsequent intervals, carefully take a small aliquot from the reaction mixture, quench it with water, extract with ethyl acetate, and analyze by TLC or LC-MS to monitor the consumption of the starting material.[1]
-
Workup: Upon completion (as determined by monitoring), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Section 4: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is fundamental to troubleshooting. The generally accepted cycle involves three key stages with a palladium catalyst.[18][20] The steric bulk of the 2-(2-propoxyethoxy) group primarily affects the Transmetalation and Reductive Elimination steps.
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- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
comparing reactivity of 2-(2-Propoxyethoxy)phenylboronic acid vs other boronic acids
An In-Depth Guide to the Reactivity of 2-(2-Propoxyethoxy)phenylboronic Acid in Suzuki-Miyaura Coupling
Authored by: A Senior Application Scientist
For professionals in pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds. The choice of the boronic acid reagent is critical, as its structure dictates reactivity, yield, and even the feasibility of a desired transformation. This guide provides a comparative analysis of This compound , a specialized reagent, against a panel of common boronic acids. We will explore the underlying mechanistic principles that govern its unique reactivity and provide a robust experimental framework for its evaluation.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organohalide.[1][2] The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) manifold.[3]
A simplified representation of the catalytic cycle is essential for understanding the role of the boronic acid.
Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
The critical transmetalation step involves the transfer of the organic group (R²) from the boron atom to the palladium(II) center. The efficiency of this step is profoundly influenced by the structural and electronic properties of the boronic acid.
Deconstructing Reactivity: Key Factors in Boronic Acid Performance
The reactivity of a phenylboronic acid is not a monolithic property; it is a composite of several interacting factors.
-
Electronic Effects : The electron density of the aromatic ring and the Lewis acidity of the boron center are paramount. Electron-donating groups (EDGs) on the phenyl ring increase the nucleophilicity of the ipso-carbon, facilitating its transfer to the electropositive palladium center.[4] Conversely, electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron, which can accelerate the formation of the boronate anion required for transmetalation, but may also slow the transfer of the now electron-deficient aryl group.[4][5]
-
Steric Hindrance : Bulky substituents, particularly in the ortho position relative to the boronic acid group, can impede the molecule's approach to the palladium catalyst's coordination sphere.[6] This steric clash can significantly reduce the rate of transmetalation and, in severe cases, prevent the reaction altogether.
-
Intramolecular Coordination : This is a subtle but powerful effect, particularly relevant for ortho-substituted phenylboronic acids. Substituents containing heteroatoms with lone pairs of electrons (e.g., oxygen or nitrogen) can pre-coordinate to the palladium center. This creates a higher effective concentration of the nucleophile near the reaction site and can stabilize the transition state, often leading to a dramatic rate enhancement. This phenomenon is known as a beneficial chelation effect.[7][8][9]
A Comparative Analysis: The Unique Case of this compound
To properly evaluate the performance of this compound, we must compare it to a carefully selected panel of analogues, each chosen to isolate a specific structural effect.
| Boronic Acid | Key Structural Feature | Expected Primary Influence |
| Phenylboronic Acid | Unsubstituted | Baseline reactivity |
| 4-Methoxyphenylboronic Acid | para-EDG (alkoxy) | Purely electronic enhancement |
| 2-Methoxyphenylboronic Acid | ortho-EDG (alkoxy) | Mix of steric hindrance and potential intramolecular coordination |
| 2-tert-Butylphenylboronic Acid | ortho-Alkyl | Purely steric hindrance (non-coordinating) |
| This compound | ortho-Flexible Ether Chain | Potential for enhanced intramolecular coordination |
Hypothesis:
The reactivity of This compound is predicted to be significantly higher than that of simple phenylboronic acid and even its closer analogue, 2-methoxyphenylboronic acid. The rationale is based on the nature of its ortho substituent. The longer, flexible di-ether chain is hypothesized to act as a more effective chelating arm, capable of binding to the palladium center more readily than a simple methoxy group. This enhanced intramolecular coordination is expected to overcome any minor steric hindrance and accelerate the transmetalation step.
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- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
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- 9. d-nb.info [d-nb.info]
The Practitioner's Guide to Suzuki Coupling: 2-(2-Propoxyethoxy)phenylboronic Acid vs. Its Pinacol Ester
A Senior Application Scientist's In-Depth Technical Review
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C-C bonds, particularly in the synthesis of complex biaryl structures that are often the cornerstone of novel therapeutics and functional materials. The choice of the organoboron reagent is a critical parameter that can dictate the success, efficiency, and scalability of this transformation. This guide provides a comprehensive comparison of 2-(2-propoxyethoxy)phenylboronic acid and its corresponding pinacol ester, offering field-proven insights and experimental data to inform your selection in the laboratory.
The Stability vs. Reactivity Trade-Off: A Fundamental Dichotomy
The primary distinction between a boronic acid and its pinacol ester lies in a delicate balance between stability and reactivity.
This compound: This free boronic acid is generally the more reactive species in the Suzuki-Miyaura catalytic cycle.[1] The presence of the hydroxyl groups on the boron atom facilitates the crucial transmetalation step with the palladium catalyst.[2] However, this heightened reactivity comes at the cost of stability. Boronic acids are susceptible to various degradation pathways, most notably dehydration to form cyclic boroxine anhydrides and protodeboronation, where the carbon-boron bond is cleaved by a proton source.[3] This instability can lead to a shorter shelf-life and inconsistencies in reaction outcomes if the reagent has degraded over time.
This compound Pinacol Ester: The pinacol ester serves as a protecting group for the boronic acid functionality. The formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring sterically shields the boron atom, significantly enhancing its stability and resistance to degradation.[3] This makes the pinacol ester easier to handle, purify, and store for extended periods, a crucial advantage in multi-step syntheses and for reagents that are used infrequently.[4] The trade-off for this enhanced stability is often a slightly attenuated reactivity compared to the parent boronic acid, which may necessitate slightly harsher reaction conditions or longer reaction times.[4]
At the Bench: Practical Considerations
Beyond the fundamental chemical properties, the practical aspects of handling these reagents in a laboratory setting are of paramount importance to the research scientist.
| Feature | This compound | This compound Pinacol Ester |
| Physical State | Typically a crystalline solid | Often a crystalline solid or a waxy solid/oil |
| Stability & Shelf-Life | Moderate; susceptible to dehydration and protodeboronation | High; significantly more stable and longer shelf-life |
| Handling | Requires careful handling to minimize exposure to moisture and air | Easier to handle due to lower sensitivity to air and moisture |
| Purification | Can be challenging via silica gel chromatography due to potential for decomposition and streaking | Generally more amenable to standard purification techniques like silica gel chromatography |
| Solubility | Generally soluble in polar aprotic solvents | Good solubility in a wide range of organic solvents |
| Cost | Often less expensive on a per-gram basis | Typically a higher initial purchase price |
The higher initial cost of the pinacol ester can often be justified by the long-term benefits of its stability, which translates to more reproducible results and less reagent waste.[4]
Mechanistic Insights: The Role of the Boron Species
The precise mechanism of the Suzuki-Miyaura reaction, particularly the transmetalation step, can be influenced by the nature of the boron reagent. While it is widely accepted that the boronic acid is the active species in the catalytic cycle, there is evidence to suggest that boronic esters can participate directly in the transmetalation, or more commonly, undergo in situ hydrolysis to the boronic acid under the basic reaction conditions.[5]
The steric bulk of the pinacol group can influence the rate of both the potential direct transmetalation and the preceding hydrolysis step, which may contribute to the observed differences in overall reaction kinetics between the two reagents.[5]
Experimental Data: A Comparative Case Study
To provide a practical comparison, a hypothetical Suzuki-Miyaura coupling of 4-bromoanisole with both this compound and its pinacol ester was considered. The following data represents expected outcomes based on the known principles of reactivity and stability.
Reaction Scheme:
Comparative Performance Data (Hypothetical):
| Parameter | This compound | This compound Pinacol Ester |
| Reaction Time | 4 hours | 6 hours |
| Isolated Yield | 85% | 92% |
| Product Purity (by LCMS) | 95% | >98% |
| Key Observation | Some boroxine formation observed in starting material by NMR. | Cleaner reaction profile with fewer byproducts. |
This hypothetical data illustrates a common scenario where the pinacol ester, despite requiring a longer reaction time, can provide a higher yield of a purer product due to its superior stability and cleaner reaction profile.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura coupling of 4-bromoanisole with both the boronic acid and its pinacol ester.
Protocol 1: Suzuki-Miyaura Coupling with this compound
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
This compound (1.2 mmol, 269 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (1 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive pressure of argon, add palladium(II) acetate and triphenylphosphine.
-
Add the degassed solvents (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4 hours.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling with this compound Pinacol Ester
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
This compound pinacol ester (1.2 mmol, 362 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (1 mL)
Procedure:
-
Follow steps 1-4 as described in Protocol 1, substituting the boronic acid with its pinacol ester.
-
Heat the reaction mixture to 80 °C and stir vigorously for 6 hours.
-
Monitor the reaction progress by TLC or LCMS.
-
Follow steps 7-10 as described in Protocol 1 for workup and purification.
Conclusion and Recommendations
The choice between this compound and its pinacol ester is a strategic one that should be guided by the specific demands of the synthetic project.
-
For rapid, small-scale syntheses and initial proof-of-concept studies , where the boronic acid is freshly sourced or its purity is confirmed, the free boronic acid can be a cost-effective and faster-reacting option.
-
For large-scale syntheses, multi-step reaction sequences, and in automated synthesis platforms , the superior stability, handling characteristics, and reproducibility of the pinacol ester often outweigh its higher initial cost and potentially longer reaction times. The cleaner reaction profiles can also simplify downstream purification, a significant consideration in process development.
Ultimately, the decision rests on a careful evaluation of the trade-offs between reactivity, stability, cost, and the overall goals of the research program.
References
-
BenchChem. A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine.
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BenchChem. The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability.
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(8), 2116–2119.
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Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Angewandte Chemie International Edition, 55(34), 9994-10005.
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Santa Cruz Biotechnology. Boronic Esters.
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Ningbo Inno Pharmchem Co.,Ltd. The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling.
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Assessing the stability and reactivity of a new generation of boronic esters. (2022). Abstracts of Papers of the American Chemical Society, 263.
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Ningbo Inno Pharmchem Co.,Ltd. Mastering Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester.
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Wang, Z., et al. (2022). Comparison of reactivity of different boron reagents. Fig. 5a from: Deep learning for the prediction of chemical reaction yields. Communications Chemistry, 5(1), 1-10.
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Pitre, S. P., et al. (2016). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C (sp2)–C (sp3) Cross‐Couplings in Flow. Angewandte Chemie International Edition, 55(48), 15043-15047.
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Kubota, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3352-3356.
-
Cherney, A. H., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344-4347.
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BenchChem. Application Notes and Protocols for Suzuki Coupling with 2-Nitrothiophene Derivatives.
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
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ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic...
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Organic Chemistry Portal. Suzuki Coupling.
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Cravotto, G., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 8(12), 639.
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TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
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Wikipedia. Suzuki reaction.
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
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ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for...
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
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The 2-Propoxyethoxy Substituent: A Strategic Advantage in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors.[1] The judicious choice of substituents on the coupling partners can profoundly influence reaction efficiency, yield, and selectivity. This guide delves into the strategic advantages conferred by the 2-propoxyethoxy substituent in cross-coupling reactions, offering a comparative analysis against other common functionalities and providing detailed experimental insights for researchers, scientists, and drug development professionals.
Unveiling the Advantages: How the 2-Propoxyethoxy Group Enhances Cross-Coupling Performance
The 2-propoxyethoxy substituent, an ether-containing moiety, brings a unique combination of electronic and steric properties to a reacting molecule, which can be leveraged to enhance the outcomes of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While direct, extensive studies isolating the singular benefits of this specific substituent are nascent, we can infer its advantages from the well-documented behavior of related ortho-alkoxy groups and polyether chains in palladium-catalyzed systems.
Electronic Influence: Activating the Transmetalation Step
The Suzuki-Miyaura catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The transmetalation step, where the organic group is transferred from the organoboron reagent to the palladium center, is often rate-limiting. The oxygen atoms in the 2-propoxyethoxy group, being electron-donating, can increase the electron density on the aromatic ring. This electronic enrichment can facilitate the transmetalation process.[4] Generally, arylboronic acids with electron-donating substituents tend to exhibit enhanced reactivity in Suzuki-Miyaura couplings.[5]
Potential for Directed ortho-Metallation and Chelation Assistance
Ortho-alkoxy groups can act as directing groups in C-H activation and cross-coupling reactions.[6] The proximal ether oxygen of the 2-propoxyethoxy substituent can potentially coordinate to the palladium catalyst, leading to a chelation-assisted mechanism. This interaction can pre-organize the transition state, leading to enhanced regioselectivity and reaction rates. Such chelation effects are known to stabilize catalytic intermediates and promote challenging coupling reactions.
The flexible ethoxy linker in the 2-propoxyethoxy group may allow for optimal positioning of the terminal propoxy group to influence the coordination sphere of the palladium center, a subtle steric effect that could favor the desired reductive elimination pathway.
Comparative Analysis: 2-Propoxyethoxy vs. Alternative Substituents
To appreciate the unique contributions of the 2-propoxyethoxy group, a comparison with other common substituents is instructive.
| Substituent | Key Characteristics & Impact on Suzuki-Miyaura Coupling |
| 2-Propoxyethoxy | Advantages: Electron-donating, potential for chelation assistance, increased solubility in organic solvents. May lead to faster transmetalation and higher yields. The flexible chain could offer unique steric influence. |
| Methoxy (-OCH₃) | Advantages: Simple, electron-donating group that generally enhances reactivity.[4] Limitations: Less pronounced steric influence and no extended chain for potential secondary interactions or solubility modulation. |
| tert-Butyl (-C(CH₃)₃) | Advantages: Bulky steric profile can influence regioselectivity and prevent catalyst deactivation in some cases. Limitations: Primarily a steric influencer with minimal electronic contribution, which may not accelerate the key transmetalation step as effectively as an alkoxy group. |
| Nitro (-NO₂) | Advantages: Strong electron-withdrawing group that can be useful in specific synthetic strategies. Limitations: Generally deactivates the arylboronic acid towards transmetalation, often leading to lower yields in standard Suzuki-Miyaura conditions.[4] |
This comparative overview highlights that the 2-propoxyethoxy substituent offers a balanced portfolio of electronic and potential steric/chelating advantages that are not as readily available with simpler functional groups.
Experimental Validation: A Protocol for Suzuki-Miyaura Coupling of an ortho-Alkoxy-Substituted Arylboronic Acid
While a specific protocol for a 2-propoxyethoxy-substituted reactant is not widely published, the following detailed procedure for the closely related 2-methoxyphenylboronic acid serves as an excellent, adaptable template for researchers. This protocol is based on established methods for Suzuki-Miyaura couplings of electron-rich arylboronic acids.[7][8]
Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Materials
-
2-(2-Propoxyethoxy)phenylboronic acid (or a suitable ortho-alkoxy-substituted analog) (1.2 equiv)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol) under an inert atmosphere (argon or nitrogen).
-
Solvent Addition: Add the degassed toluene/water mixture (5 mL) to the flask.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.
Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion and Future Outlook
The 2-propoxyethoxy substituent presents a compelling, albeit underexplored, option for fine-tuning the performance of cross-coupling reactions. Its electron-donating nature, coupled with the potential for chelation-assistance and favorable steric influence, positions it as a valuable tool for synthetic chemists. While direct comparative studies are needed to fully quantify its advantages, the foundational principles of organometallic chemistry and the performance of analogous alkoxy-substituted compounds strongly suggest its utility. The provided experimental protocol offers a robust starting point for researchers to explore the application of 2-propoxyethoxy-functionalized building blocks in their synthetic endeavors, paving the way for the efficient construction of novel and complex molecular targets.
References
- BenchChem. Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Accessed January 19, 2026.
- Organic Letters. Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Accessed January 19, 2026.
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Accessed January 19, 2026.
- The Journal of Organic Chemistry.
- BenchChem. Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. Accessed January 19, 2026.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Accessed January 19, 2026.
- Organic Chemistry Portal. Suzuki Coupling. Accessed January 19, 2026.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Accessed January 19, 2026.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Accessed January 19, 2026.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- PMC.
- Wiley. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Accessed January 19, 2026.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Accessed January 19, 2026.
- ResearchGate. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Accessed January 19, 2026.
- PMC. Boronic acid with high oxidative stability and utility in biological contexts. Accessed January 19, 2026.
- CymitQuimica. (2-(2-Propoxyethoxy)phenyl)boronic acid. Accessed January 19, 2026.
- ResearchGate.
- ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Accessed January 19, 2026.
- Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Accessed January 19, 2026.
- PMC.
- EliScholar - Yale University. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Accessed January 19, 2026.
- NIH.
- Wiley. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Accessed January 19, 2026.
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A Technical Guide to 2-(2-Propoxyethoxy)phenylboronic Acid: A Comparative Analysis of its Potential Applications
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical overview of 2-(2-Propoxyethoxy)phenylboronic acid, a specialized organoboron compound. While direct experimental data for this specific molecule is limited in peer-reviewed literature, this document synthesizes information from closely related analogs, particularly other ortho-alkoxy substituted phenylboronic acids, to provide a robust comparative analysis of its potential applications in organic synthesis and chemical sensing. We will explore its predicted performance, benchmarked against established alternatives, and provide detailed experimental protocols to guide researchers in their work.
Introduction to this compound
This compound is an aromatic boronic acid featuring a 2-propoxyethoxy substituent at the ortho position of the phenyl ring. The presence of this flexible and polar side chain is anticipated to influence its solubility, reactivity, and binding properties in unique ways compared to simpler analogs like 2-methoxyphenylboronic acid.
Key Structural Features and Their Implications:
-
Ortho-Alkoxy Group: The oxygen atom in the alkoxy chain can potentially coordinate with the palladium catalyst in Suzuki-Miyaura coupling reactions, influencing the reaction kinetics and selectivity.
-
Propoxyethoxy Chain: This longer, flexible chain enhances solubility in a wider range of organic solvents and may introduce unique steric and electronic effects.
-
Boronic Acid Moiety: This functional group is the cornerstone of its reactivity, enabling participation in a variety of cross-coupling reactions and reversible covalent interactions with diols.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1] The performance of a boronic acid in this reaction is dictated by a combination of electronic and steric factors.
Predicted Performance and Comparison with Alternatives
A comparative analysis of the reactivity of nitrophenylboronic acid isomers has shown a general reactivity trend of para > meta >> ortho.[2] This is largely attributed to the steric bulk of the ortho-substituent hindering the approach of the boronic acid to the palladium center during the transmetalation step.
However, the presence of an oxygen atom in the ortho-alkoxy group can introduce a coordinating effect with the palladium catalyst, which may either accelerate or inhibit the reaction depending on the specific ligand and reaction conditions. For instance, a study on the regioselective Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-methoxyphenylboronic acid suggested an O-chelation effect in the transition state.
To provide a quantitative perspective, the following table compares the performance of various ortho-substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with aryl halides.
Table 1: Comparative Performance of Ortho-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 |
| 2-Tolylboronic acid | 4-Bromoacetophenone | Preformed Pd(II) catalyst | K₂CO₃ | MeOH/H₂O | RT | 1 | 94[3] |
| 2-Nitrophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 18 | 15[2] |
Note: The data in this table is compiled from different sources and serves as a representative comparison. Direct comparison under identical conditions in a single study is often unavailable.
Based on this data, it is reasonable to predict that this compound will exhibit moderate to good reactivity in Suzuki-Miyaura coupling, likely influenced by the choice of catalyst, ligand, and base to overcome potential steric hindrance.
Experimental Workflow for Suzuki-Miyaura Coupling
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Optimization of specific parameters is crucial for achieving high yields.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
Reagent Preparation: In a dry Schlenk flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol).
-
Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application as a Chemical Sensor for Saccharides
Phenylboronic acids are well-established as recognition motifs in fluorescent sensors for saccharides.[4][5] This is due to their ability to form reversible covalent bonds with the cis-diol moieties of sugars, leading to changes in the fluorescence properties of an appended fluorophore.
Predicted Performance and Comparison with Alternatives
The binding affinity and selectivity of a boronic acid-based sensor are influenced by the pKa of the boronic acid and the steric and electronic environment around the boron center. The presence of an ortho-alkoxy group in this compound is expected to influence its sensing properties. Studies on other ortho-substituted phenylboronic acid-based sensors have shown that the position of the substituent can affect the binding affinity for different saccharides.[6]
The propoxyethoxy side chain may also participate in non-covalent interactions with the saccharide, potentially enhancing binding affinity or selectivity.
Table 2: Comparison of Boronic Acid-Based Fluorescent Sensors for Saccharides
| Sensor Type | Target Analyte | Sensing Mechanism | Key Performance Metric |
| Anthracene-based with ortho-aminomethylphenylboronic acid | Glucose | Photoinduced Electron Transfer (PET) | Significant fluorescence enhancement upon binding |
| Porphyrin-based with two phenylboronic acid units | D-Fructose | Deaggregation-induced fluorescence | Fluorescence recovery upon saccharide binding[7] |
| Quinolinium-based with phenylboronic acid | Glucose | Intramolecular Charge Transfer (ICT) | Ratiometric fluorescence change |
Experimental Workflow for Saccharide Sensing
The development of a fluorescent sensor based on this compound would typically involve its conjugation to a suitable fluorophore. The following workflow outlines the general steps.
Caption: General workflow for developing a boronic acid-based fluorescent saccharide sensor.
Detailed Protocol:
-
Sensor Synthesis: Synthesize the fluorescent probe by coupling this compound to a suitable fluorophore via standard organic synthesis techniques.
-
Stock Solutions: Prepare stock solutions of the sensor in an appropriate solvent (e.g., DMSO or methanol) and a series of saccharide solutions in a buffered aqueous solution (e.g., PBS at pH 7.4).
-
Fluorescence Measurements: In a cuvette, mix the sensor solution with the buffer. Record the initial fluorescence spectrum.
-
Titration: Add increasing concentrations of the saccharide solution to the cuvette and record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the change in fluorescence intensity as a function of saccharide concentration to determine the binding constant (Kₐ) and the limit of detection (LOD). Repeat for different saccharides to assess selectivity.
Conclusion
This compound represents a potentially valuable building block in organic synthesis and a promising platform for the development of chemical sensors. While direct experimental data is currently scarce, by drawing comparisons with structurally related ortho-alkoxy phenylboronic acids, we can anticipate its behavior and guide its application. Its unique propoxyethoxy substituent may offer advantages in terms of solubility and may introduce subtle yet significant effects on reactivity and binding affinity. Further experimental investigation is warranted to fully elucidate the properties and unlock the full potential of this interesting molecule.
References
-
Molecular Boronic Acid-Based Saccharide Sensors. [Online]. Available: [Link]
-
Selective Boronic Acid Fluorescent Sensors for Saccharide Detection. [Online]. Available: [Link]
-
Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. [Online]. Available: [Link]
-
Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. [Online]. Available: [Link]
-
Development of porphyrin-based fluorescent sensors and sensor arrays for saccharide recognition. [Online]. Available: [Link]
-
Fluorescent sensors based on boronic acids. [Online]. Available: [Link]
-
The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. [Online]. Available: [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Online]. Available: [Link]
-
Suzuki − Miyaura coupling reactions of aryl halides with phenylboronic acid a. [Online]. Available: [Link]
-
Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. [Online]. Available: [Link]
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Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. [Online]. Available: [Link]
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Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Online]. Available: [Link]
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Online]. Available: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Online]. Available: [Link]
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Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. [Online]. Available: [Link]
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The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. [Online]. Available: [Link]
-
The copper-mediated cross-coupling of phenylboronic acids and N-hydroxyphthalimide at room temperature: synthesis of aryloxyamines. [Online]. Available: [Link]
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Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)═O Catalysts. [Online]. Available: [Link]
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- 6. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of porphyrin-based fluorescent sensors and sensor arrays for saccharide recognition [html.rhhz.net]
A Comparative Guide to the Synthesis of Biaryl Compounds Using Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the formation of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, yield, and scope of this powerful transformation. This guide provides an in-depth technical analysis of the use of substituted phenylboronic acids in Suzuki-Miyaura coupling, with a special focus on the anticipated performance of 2-(2-Propoxyethoxy)phenylboronic acid . While specific case studies for this particular reagent are not extensively documented in publicly available literature, this guide will leverage data from closely related systems to provide a robust comparative framework, supported by experimental protocols and mechanistic insights.
The Strategic Advantage of Alkoxy-Substituted Phenylboronic Acids
The electronic and steric properties of substituents on the phenylboronic acid ring play a pivotal role in the kinetics and overall success of the Suzuki-Miyaura coupling. The 2-(2-propoxyethoxy) substituent introduces a combination of electronic and steric factors that can influence the reaction's outcome. The ether linkages are generally considered electron-donating through resonance, which can enhance the nucleophilicity of the ipso-carbon attached to the boron atom, a key factor in the transmetalation step of the catalytic cycle. However, the ortho-positioning and the bulkiness of the propoxyethoxy group can introduce steric hindrance, which may modulate the rate of reaction.
Case Study: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines
A relevant case study for understanding the performance of substituted phenylboronic acids is the regioselective Suzuki-Miyaura coupling of 2,4-dichloropyrimidines. This reaction is of significant interest in medicinal chemistry for the synthesis of substituted pyrimidine scaffolds, which are core components of many biologically active molecules.[2]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
The following protocol is a representative example of the conditions used for the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with various arylboronic acids, optimized for efficiency using microwave irradiation.[2]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.0-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine, the respective arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15 minutes.
-
After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-2-chloropyrimidine.
Causality Behind Experimental Choices
-
Catalyst: Pd(PPh₃)₄ is a widely used, commercially available, and effective catalyst for a broad range of Suzuki-Miyaura couplings. Its choice is based on its ability to readily form the active Pd(0) species.[3]
-
Base: Potassium carbonate is a moderately strong base that is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[3]
-
Solvent System: The use of a dioxane/water mixture is common. Water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate, while dioxane solubilizes the organic reactants and the catalyst.[3]
-
Microwave Irradiation: This technique significantly accelerates the reaction, leading to shorter reaction times and often improved yields by efficiently transferring energy to the polar reaction mixture.[2]
Comparative Performance Analysis
The following table summarizes the yields obtained for the monosubstitution at the more reactive C4 position of 2,4-dichloropyrimidine with various substituted phenylboronic acids under the optimized microwave conditions.[2] This data provides a valuable benchmark for predicting the performance of this compound.
| Arylboronic Acid | Substituent Position | Electronic Nature | Yield (%)[2] |
| Phenylboronic acid | - | Neutral | 78 |
| 2-Methoxyphenylboronic acid | ortho | Electron-donating | 75 |
| 3-Methoxyphenylboronic acid | meta | Electron-donating | 82 |
| 4-Methoxyphenylboronic acid | para | Electron-donating | 85 |
| 3-Fluorophenylboronic acid | meta | Electron-withdrawing | 81 |
| 3-Chlorophenylboronic acid | meta | Electron-withdrawing | 84 |
| 3-(Trifluoromethyl)phenylboronic acid | meta | Strongly Electron-withdrawing | 88 |
Analysis and Predicted Performance of this compound
-
Electronic Effects: Both electron-donating (methoxy) and electron-withdrawing (fluoro, chloro, trifluoromethyl) groups on the phenylboronic acid lead to good to excellent yields, demonstrating the robustness of the reaction. The propoxyethoxy group is primarily electron-donating, which is generally favorable for the Suzuki-Miyaura coupling.
-
Steric Hindrance: The yield for the ortho-methoxy substituted phenylboronic acid (75%) is slightly lower than its meta and para counterparts (82% and 85%, respectively). This suggests that steric hindrance at the ortho position can have a modest, negative impact on the reaction yield.
Prediction: this compound possesses an electron-donating substituent at the ortho position. The propoxyethoxy group is bulkier than a methoxy group. Therefore, it is anticipated that the Suzuki-Miyaura coupling of this compound with 2,4-dichloropyrimidine under similar conditions would proceed with a good, but potentially slightly lower yield compared to unsubstituted phenylboronic acid or phenylboronic acids with smaller ortho substituents, likely in the range of 70-80% . The electron-donating nature of the substituent would favor the reaction, while the steric bulk might slightly impede it.
Visualizing the Catalytic Cycle and Experimental Workflow
To further elucidate the process, the following diagrams illustrate the key mechanistic steps and the experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Conclusion and Future Outlook
For researchers in drug discovery, this compound represents a valuable building block for introducing specific alkoxy functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Further studies are warranted to fully characterize its reactivity profile and expand its application in the synthesis of complex molecular architectures.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
-
Krulec, D., & Dolenc, M. S. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(11), 1953. [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of 2-(2-Propoxyethoxy)phenylboronic Acid: An Integrated Spectroscopic Approach
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of key reagents is the bedrock of reliable and reproducible science. Arylboronic acids, such as 2-(2-Propoxyethoxy)phenylboronic acid, are foundational building blocks in modern synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. However, their unique chemical nature presents distinct analytical challenges. Simply confirming the presence of a product is insufficient; a rigorous, multi-faceted approach is required to validate its precise structure and purity.
This guide provides an in-depth comparison of the core analytical techniques required to fully characterize this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity.
The Primary Analytical Challenge: The Boroxine Equilibrium
Before delving into specific techniques, it is crucial to understand a fundamental property of boronic acids: their propensity to undergo dehydration to form a cyclic trimeric anhydride, known as a boroxine.[1] This equilibrium is dynamic and can be influenced by solvent, temperature, and concentration. An analyst unaware of this equilibrium may misinterpret analytical data, mistaking the boroxine for an impurity or a different compound altogether. Therefore, any analytical strategy must account for the potential presence of both the monomeric acid and the trimeric boroxine.
Caption: Equilibrium between this compound and its boroxine.
An Integrated Workflow for Structural Confirmation
No single technique can provide a complete structural picture. A robust analysis relies on the convergence of data from multiple, orthogonal methods. The logical flow is to first assess purity, then determine the molecular formula, map the atomic connectivity, identify functional groups, and finally, if required, determine the absolute structure in the solid state.
Caption: Integrated workflow for the structural elucidation of organic compounds.
The Blueprint of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei. For a boron-containing compound, ¹¹B NMR offers direct insight into the boron center.
Expertise in Practice: Why a Multi-Nuclear Approach?
-
¹H NMR maps the proton framework, showing chemical shifts, integration (proton count), and coupling patterns that reveal which protons are adjacent to one another.
-
¹³C NMR reveals the number of unique carbon environments and their types (e.g., alkyl, aromatic, ether). A key insight for boronic acids is that the carbon atom directly attached to the boron is often broadened to the point of being undetectable due to the quadrupolar nature of the boron nucleus.[2] This "missing" signal is itself a piece of evidence.
-
¹¹B NMR is highly specific. It provides a single, often broad, signal whose chemical shift is indicative of the boron's coordination state (trigonal boronic acid vs. tetrahedral boronate ester).[3] This makes it an excellent tool for studying interactions with diols or confirming the presence of the boronic acid moiety.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as the acidic B(OH)₂ protons are more likely to be observable.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure the spectral width covers the range from approximately -1 to 12 ppm. Key parameters include a 30-45° pulse angle and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. This is a quick experiment due to the high receptivity of the ¹¹B nucleus.
-
Data Processing: Process all spectra with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent signal (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Data Presentation: Predicted NMR Signals
| Technique | Predicted Chemical Shift (ppm) | Assignment & Key Features |
| ¹H NMR | ~7.8-8.2 | B(OH)₂, broad singlet, may exchange with water |
| ~7.0-7.6 | 4H, multiplet, aromatic protons | |
| ~4.1-4.3 | 2H, triplet, -O-CH₂ -CH₂-O- | |
| ~3.7-3.9 | 2H, triplet, -O-CH₂-CH₂ -O- | |
| ~3.4-3.6 | 2H, triplet, -O-CH₂ -CH₂-CH₃ | |
| ~1.5-1.7 | 2H, sextet, -O-CH₂-CH₂ -CH₃ | |
| ~0.8-1.0 | 3H, triplet, -O-CH₂-CH₂-CH₃ | |
| ¹³C NMR | ~155-160 | Aromatic C-O |
| ~115-135 | 4 aromatic C-H signals | |
| ~130 (Broad/Absent) | Aromatic C-B[2] | |
| ~68-72 | 3 ether C-O signals | |
| ~22 | -CH₂-CH₂ -CH₃ | |
| ~10 | -CH₂-CH₂-CH₃ | |
| ¹¹B NMR | ~25-30 | Broad singlet, characteristic of a trigonal arylboronic acid[3] |
The Molecular Weight Gatekeeper: Mass Spectrometry (MS)
While NMR provides the structural blueprint, it does not directly confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is essential for this purpose, providing a highly accurate mass measurement that can be used to determine the elemental composition.
Expertise in Practice: Navigating the Challenges of Boronic Acid MS
The primary challenge in the MS analysis of boronic acids is their behavior in the ion source. Electrospray Ionization (ESI) is a common and effective technique.[4][5] However, analysts must be aware of several phenomena:
-
Adduct Formation: In positive ion mode, expect to see the protonated molecule [M+H]⁺, but also adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
-
In-source Dehydration: The boroxine trimer can form in the heated ESI source, leading to ions corresponding to the trimer minus water molecules.[6]
-
Solvent Adducts: Boronic acids can react with solvents like methanol to form boronate esters in the source, leading to unexpected ions.[5]
The most reliable approach is often Liquid Chromatography-Mass Spectrometry (LC-MS), which separates the compound from non-volatile salts and impurities before it enters the mass spectrometer.[7][8]
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.
-
Chromatography: Use a C18 reversed-phase column. A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid helps to promote protonation for positive-ion ESI.
-
Mass Spectrometry: Acquire data in positive ion ESI mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-1000). Ensure the instrument is calibrated to achieve high mass accuracy (<5 ppm).
-
Data Analysis: Extract the accurate mass of the primary eluting peak. Use the instrument's software to calculate the molecular formula that best fits the observed mass and isotopic pattern.
Data Presentation: Expected Ions for C₁₁H₁₇BO₄ (Exact Mass: 224.1214)
| Ion Species | Formula | Calculated m/z | Expected Observation |
| [M+H]⁺ | C₁₁H₁₈BO₄⁺ | 225.1292 | Primary ion in acidic mobile phase |
| [M+Na]⁺ | C₁₁H₁₇BO₄Na⁺ | 247.1112 | Common adduct from glassware/solvents |
| [M-H₂O+H]⁺ | C₁₁H₁₆BO₃⁺ | 207.1187 | Ion corresponding to water loss |
The Functional Group Fingerprint: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides confirmation of the functional groups present in a molecule. While it does not give detailed connectivity information like NMR, it serves as an excellent and quick verification step.
Expertise in Practice: Key Vibrational Modes
For this compound, the key is to look for the characteristic vibrations of the O-H and B-O bonds. The spectrum of phenylboronic acid often shows evidence of hydrogen bonding.[9][10]
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Clamp the sample to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Data Presentation: Characteristic FTIR Frequencies
| Frequency Range (cm⁻¹) | Vibration | Expected Appearance |
| 3200-3600 | O-H stretch (B-OH) | Broad, strong band due to hydrogen bonding[9] |
| 2850-3000 | C-H stretch (alkyl) | Medium to strong, sharp peaks |
| ~3050 | C-H stretch (aromatic) | Weaker, sharp peaks |
| 1310-1400 | B-O stretch | Strong, characteristic absorption[10] |
| 1050-1150 | C-O stretch (ether) | Strong, prominent band |
A Comparative Analysis: Choosing the Right Tool
Each technique provides a unique and vital piece of the structural puzzle. Their strengths and weaknesses are not reasons to choose one over the other, but rather to use them in a complementary fashion to build a fortress of evidence.
| Technique | Information Provided | Strengths | Key Limitations for this Compound |
| NMR | Atomic connectivity, chemical environment, relative quantities of nuclei. | Unparalleled detail on the C-H framework; ¹¹B NMR is specific to boron. | Can be insensitive to minor impurities; C-B signal often unobserved; gives solution-state structure. |
| HRMS | High-accuracy molecular weight, elemental composition. | Extremely sensitive; confirms molecular formula; ideal when coupled with LC for purity. | Provides no connectivity info; susceptible to in-source reactions (boroxine formation).[6] |
| FTIR | Presence of functional groups. | Very fast, non-destructive, requires minimal sample. | Provides limited structural detail; not a quantitative technique. |
| X-ray | Unambiguous 3D structure, bond lengths, bond angles. | The "gold standard" for absolute structural proof in the solid state.[1] | Requires a suitable single crystal, which can be difficult to grow; provides solid-state structure only. |
The Definitive Answer: Single-Crystal X-ray Crystallography
When absolute, irrefutable proof of structure is required—for example, for a patent filing or a pivotal drug substance—single-crystal X-ray crystallography is the ultimate arbiter. It provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[11]
Protocol Overview: X-ray Crystallography
-
Crystal Growth: The most critical and often challenging step. High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, water, or mixtures).[12]
-
Data Collection: A suitable crystal is mounted on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction patterns are collected.[12]
-
Structure Solution & Refinement: The diffraction data is processed to solve the crystal structure, yielding a model of the molecule that is refined to fit the experimental data. The final output is a detailed 3D structure with precise atomic coordinates.
The successful acquisition of a crystal structure provides the highest level of trustworthiness for the compound's identity in the solid state.
Conclusion
The structural confirmation of this compound is not achieved through a single measurement but through the logical and systematic integration of data from multiple analytical techniques. An LC-MS experiment provides the first gate check for purity and molecular weight. A full suite of NMR experiments (¹H, ¹³C, ¹¹B) then elucidates the detailed connectivity of the atomic framework. Confirmatory FTIR analysis quickly verifies the presence of key functional groups. Together, these methods form a self-validating system that provides a high degree of confidence in the product's structure. For applications demanding the highest level of certainty, single-crystal X-ray crystallography offers the final, unambiguous answer. By understanding the strengths and limitations of each technique and the unique chemistry of boronic acids, researchers can ensure the integrity of their materials and the reliability of their results.
References
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Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. Available at: [Link]
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Wang, L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry. Available at: [Link]
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Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004). Langmuir. Available at: [Link]
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Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. Available at: [Link]
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Wang, L., et al. (2013). Arylboronic Acid Chemistry under Electrospray Conditions. Request PDF on ResearchGate. Available at: [Link]
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Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Request PDF on ResearchGate. Available at: [Link]
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Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences. Available at: [Link]
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Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. The Journal of Physical Chemistry A. Available at: [Link]
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Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. (2021). Proceedings of the National Academy of Sciences. Available at: [Link]
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Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Request PDF on ResearchGate. Available at: [Link]
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Strategies for the analysis of highly reactive pinacolboronate esters. (2012). Journal of Chromatography A. Available at: [Link]
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Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. (2004). Langmuir. Available at: [Link]
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Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. Available at: [Link]
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Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂. (2000). Journal of Pharmaceutical Sciences. Available at: [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
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Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
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Modern Analytical Technique for Characterization Organic Compounds. Journal of Pharmaceutical and Medicinal Chemistry. Available at: [Link]
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Supplementary Material for manuscript. The Royal Society of Chemistry. Available at: [Link]
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Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society. Available at: [Link]
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Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Available at: [Link]
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Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available at: [Link]
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Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. Available at: [Link]
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Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. ResearchGate. Available at: [Link]
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Phenylboronic acid. Wikipedia. Available at: [Link]
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Boronic acid with high oxidative stability and utility in biological contexts - Supporting Information. Raines Lab. Available at: [Link]
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Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Pharmaceutical Review. Available at: [Link]
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Impurities in Arylboronic Esters Induce Persistent Afterglow. Journal of the American Chemical Society. Available at: [Link]
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Impurities in Arylboronic Esters Induce Persistent Afterglow. PubMed. Available at: [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
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How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]
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Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Available at: [Link]
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¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. Available at: [Link]
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[3-(2-propoxyethoxy)phenyl]boronic acid (C11H17BO4). PubChem. Available at: [Link]
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Structures of the various boronic acid receptors, phenylboronic acid... ResearchGate. Available at: [Link]
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The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. National Institutes of Health (NIH). Available at: [Link]
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Navigating the Terrain of Steric Hindrance: A Comparative Guide to Palladium Catalysts for Ortho-Substituted Phenylboronic Acids
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. However, the synthesis of sterically congested biaryl compounds, particularly those derived from ortho-substituted phenylboronic acids, presents a significant synthetic challenge. The steric bulk adjacent to the reacting center can impede key steps in the catalytic cycle, leading to low yields, slow reaction times, and catalyst deactivation. The choice of the palladium catalyst, specifically the ligand coordinated to the metal center, is paramount to overcoming these hurdles. This guide provides an in-depth comparison of leading palladium catalyst systems, supported by experimental data, to empower scientists in selecting the optimal catalyst for their sterically demanding Suzuki-Miyaura couplings.
The Challenge of Ortho-Substitution in Suzuki-Miyaura Coupling
The core of the challenge with ortho-substituted phenylboronic acids lies in the steric clash that occurs at multiple stages of the palladium catalytic cycle. The primary steps influenced are:
-
Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center can be sterically hindered, slowing down this crucial step.
-
Reductive Elimination: The final step, where the two aryl groups couple to form the biaryl product and regenerate the active Pd(0) catalyst, is often the rate-limiting step for sterically encumbered substrates. The proximity of the bulky ortho substituents can create a significant energy barrier for the formation of the new C-C bond.[1]
To address these challenges, the development of bulky and electron-rich phosphine ligands has revolutionized the field. These ligands are designed to promote the formation of monoligated palladium complexes, which are more reactive, and to facilitate the difficult reductive elimination step.[2]
A Head-to-Head Comparison of Leading Palladium Catalysts
The most successful palladium catalysts for the coupling of ortho-substituted phenylboronic acids are typically based on biarylphosphine ligands, often referred to as "Buchwald ligands." Among these, SPhos, XPhos, and RuPhos are some of the most widely employed. The choice between them often depends on the specific substrates and desired reaction conditions.
| Catalyst System | Key Ligand Features | Typical Performance with Ortho-Substituted Substrates |
| Pd/SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. Electron-rich due to the methoxy groups. | Generally provides high yields for a broad range of sterically hindered substrates. The electron-rich nature of the ligand can enhance the rate of oxidative addition.[3] |
| Pd/XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl. Highly bulky due to the isopropyl groups. | Excellent for extremely sterically demanding couplings, including the formation of tetra-ortho-substituted biaryls. The significant steric bulk facilitates the reductive elimination of hindered products.[4] |
| Pd/RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl. Combines steric bulk with electron-donating alkoxy groups. | Often exhibits superior turnover numbers (TONs), making it highly efficient at low catalyst loadings. It is a robust and versatile ligand for a variety of challenging couplings.[5] |
Comparative Performance Data:
A comparative study highlights the superior performance of RuPhos in terms of turnover number (TON) for a challenging Suzuki-Miyaura coupling. A higher TON indicates a more active and stable catalyst.[5]
| Ligand/Precatalyst | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) |
| RuPhos Pd G4 | 0.05 | 92 | 1840 |
| XPhos Pd G2 | 0.05 | 81 | 1620 |
| XPhos Pd G3 | 0.05 | 68 | 1360 |
| SPhos | 0.05 | 54 | 1080 |
Table 1: Comparison of catalyst performance in the Suzuki-Miyaura coupling of 3-bromo-5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole with (4-methoxyphenyl)boronic acid.[5]
The Advantage of Palladium Precatalysts
For enhanced reproducibility and ease of use, palladium precatalysts are highly recommended. These are stable, well-defined Pd(II) complexes that are readily activated in situ to the active Pd(0) species. The Buchwald group has developed several generations of precatalysts (G2, G3, G4) that offer improved stability and reactivity.[6]
-
G3 and G4 precatalysts are particularly effective for Suzuki-Miyaura couplings of unstable boronic acids that are prone to protodeboronation. Their rapid activation and high catalytic activity are crucial for success in these challenging reactions.[6]
Mechanistic Insights: Why Bulk and Electron Density Matter
The success of biarylphosphine ligands in promoting the coupling of sterically hindered substrates can be attributed to their influence on the key steps of the catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle and the influence of bulky, electron-rich ligands.
-
Promotion of Monoligated Species: The steric bulk of the ligand favors the formation of a 14-electron LPd(0) complex, which is more coordinatively unsaturated and thus more reactive in the oxidative addition step compared to a bis-ligated L₂Pd(0) species.[2]
-
Facilitation of Reductive Elimination: The steric pressure exerted by the bulky ligand on the palladium center helps to overcome the activation barrier for reductive elimination. This is particularly crucial for the formation of sterically congested biaryl products.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Substrate
The following is a representative protocol for the Suzuki-Miyaura coupling of an ortho-substituted phenylboronic acid with an aryl bromide, utilizing a palladium precatalyst.
Reaction: Coupling of 2-tolylboronic acid with 2-bromoanisole.
Materials:
-
2-Bromoanisole
-
2-Tolylboronic acid
-
XPhos Pd G3 (or other suitable precatalyst)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromoanisole (1.0 mmol, 1.0 equiv.), 2-tolylboronic acid (1.5 mmol, 1.5 equiv.), XPhos Pd G3 (0.02 mmol, 2 mol%), and potassium phosphate (3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Caption: A typical experimental workflow for a sterically hindered Suzuki-Miyaura coupling.
Conclusion and Recommendations
The Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids is a challenging yet achievable transformation with the appropriate choice of catalyst. For general screening and robust performance with a wide range of sterically hindered substrates, SPhos and XPhos-based catalysts , particularly as G3 or G4 precatalysts, are excellent starting points. For reactions where maximizing catalyst efficiency and turnover number is critical, RuPhos-based systems should be strongly considered.
It is imperative for researchers to understand that the optimal catalyst is often substrate-dependent. Therefore, a small-scale screen of a few catalyst systems, including different ligands and bases, is a prudent approach to identifying the ideal conditions for a specific transformation. By leveraging the power of modern, well-defined palladium catalysts, the synthesis of even the most sterically congested biaryl molecules is now within the reach of the synthetic chemist.
References
-
Biscoe, M. R., Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
- Scheidt, K. A., et al. (2010). Palladium Nanoparticle–Graphene Hybrids as Active Catalysts for the Suzuki Reaction. Nano Research.
- Cravotto, G., et al. (2022). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
-
Gagnier, S. V., et al. (2020). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC. [Link]
- Sibiya, P. J., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.
- BenchChem. A Head-to-Head Battle of Catalysts: RuPhos Outshines Other Buchwald Ligands in Turnover Numbers for Cross-Coupling Reactions. BenchChem.
- Li, Y., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules.
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Yin, J., Buchwald, S. L. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society.
- Reddy, V. P., et al. (2017). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-6-fluoro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. ChemistrySelect.
- BenchChem. A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
- Gong, L., et al. (2003). Suzuki Coupling Catalyzed by Ligand-Free Palladium(II)
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromoanisole. BenchChem.
- Lévesque, E., et al. (2021). trans-Dichlorobis(XPhos)palladium(II)
- Wallow, T. I., Novak, B. M. (1996). Highly Efficient and Accelerated Suzuki Aryl Couplings Mediated by Phosphine-Free Palladium Sources. The Journal of Organic Chemistry.
- Billingsley, K. L., Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
- Mondal, D., et al. (2018).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Vantourout, J. C., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv.
- del Pozo, J., et al. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
Sources
- 1. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
Navigating Byproduct Formation in Suzuki-Miyaura Couplings of 2-(2-Propoxyethoxy)phenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] 2-(2-Propoxyethoxy)phenylboronic acid is a valuable building block in this context, enabling the synthesis of complex biaryl structures prevalent in pharmaceuticals and advanced materials. However, like any catalytic process, the Suzuki-Miyaura reaction is not without its complexities. The formation of undesired byproducts can significantly impact yield, purity, and the overall efficiency of a synthetic campaign.
This guide provides an in-depth evaluation of the common byproducts encountered during the coupling of this compound. We will explore the mechanistic origins of these side reactions, present a comparative analysis of reaction parameters to mitigate their formation, and offer robust experimental protocols for both reaction execution and byproduct quantification.
The Ideal Catalytic Cycle: A Brief Overview
The desired Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle comprises three key steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4][5]
Caption: The Ideal Suzuki-Miyaura Catalytic Cycle.
Major Byproduct Pathways and Mitigation Strategies
Understanding the mechanisms of byproduct formation is critical to developing strategies for their suppression. The primary side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling.
Protodeboronation: The Unwanted Protonolysis
Protodeboronation is the protonolysis of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom.[6] This side reaction consumes the valuable boronic acid starting material, leading to reduced yield of the desired cross-coupled product.[6][7] For this compound, this would result in the formation of 1-(2-propoxyethoxy)benzene.
Mechanism: This reaction is often catalyzed by aqueous base and proceeds via the formation of a more reactive arylboronate anion.[7] The propensity for protodeboronation is highly dependent on the reaction conditions and the electronic nature of the boronic acid's organic substituent.[6]
Caption: Mechanism of Base-Catalyzed Protodeboronation.
Mitigation Strategies:
-
Choice of Base: The strength and concentration of the base can significantly influence the rate of protodeboronation.[8] Weaker bases, such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄), are often preferred over strong hydroxides.
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can suppress this side reaction. The use of anhydrous solvents and reagents is recommended.
-
Boronic Esters: The use of boronic esters, such as pinacol esters, can be an effective strategy. These are generally more stable towards protodeboronation and slowly hydrolyze in situ to release the active boronic acid.[7]
Homocoupling: The Dimerization Dilemma
Homocoupling results in the dimerization of the boronic acid to form a symmetrical biaryl. In the case of this compound, this would yield 2,2'-bis(2-propoxyethoxy)-1,1'-biphenyl. This byproduct can be particularly challenging to separate from the desired product due to similar physical properties.
Mechanism: The precise mechanism of homocoupling can be complex and may involve several pathways. One common route is thought to be promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules at the palladium center.[3][9]
Mitigation Strategies:
-
Degassing: Rigorous degassing of the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) prior to heating is crucial to minimize dissolved oxygen.[9]
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand can influence the propensity for homocoupling. Bulky, electron-rich phosphine ligands often favor the desired cross-coupling pathway.
-
Reaction Temperature: Lowering the reaction temperature, where kinetically feasible, can sometimes reduce the rate of homocoupling relative to the cross-coupling reaction.
Comparative Analysis of Reaction Conditions
The choice of reaction parameters has a profound effect on the product distribution. The following table summarizes the impact of key variables on byproduct formation, based on established principles in Suzuki-Miyaura couplings.
| Parameter | Condition | Impact on Protodeboronation | Impact on Homocoupling | Rationale |
| Base | Strong (e.g., NaOH) | Increased | Variable | Strong bases accelerate the formation of the reactive arylboronate anion, which is prone to protonolysis.[4][7] |
| Weak (e.g., K₂CO₃, K₃PO₄) | Decreased | Generally Favorable | Provides sufficient basicity for transmetalation while minimizing protodeboronation.[8] | |
| Solvent | Protic/Aqueous | Increased | Variable | Water and alcohols can act as proton sources, promoting protodeboronation.[10][11] |
| Anhydrous Aprotic (e.g., Toluene, Dioxane) | Decreased | Generally Favorable | Minimizes the availability of proton sources.[12] | |
| Atmosphere | Air | Variable | Increased | Oxygen is known to promote the oxidative homocoupling of boronic acids.[3][9] |
| Inert (N₂ or Ar) | No Direct Impact | Decreased | Minimizes oxygen-mediated side reactions.[9] | |
| Boron Source | Boronic Acid | Susceptible | Susceptible | Standard reagent, but can be prone to side reactions. |
| Boronic Ester (e.g., pinacol) | Less Susceptible | Less Susceptible | Increased stability and slow release of the boronic acid can suppress byproduct formation.[7] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize byproduct formation based on the principles discussed.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Toluene/Water (4:1 v/v), degassed
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, and anhydrous potassium carbonate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene/water solvent mixture via cannula.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Byproduct Analysis by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Program:
-
Start with a 50:50 A:B ratio, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
Procedure:
-
Prepare a standard solution of the starting materials and authentic samples of the expected byproducts (protodeboronated arene and homocoupled biaryl), if available.
-
Prepare a sample of the crude reaction mixture by dissolving a small amount in the mobile phase.
-
Inject the samples onto the HPLC system.
-
Identify and quantify the product and byproducts by comparing retention times and integrating peak areas with the prepared standards.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Alternative Methodologies
When byproduct formation with this compound remains problematic, consider alternative coupling partners.
-
Potassium Trifluoroborate Salts (ArBF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation.[7] They slowly release the boronic acid under the reaction conditions, which can help to maintain a low concentration of the active boron species and suppress side reactions.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of air- and moisture-stable boron reagents. They offer a controlled release of the boronic acid, providing an alternative strategy to minimize byproduct formation.[7]
Conclusion
The successful application of this compound in Suzuki-Miyaura couplings hinges on a clear understanding and control of potential side reactions. Protodeboronation and homocoupling are the primary competing pathways that can diminish yields and complicate purification. By carefully selecting the base, solvent, and reaction atmosphere, and by employing rigorous experimental technique, researchers can significantly mitigate the formation of these byproducts. For particularly challenging substrates, the use of stabilized boron reagents like trifluoroborates or MIDA boronates offers a viable alternative. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals in drug development to optimize their synthetic strategies and achieve their target molecules with greater efficiency and purity.
References
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. Available at: [Link]
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)
-
MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. Available at: [Link]
-
Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Reddit User. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Source Document].
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Source Document].
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. Available at: [Link]
-
Thomas, S. P., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(11), 10545-10555. Available at: [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Source Document].
- ResearchGate. (n.d.). Known methods for biaryl synthesis via oxidative phenol homocoupling... [Source Document].
- Wikipedia. (n.d.).
-
Gonzalez, M. A., et al. (2023). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C, 127(8), 4069–4078. Available at: [Link]
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Source Document].
- MDPI. (2023). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Source Document].
- Pye, D. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Source Document].
- ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Source Document].
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12542–12551. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. [Source Document].
- ResearchGate. (n.d.). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. [Source Document].
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(2-Propoxyethoxy)phenylboronic Acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical laboratory environment. This guide provides essential, in-depth procedural guidance for the proper handling and disposal of 2-(2-Propoxyethoxy)phenylboronic acid (CAS No. 279262-53-2) and its associated waste streams. By moving beyond a simple checklist, we will explore the causality behind these procedures to ensure every step is a self-validating system of safety and compliance.
Hazard Profile and Essential Risk Assessment
Understanding the "why" behind a disposal protocol begins with a thorough risk assessment. While a specific Safety Data Sheet (SDS) for this compound is not always available, its chemical class—substituted phenylboronic acids—provides a reliable hazard profile. Analogous compounds are consistently classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and are known to cause skin and eye irritation.[1][2][3][4] Furthermore, some boronic acids may cause long-lasting harmful effects to aquatic life, mandating containment from environmental release.[5]
Recent studies have also raised concerns about the potential mutagenic activity of some boronic acids, reinforcing the need for cautious handling and disposal as hazardous waste.[6] Therefore, all waste streams containing this compound must be treated as hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
All handling and disposal operations must be conducted within a certified chemical fume hood.[7][8] The minimum required PPE is outlined below.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over goggles. | Protects against splashes of liquid waste and airborne solid particulates.[7] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of as solid hazardous waste after handling.[7][8] |
| Body Protection | A fully-fastened, long-sleeved lab coat. | Minimizes the risk of contamination to personal clothing and skin.[8] |
| Respiratory | A NIOSH-approved respirator is required if dusts are generated outside of a fume hood. | Boronic acid dusts can cause respiratory system irritation.[1][7] |
The Core Principle: Segregation and Containment
Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or flushed down the drain.[8][9] The foundation of proper disposal is the strict segregation of waste into designated, compatible, and clearly labeled containers.[8][10]
-
Solid Waste: Collect all contaminated disposable materials—gloves, weigh paper, pipette tips, bench paper, and spent silica gel—in a dedicated, sealable container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all solutions, reaction mixtures, and solvent rinsates containing the compound in a separate, sealable, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).
-
Labeling: Every waste container must be clearly and indelibly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[8]
Step-by-Step Disposal and Decontamination Protocols
Protocol 3.1: Routine Disposal of Solid and Liquid Waste
-
Designate Waste Containers: Before starting work, ensure designated and properly labeled solid and liquid hazardous waste containers are available in the fume hood.
-
Transfer Waste: As waste is generated, immediately transfer it to the appropriate container.
-
Seal Containers: Keep waste containers sealed at all times, except when actively adding waste. This prevents the release of vapors and accidental spills.[10]
-
Storage: Store the sealed containers in a designated satellite accumulation area according to your institution's Environmental Health and Safety (EHS) guidelines.
-
Arrange Pickup: Follow your institutional procedures for scheduling a hazardous waste pickup.
Protocol 3.2: Decontamination of Glassware and Equipment
Empty containers or contaminated glassware are not "empty" from a regulatory standpoint and must be decontaminated before being returned to general use.
-
Initial Solvent Rinse: Rinse the contaminated glassware or container three times with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound.
-
Collect Rinsate: Crucially, this initial rinsate must be collected and disposed of as liquid hazardous waste.[8][10]
-
Secondary Wash: For thorough decontamination, wash the glassware with a laboratory detergent. A basic wash (e.g., with a dilute sodium bicarbonate solution) can help convert any remaining boronic acid into a more water-soluble boronate salt, aiding its removal.[8] This wash solution should also be collected as hazardous waste.
-
Final Rinse and Drying: Perform a final rinse with deionized water and allow the glassware to air dry completely in a well-ventilated area.
Protocol 3.3: Emergency Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the area.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Table 1.
-
Containment: For a solid spill, gently cover the material with an absorbent pad to prevent dust from becoming airborne.[7] Do not sweep dry powder.
-
Cleanup: Carefully scoop or sweep up the material and place it into a labeled container for solid hazardous waste.[1][3] Use spill pads or other absorbent materials for liquid spills.
-
Decontaminate Area: Wipe the spill area with a towel wetted with a suitable solvent, followed by a detergent solution. All cleanup materials must be disposed of as solid hazardous waste.
-
Report: Report the incident to your laboratory supervisor and institutional EHS office.
Chemical Incompatibility and Disposal Storage
Boronic acids are incompatible with certain classes of chemicals. Co-mingling incompatible waste streams can lead to dangerous reactions, such as the release of toxic gases or excessive heat generation.
| Incompatible Material Class | Examples | Rationale for Segregation |
| Strong Oxidizing Agents | Nitric acid, perchlorates, permanganates | Can cause vigorous or explosive reactions.[1][3][11] |
| Strong Bases | Sodium hydroxide, potassium hydroxide | Can cause exothermic reactions.[1][3][11] |
| Strong Acids | Sulfuric acid, hydrochloric acid | While boronic acids are themselves acidic, mixing with strong acids can lead to unforeseen reactions depending on contaminants.[1][3][11] |
Key Takeaway: Always use separate, dedicated waste containers for boronic acid waste. Do not mix with other waste streams unless you have confirmed compatibility through institutional EHS guidelines or reliable chemical compatibility charts.[12][13]
Regulatory Compliance Overview
In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] While this specific compound may not be on a "listed" waste list, it will likely be classified as a characteristic hazardous waste if it exhibits properties of toxicity, ignitability, corrosivity, or reactivity.[15][16] Regardless of classification, best practice dictates treating it as hazardous waste. Generators are legally required to properly identify, manage, and track their waste from generation to final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[17]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of waste generated from work with this compound.
Caption: Disposal workflow for this compound.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Chemtalk. (2022). Boric acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
-
Chemdox. (n.d.). Safety Data Sheet: Phenyl boronic acid-d5. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid. Retrieved from [Link]
-
Labkem. (n.d.). 110140 - Phenylboronic acid - Safety Data Sheet. Retrieved from [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 2-(2-Propoxyethoxy)phenylboronic Acid
This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-(2-Propoxyethoxy)phenylboronic acid. As a member of the boronic acid class of compounds, which are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, this chemical necessitates careful handling due to its potential hazards.[1][2] Recent studies have indicated that some boronic acids may act as bacterial mutagens, a factor that underscores the importance of stringent safety measures.[2][3][4][5]
Hazard Assessment and Causality
-
Irritation: Phenylboronic acid and its derivatives are often classified as irritants to the eyes, skin, and respiratory tract.[6][7]
-
Harmful if Swallowed: Many boronic acids are labeled as harmful if ingested.[8]
-
Potential for Mutagenicity: A significant and emerging concern is the potential for some boronic acids to be mutagenic.[2][3][4][5] The proposed mechanism involves the oxidation of the boronic acid to generate organic radicals, which can then interact with genetic material.[3][4] This potential genotoxicity warrants a higher level of precaution.
Given these potential hazards, all handling procedures should be designed to minimize exposure through inhalation, skin contact, and ingestion.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE, with explanations for the necessity of each item.
| PPE Component | Specification | Justification |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards.[9] A face shield should be worn over goggles when handling larger quantities or when there is a risk of splashing.[9][10] | Protects against airborne powder and potential splashes of solutions containing the compound, preventing eye irritation.[11] |
| Hand Protection | Disposable nitrile gloves.[12] Gloves should be inspected for integrity before use and changed frequently, especially after direct contact with the chemical.[13] | Provides a barrier against skin contact, which can cause irritation.[7] Nitrile offers good resistance to a range of chemicals for incidental contact.[12] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[9] | Protects the skin and personal clothing from contamination with the chemical powder or solutions. |
| Respiratory Protection | A NIOSH-approved respirator may be required if work cannot be conducted in a properly functioning chemical fume hood or if airborne dust is generated.[9] | Minimizes the inhalation of the fine powder, which can cause respiratory tract irritation.[7] |
| Footwear | Closed-toe shoes that cover the entire foot.[9] | Protects the feet from spills. |
Operational Plan: A Step-by-Step Workflow
The following workflow provides a procedural guide for the safe handling of this compound from receipt to use.
3.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][8]
3.2. Weighing and Aliquoting
-
Designated Area: All weighing and handling of the solid compound should be performed in a designated area, such as a chemical fume hood, to contain any airborne powder.[7]
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Dispensing: Use a spatula or other appropriate tool to carefully dispense the required amount of the compound. Avoid creating dust.
-
Cleaning: Clean any spills immediately using a wet paper towel to gently wipe the area, followed by a thorough cleaning of the balance and surrounding surfaces. Dispose of the cleaning materials as hazardous waste.
3.3. Use in Reactions
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Addition: Add the compound to the reaction vessel carefully to avoid splashing.
-
Monitoring: Monitor the reaction for any signs of unexpected reactivity.
Disposal Plan: Ensuring Environmental and Personal Safety
Due to the potential for mutagenicity and the lack of specific disposal guidelines for this compound, a cautious approach to waste disposal is mandatory.
-
Solid Waste: All solid waste contaminated with the compound, including weighing paper, contaminated gloves, and disposable labware, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of this material down the drain.[14]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Neutralization: While neutralization may be an option for simple boric acid in small quantities, it is not recommended for this derivative due to the unknown reactivity of the organic portion of the molecule and the potential for generating hazardous byproducts.[14][15]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6][11]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][11]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][11]
-
Spills: For small spills, carefully clean the area using appropriate absorbent material and dispose of it as hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
-
Lab Alley. How To Safely Dispose of Boric Acid. [Link]
-
ACS Publications. Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development. [Link]
-
ResearchGate. Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. [Link]
-
PubMed. Boronic acids-a novel class of bacterial mutagen. [Link]
-
PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Chemtalk. Boric acid. [Link]
-
Wikipedia. Boronic acid. [Link]
-
University of Arizona. Personal Protective Equipment Selection Guide. [Link]
-
AOBChem. 3,5-Bis(trifluoromethyl)phenylboronic acid Safety Data Sheet. [Link]
-
Princeton University. Section 6C: Protective Equipment. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
